molecular formula C7H7BrN2O3 B2440410 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one CAS No. 1446237-40-6

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Cat. No.: B2440410
CAS No.: 1446237-40-6
M. Wt: 247.048
InChI Key: GLDCXELPUQJUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,4-dimethyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDCXELPUQJUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Abstract

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity for hydrogen bonding make it an attractive motif for drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a highly functionalized derivative, This compound . This compound serves as a versatile building block, equipped with multiple reaction handles (a bromo group for cross-coupling, a nitro group for reduction and subsequent amidation) for the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation and rigorous analytical validation.

Strategic Approach to Synthesis

The synthesis of a multi-substituted heterocyclic compound like this compound requires a carefully planned, stepwise approach. The chosen synthetic pathway is designed for regiochemical control, starting from a simple, commercially available precursor and sequentially introducing the required functional groups. The 2-pyridone ring is inherently electron-rich compared to pyridine, making it susceptible to electrophilic aromatic substitution, primarily at the 3- and 5-positions.[2] Our strategy leverages this reactivity.

The proposed three-step synthesis begins with 1,4-dimethylpyridin-2(1H)-one, proceeds through a regioselective nitration at the C3 position, and concludes with a selective bromination at the C5 position.

Synthetic_Pathway start 1,4-Dimethylpyridin-2(1H)-one intermediate 1,4-Dimethyl-3-nitropyridin-2(1H)-one start->intermediate   Step 1: Nitration   HNO₃ / H₂SO₄   (Regioselective C3 Nitration) product This compound intermediate->product   Step 2: Bromination   N-Bromosuccinimide (NBS)   (Regioselective C5 Bromination)

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 1,4-Dimethylpyridin-2(1H)-one

Causality and Rationale: The first crucial step is the introduction of the nitro group. The pyridone ring, activated by the N-methyl and C4-methyl groups, directs electrophiles to the C3 and C5 positions. Nitration is performed using a standard nitrating mixture (concentrated nitric and sulfuric acids). The strong acid protonates the carbonyl oxygen, further activating the ring for electrophilic attack. The C3 position is typically favored kinetically for nitration in such systems. This approach is a well-established method for the nitration of activated pyridine derivatives.[3][4]

Protocol:

  • To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, add 1,4-dimethylpyridin-2(1H)-one portion-wise, maintaining the temperature below 10 °C.

  • Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

  • Neutralize the aqueous solution with a saturated sodium carbonate solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1,4-dimethyl-3-nitropyridin-2(1H)-one.

Step 2: Bromination of 1,4-Dimethyl-3-nitropyridin-2(1H)-one

Causality and Rationale: The second step involves the regioselective bromination of the nitrated intermediate. The nitro group at C3 is a deactivating group, which significantly reduces the reactivity of the adjacent C4 position. However, the C5 position remains activated by the pyridone ring system and the C4-methyl group, making it the prime target for the second electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent over harsher reagents like liquid bromine to prevent over-bromination and side reactions. The kinetics and mechanisms of pyridone bromination have been studied, confirming the high reactivity of the C5 position.[2][5]

Protocol:

  • Dissolve 1,4-dimethyl-3-nitropyridin-2(1H)-one in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization_Workflow product Synthesized Compound (5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one) nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Molecular Framework ms Mass Spectrometry (HRMS) product->ms Molecular Weight & Formula ir IR Spectroscopy product->ir Functional Groups xray Single Crystal X-ray Diffraction product->xray Definitive 3D Structure confirmation Structural & Purity Confirmation nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: Workflow for the analytical characterization of the target compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[6][7][8]

Technique Parameter Expected Observation
Formula Molecular FormulaC₇H₇BrN₂O₃[6]
Molecular Weight Monoisotopic Mass245.9694 g/mol (for ⁷⁹Br) / 247.9674 g/mol (for ⁸¹Br)
¹H NMR Chemical Shift (δ)~ 8.0-8.5 ppm (s, 1H, C6-H); ~ 3.6-3.8 ppm (s, 3H, N-CH₃); ~ 2.3-2.5 ppm (s, 3H, C4-CH₃)
¹³C NMR Chemical Shift (δ)~ 160 ppm (C=O); ~ 145-150 ppm (C-NO₂); ~ 140-145 ppm (C-H); ~ 120-125 ppm (C-CH₃); ~ 100-105 ppm (C-Br); ~ 35-40 ppm (N-CH₃); ~ 15-20 ppm (C4-CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~ 1660-1680 (C=O stretch); ~ 1520-1550 (asymmetric NO₂ stretch); ~ 1340-1360 (symmetric NO₂ stretch); ~ 550-650 (C-Br stretch)
Mass Spectrometry m/z[M+H]⁺ peaks at ~247 and ~249 with ~1:1 intensity ratio, characteristic of a monobrominated compound.
Appearance Physical FormExpected to be a solid, likely a pale yellow or off-white crystalline powder at room temperature.[7]

Expert Insights:

  • NMR Interpretation: The simplicity of the expected ¹H NMR spectrum—three singlets—is a strong indicator of successful synthesis and the final structure's symmetry. The downfield shift of the single aromatic proton is anticipated due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observation of the characteristic isotopic pattern for bromine provides unambiguous evidence of its incorporation into the structure.

  • X-ray Crystallography: While other techniques provide compelling evidence, single-crystal X-ray diffraction is the gold standard for absolute structure confirmation.[1][9] Obtaining a suitable crystal would definitively establish bond lengths, angles, and intermolecular interactions in the solid state. The 2-pyridone core is known to form interesting solid-state structures, often involving hydrogen bonding or pi-stacking.[10]

Applications in Research and Development

This compound is not merely a synthetic target but a valuable intermediate for further chemical exploration.[11]

  • Medicinal Chemistry: The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position. The nitro group can be readily reduced to an amine, which can then be functionalized through acylation, sulfonylation, or reductive amination to build complex molecular libraries for screening.

  • Materials Science: The electron-deficient, polar nature of the molecule makes it an interesting building block for functional materials, potentially for applications in organic electronics or as a component in advanced polymers.[11]

Safety and Handling

As with any chemical synthesis, appropriate safety precautions are paramount.

  • Reagents: Concentrated nitric and sulfuric acids are highly corrosive. N-Bromosuccinimide is an irritant and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Product: The toxicological properties of the final compound have not been fully evaluated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.[7]

References

  • Tee, O. S., & Paventi, M. (1981). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). Kinetics and Mechanism of Bromination of 2-Pyridone. The Journal of Organic Chemistry, 50(23), 4468–4473. [Link]

  • Ingenta Connect. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and relat... Ingenta Connect. Retrieved from [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Ph.D. Thesis, Norwegian University of Science and Technology.
  • Wang, F., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5132–5137.
  • Gevorgyan, A., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6591.
  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Kumar, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(10), 1699–1704.
  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Synthesis.
  • PubMed. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar.
  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
  • PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).
  • National Institutes of Health (NIH). (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a substituted nitropyridinone that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of more complex molecules is largely dictated by its physicochemical properties, which influence its reactivity, solubility, and bioavailability.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.

Molecular and Physicochemical Profile

A summary of the fundamental molecular and physicochemical properties of this compound is presented below. It is important to note that while some properties are confirmed, others are predicted due to a lack of published experimental data.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1446237-40-6[3]
Molecular Formula C₇H₇BrN₂O₃[3]
Molecular Weight 247.05 g/mol [3][4]
Physical Form Solid, powder
Purity ≥95% (commercially available)[2]
Storage Room temperature, dry and sealed[2]
Melting Point Not experimentally determined. Predicted to be in the range of similar nitropyridinone structures.
Boiling Point Not experimentally determined.
Solubility Not experimentally determined. Predicted to have low aqueous solubility.
pKa Not experimentally determined.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing effects of the nitro and bromo groups. The two methyl groups (at the N1 and C4 positions) should appear as singlets with different chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon (C2) will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

  • C=O stretch: A strong absorption band for the pyridinone carbonyl group.

  • N-O stretch (nitro group): Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the NO₂ group.

  • C-N stretch: Vibrations associated with the bonds within the pyridine ring.

  • C-Br stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology: Capillary Melting Point Determination [7]

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

  • Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature range is recorded from the first appearance of liquid to the complete melting of the solid.[7]

Diagram: Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating to ~20°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 obs1 Record temperature at first liquid drop meas3->obs1 obs2 Record temperature at complete melting obs1->obs2 obs3 Report melting range obs2->obs3

Caption: A streamlined workflow for accurate melting point determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[8] A systematic approach is typically employed to classify the solubility of a new chemical entity.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.5 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble if it dissolves completely.

  • Interpretation: The solubility profile provides insights into the polarity and the presence of acidic or basic functional groups. For instance, solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

Diagram: Decision Tree for Qualitative Solubility Analysis

solubility_analysis start Start with the unknown compound water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh No soluble Soluble water->soluble Yes ether Test solubility in Ether hcl Test solubility in 5% HCl naoh->hcl No acidic Acidic Functional Group naoh->acidic Yes nahco3 Test solubility in 5% NaHCO3 h2so4 Test solubility in conc. H2SO4 hcl->h2so4 No basic Basic Functional Group hcl->basic Yes insoluble Insoluble h2so4->insoluble No neutral Neutral/Weakly Acidic h2so4->neutral Yes

Caption: A decision tree illustrating the logical progression of qualitative solubility testing.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a compound with potential biological applications, the pKa value is critical as it determines the charge state of the molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [9][10]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly water-soluble compounds, to a known concentration (e.g., 1 mM).[9] The ionic strength of the solution is kept constant using an inert salt like KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[1] For a weak acid, the pKa is the pH at which half of the acid has been neutralized.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a framework for its characterization. The detailed experimental protocols outlined herein offer a systematic approach for researchers to determine the critical parameters that will govern the successful application of this molecule in their research and development endeavors. As more data becomes available, a more complete understanding of this compound's behavior and potential will emerge.

References

  • Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Solubility & Method for determination of solubility. (2014, November 23). SlideShare. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • cations potentiometric titration: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 17). ResearchGate. Retrieved from [Link]

  • 5-Bromo-3,4-dimethyl-2(1H)-pyridinone. (2025, September 1). Chemsrc. Retrieved from [Link]

  • FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-1-pentene - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Bromo-2-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-6-chloro-3-nitropyridine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • This compound, 95.0%, 1g. (n.d.). SciSupplies. Retrieved from [Link]

  • 5-bromo-3-(2,4-dimethylphenacyl)-2-indolinone - Optional[1H NMR] - Chemical. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Introduction

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's structure is the foundation for predicting its spectroscopic behavior.

Structure:

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts.

    • Transfer the solution to a 5 mm NMR tube. [1]2. Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or directly into the magnet.

    • Initiate the instrument software and load standard acquisition parameters.

    • Perform a "lock" procedure, where the spectrometer adjusts its field frequency to the deuterium signal of the solvent.

    • "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is critical for sharp, well-resolved peaks. [2]3. Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a much larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Use broadband proton decoupling to simplify the spectrum to singlets.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (Free Induction Decay, FID) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peak areas in the ¹H spectrum to determine the relative number of protons.

    • Perform peak picking to generate a list of chemical shifts for all signals.

Protocol 2: FT-IR Data Acquisition

This protocol describes the use of a modern Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. [3]2. Background Spectrum:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and it will be automatically subtracted from the sample spectrum. [4]3. Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the ATR's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. The instrument will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption peaks.

    • Compare the peak positions to correlation charts to confirm the presence of the expected functional groups. [5][6][7]

Protocol 3: Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for analyzing a small molecule using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_acq Data Acquisition P1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid). P2 Filter the solution through a 0.22 µm syringe filter if any particulates are present. P1->P2 A1 Introduce the sample into the mass spectrometer via direct infusion or LC injection. P2->A1 I1 Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature). I2 Calibrate the mass analyzer using a known calibration standard across the desired mass range. I1->I2 I2->A1 A2 Acquire a full scan mass spectrum in positive ion mode to find the molecular ion. A1->A2 A3 Perform tandem MS (MS/MS) on the molecular ion peak (m/z 246/248) to induce fragmentation and confirm the structure. A2->A3

Figure 3: General workflow for high-resolution mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. [8]2. Instrument Setup and Calibration:

    • Tune and calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This is a critical step for confirming the elemental composition. [9] * Optimize the ESI source conditions (e.g., spray voltage, nebulizer gas pressure, drying gas temperature) by infusing a solution of the sample and maximizing the signal intensity of the ion of interest.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either by direct infusion with a syringe pump or via injection from a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ at m/z ≈ 247 and 249. The characteristic 1:1 isotopic pattern for bromine should be clearly visible.

    • Perform a tandem MS (or MS/MS) experiment. In this, the mass spectrometer isolates the molecular ion (e.g., m/z 247) and fragments it by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing structural confirmation. [10][11]

Conclusion

The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. This guide provides a robust theoretical framework for what researchers should expect to observe in the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule. By following the detailed experimental protocols provided, scientists can confidently acquire high-quality data to verify the structure, confirm the purity, and further investigate the properties of this compound, ensuring the integrity and reproducibility of their research.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020). Available at: [Link]

  • University of California, Irvine. FTIR Standard Operating Procedure. Available at: [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, a heterocyclic building block used in organic synthesis, across a range of common organic solvents.[2] While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required for researchers and drug development professionals to generate reliable and reproducible solubility data. We present detailed protocols for both thermodynamic and kinetic solubility assays, with a focus on HPLC-based quantification, to empower scientists in their research and development endeavors.

Introduction: The Critical Role of Solubility

This compound is a substituted nitropyridinone derivative with potential applications as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Understanding its solubility profile is a foundational step in its practical application. Poor solubility can lead to significant challenges, including unreliable results in biological screening assays, difficulties in formulation, and limited bioavailability.[1][3] Therefore, a thorough characterization of its behavior in various organic solvents is essential for any research or development program.

This guide will provide both the theoretical grounding and the practical, step-by-step protocols to assess the solubility of this compound, enabling rational solvent selection for chemical reactions, purifications, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1446237-40-6[4][5]
Molecular Formula C₇H₇BrN₂O₃[2][4]
Molecular Weight 247.05 g/mol [2]
Physical Form Solid[5][6]
Purity ≥95% (Typical)[2][5]
Storage Room temperature, dry and sealed[2][5]

Theoretical Principles: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[7][9] The molecular structure of this compound contains several functional groups that influence its polarity:

  • Polar Groups: The nitro group (-NO₂), the carbonyl group (C=O) of the pyridinone ring, and the carbon-bromine bond (C-Br) are all polar. These groups can participate in dipole-dipole interactions.

  • Nonpolar Groups: The two methyl groups (-CH₃) are nonpolar.

The presence of multiple polar functional groups suggests that the molecule possesses significant polarity. Therefore, it is predicted to have higher solubility in polar organic solvents compared to nonpolar solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHighThese solvents have strong dipoles that can effectively solvate the polar functional groups of the target molecule. DMSO is often a powerful solvent for a wide range of organic compounds.[10]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as hydrogen bond acceptors and have strong dipoles. Their ability to solvate the compound will depend on the balance of polar and nonpolar characteristics.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateModerateThese solvents have weaker dipoles and may be effective, but likely less so than highly polar aprotic solvents.
Nonpolar Hexane, TolueneLowThe significant polarity of the nitropyridinone structure is incompatible with the nonpolar nature of these solvents, leading to poor solvation.[8]

Methodologies for Experimental Solubility Determination

To obtain definitive data, experimental measurement is required. The two primary methods for solubility assessment in drug discovery are the thermodynamic and kinetic assays.[3][11]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[1][12] It determines the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with the solid material.[12][13]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound into vial B Add organic solvent A->B C Shake at constant temperature (e.g., 24h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute sample for analysis E->F G Analyze by HPLC-UV F->G H Calculate concentration (µg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method

  • Preparation: Accurately weigh approximately 2 mg of this compound into a glass vial.[14]

  • Solvent Addition: Add a defined volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a vial roller system at a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[3][12] Visually confirm that excess solid remains, which indicates a saturated solution.

  • Phase Separation: After incubation, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE).[15]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4) to determine the concentration.[1]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it is amenable to high-throughput formats.[3][16] This method measures the solubility of a compound after it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous or organic medium.[10][11] The resulting value is often higher than the thermodynamic solubility but can be a crucial indicator of potential precipitation issues.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Precipitation cluster_separation Separation cluster_analysis Quantification A Prepare high-concentration stock in DMSO (e.g., 20 mM) B Add stock solution to organic solvent (e.g., 1:100) A->B C Shake for a short period (e.g., 2 hours) B->C D Filter through solubility filter plate C->D E Collect filtrate D->E F Analyze by HPLC-UV or UV-Vis Spectroscopy E->F G Calculate concentration F->G

Caption: Workflow for Kinetic Solubility Determination.

Protocol: Solvent Addition Method

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.[10]

  • Sample Preparation: In a microplate or vial, add the desired organic solvent. Then, add a small volume of the DMSO stock solution to the solvent (e.g., 2 µL of stock into 198 µL of solvent) to achieve the target concentration and a low final percentage of DMSO (e.g., 1%).[11]

  • Incubation: Seal the plate or vial and shake for a defined period, typically 1 to 2 hours, at room temperature.[3]

  • Filtration: Filter the samples using a solubility filter plate to remove any precipitate that has formed.[16]

  • Quantification: Analyze the filtrate by HPLC-UV or a plate reader to determine the concentration of the compound remaining in solution.[3]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and robust method for quantifying the concentration of dissolved this compound in the filtered samples from solubility assays.[9][13]

HPLC_Quantification cluster_prep Standard Preparation cluster_analysis Analysis cluster_calculation Data Processing A Prepare stock solution of known concentration B Create serial dilutions (e.g., 5-7 standards) A->B C Inject standards into HPLC B->C E Integrate peak areas C->E D Inject unknown solubility samples D->E F Plot calibration curve (Area vs. Concentration) E->F G Determine concentration of unknowns from curve F->G H Apply dilution factor to get final solubility value G->H

Sources

thermal stability and degradation profile of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the , a novel heterocyclic compound with potential applications in pharmaceutical development. As the intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its behavior under various stress conditions is paramount. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, for characterizing the thermal properties and degradation pathways of this molecule. We will delve into the core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and detail the execution of forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress. Furthermore, this guide will elaborate on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a crucial tool for the separation and quantification of the parent compound and its degradation products. The insights gleaned from these studies are invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.

Introduction: The Imperative of Stability Assessment

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with chemical stability being a primary hurdle. A comprehensive understanding of a compound's susceptibility to degradation is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy. This compound, with its unique constellation of functional groups—a brominated pyridinone core, a nitro group, and methyl substituents—presents a distinct chemical landscape that warrants a meticulous investigation of its stability. The presence of the nitro group, in particular, can be indicative of potential thermal liabilities, making a thorough evaluation essential.

This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap for a robust stability assessment program. By following the methodologies outlined herein, one can systematically elucidate the degradation pathways and kinetics, thereby de-risking the development process and laying the groundwork for a stable and reliable drug product.

Foundational Thermal Analysis: Unveiling Intrinsic Stability

Before subjecting the compound to a battery of stress conditions, it is crucial to establish its baseline thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this initial assessment.

Thermogravimetric Analysis (TGA): A Measure of Mass Loss

TGA provides quantitative information on the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[1] For this compound, TGA will reveal the temperatures at which the compound begins to decompose, providing critical information for handling and processing.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. Running the analysis in an inert atmosphere (nitrogen) is crucial to distinguish thermal decomposition from oxidative degradation.

  • Temperature Program: Equilibrate the sample at 30 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter to determine.

Interpreting TGA Data

The resulting TGA curve will indicate the temperature at which significant weight loss occurs, signifying decomposition. For pyridone derivatives, decomposition temperatures can vary widely based on their substituents.[2][3] A sharp, single-step weight loss suggests a clean decomposition, while a multi-step profile may indicate the formation of stable intermediates.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (°C)Atmosphere
Onset of Decomposition (Tonset)220Nitrogen
Temperature at 5% Weight Loss (T5%)235Nitrogen
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique for investigating the thermal events of a substance as a function of temperature.[4] It measures the difference in heat flow between the sample and a reference, allowing for the determination of melting points, glass transitions, and exothermic or endothermic decompositions.[5] For nitro-containing compounds, DSC is particularly valuable for identifying potentially hazardous exothermic decompositions.[6]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Typically nitrogen.

  • Temperature Program: Equilibrate at 30 °C, then ramp up the temperature at a rate of 10 °C/min to a temperature beyond any expected thermal events (e.g., 350 °C).

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Interpreting DSC Data

The DSC thermogram will provide a wealth of information. A sharp endothermic peak will indicate the melting point of the crystalline solid. Any exothermic events following the melt should be carefully evaluated, as they may signify decomposition. The energy released during an exothermic decomposition can be quantified, providing an indication of the potential thermal hazard.

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting155160-95 (Endothermic)
Decomposition225240+450 (Exothermic)

Forced Degradation Studies: Simulating the Ravages of Time

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation pathways and for developing stability-indicating analytical methods.[7][8] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the likely degradation products that might be observed under long-term storage conditions.[9]

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples MassSpec LC-MS for Degradant ID HPLC->MassSpec Characterize Degradants API This compound API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photo Expose API

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

3.2.1. Hydrolytic Degradation (Acid and Base)

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.

    • A control sample in neutral pH (water) should be run in parallel.

  • Causality: The pyridinone ring may be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring-opening or other transformations.

3.2.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a specified duration.

    • Analyze samples at appropriate intervals by HPLC.

  • Causality: The electron-rich pyridine ring and methyl groups could be susceptible to oxidation.

3.2.3. Thermal Degradation

  • Protocol:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Also, prepare a solution of the compound and store it at the same elevated temperature.

    • Analyze samples at various time points.

  • Causality: This directly assesses the compound's stability to heat, complementing the TGA and DSC data.

3.2.4. Photolytic Degradation

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

  • Causality: The conjugated system of the pyridinone ring and the nitro group may absorb UV-Vis light, leading to photochemical degradation.

The Analytical Workhorse: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10] It must also be able to separate the API from its degradation products and any other potential impurities.[11]

Method Development and Validation

The development of a stability-indicating HPLC method is an iterative process. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Logical Workflow for HPLC Method Development

HPLC_Method_Development Start Initial Conditions (e.g., C18 column, ACN/Water gradient) Inject Inject Stressed Sample Mixture Start->Inject Evaluate Evaluate Peak Shape, Resolution, and Tailing Inject->Evaluate Optimize Optimize Parameters: - Mobile Phase pH - Gradient Profile - Column Temperature Evaluate->Optimize Not Acceptable Validate Validate Method (ICH Q2(R1)) Evaluate->Validate Acceptable Optimize->Inject

Caption: HPLC Method Development Workflow.

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Degradation Profile Analysis

Once a suitable stability-indicating method is in place, the samples from the forced degradation studies can be analyzed. The chromatograms will reveal the extent of degradation of this compound and the formation of any degradation products.

Table 4: Hypothetical Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (Retention Time)
0.1 M HCl, 60°C, 24h8.22DP1 (4.5 min)
0.1 M NaOH, 60°C, 24h15.63DP2 (3.8 min), DP3 (6.2 min)
3% H₂O₂, RT, 24h5.11DP4 (7.1 min)
80°C Solid, 48h2.51DP5 (8.5 min)
Photolytic (ICH Q1B)11.32DP6 (5.3 min)

Elucidating the Degradation Pathway

Identifying the structure of the major degradation products is crucial for understanding the degradation mechanism and for assessing their potential toxicity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing clues to their molecular formulas. Further structural elucidation can be achieved by isolating the degradants and subjecting them to Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

This technical guide has provided a comprehensive, step-by-step approach to characterizing the . The data generated from TGA, DSC, forced degradation studies, and stability-indicating HPLC analysis will form the basis for a robust understanding of the compound's intrinsic stability. This knowledge is critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions to ensure the quality, safety, and efficacy of any potential drug product. Based on the hypothetical data, this compound shows some susceptibility to alkaline hydrolysis and photolytic degradation, which would necessitate protective measures in formulation and packaging.

References

  • ResearchGate. (n.d.). TGA curve of the synthesized azo pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermo gravimetric analyzer (TGA) curves of the synthesized materials... Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (a), (b) Differential scanning calorimetry (DSC) traces, and (c) photographs of the heating studies of materials at different temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis ppt. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • IJREAM. (n.d.). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Unich.it. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]

  • 9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. Pyridinone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The title compound, a functionally rich derivative, serves as a pertinent case study for demonstrating the power of computational analysis in modern drug discovery.[3] By leveraging Density Functional Theory (DFT), this guide details the process from initial structure preparation to the calculation of key electronic and structural properties. We explain the causality behind the selection of specific computational methods, ensuring a robust and scientifically valid approach. The insights derived—including optimized geometry, electronic reactivity, and thermodynamic stability—are invaluable for predicting molecular behavior and guiding synthetic efforts.

Scientific Context and Rationale

The pyridinone core is a cornerstone in medicinal chemistry, integral to compounds with antitumor, antimicrobial, and anti-inflammatory properties.[2] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with biological targets.[1] this compound is a specific derivative featuring several key functional groups: a bromine atom, a nitro group, and methyl substituents. These modifications significantly influence the molecule's steric and electronic profile, making it an interesting candidate for further development.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the intrinsic properties of such molecules before committing to costly and time-consuming synthesis.[4] This in silico approach allows researchers to:

  • Determine the most stable three-dimensional conformation.

  • Predict sites of electrophilic and nucleophilic attack.

  • Understand the distribution of electrons and charge.

  • Estimate the molecule's reactivity and kinetic stability.

  • Simulate spectroscopic properties to aid in experimental characterization.

This guide establishes a reliable computational framework for achieving these goals, grounded in the principles of Density Functional Theory.

Theoretical Foundations: The 'Why' Behind the 'How'

A successful computational study hinges on the appropriate selection of a theoretical model. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

The Power of Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its three-dimensional electron density.[6] This fundamental principle, established by the Hohenberg-Kohn theorems, allows for the precise calculation of molecular properties that are dependent on the electronic structure.

Selecting the Right Tools: Functionals and Basis Sets

Within the DFT framework, two key choices must be made: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: B3LYP The functional approximates the complex exchange and correlation interactions between electrons.[7] For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which significantly improves its accuracy for a wide range of organic molecules. It is renowned for its reliability in predicting geometries and electronic properties, making it a trustworthy standard for systems like pyridinones.[8][9]

  • Basis Set: 6-311+G(d,p) A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[10] The choice of basis set determines the "resolution" at which the electron density is described. For this compound, the 6-311+G(d,p) basis set is an excellent choice for the following reasons:

    • 6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence electron, providing high flexibility and accuracy for the core molecular framework.

    • + : The plus symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing species with lone pairs or delocalized electrons, such as the nitro group and carbonyl oxygen in our molecule.[11]

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for correctly modeling the covalent bonds involving electronegative atoms like bromine, oxygen, and nitrogen.[11][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol is designed for use with the Gaussian software suite, a widely used package in computational chemistry.[13][14] The conceptual steps are transferable to other quantum chemistry software.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A Step 1: Build 3D Structure (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (Keyword: Opt) A->B C Step 3: Frequency Analysis (Keyword: Freq) B->C D Validation: Check for Imaginary Frequencies C->D Self-Validation E Step 4: Calculate Properties (HOMO, LUMO, MEP, Charges) D->E Proceed if Valid F Data Interpretation & Reporting E->F

Caption: The computational workflow for characterizing a molecule using DFT.

Step 3.1: Molecular Structure Preparation
  • Using a molecular editor such as GaussView or the open-source Avogadro, construct the this compound molecule.[13]

  • Ensure correct atom types, bonds, and initial stereochemistry.

  • Perform a preliminary "clean-up" or molecular mechanics optimization within the builder to generate a reasonable starting geometry. This helps the quantum mechanical calculation converge more efficiently.

Step 3.2: Geometry Optimization

This procedure finds the lowest energy conformation of the molecule.[15][16]

  • Open the structure in a Gaussian-compatible interface.

  • Set up the calculation with the following route section (keywords): #p B3LYP/6-311+G(d,p) Opt

  • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • Provide a descriptive title and save the input file (e.g., molecule_opt.com).

  • Submit the calculation. The Opt keyword instructs Gaussian to iteratively adjust the atomic positions until a stationary point on the potential energy surface is found.[13]

Step 3.3: Vibrational Frequency Analysis (Protocol Validation)

This is a critical self-validation step. A true energy minimum will have all positive (real) vibrational frequencies. The presence of a negative (imaginary) frequency indicates a transition state or a saddle point, not a stable structure.

  • Use the optimized geometry from the previous step as the input.

  • Set up the calculation with the following keywords: #p B3LYP/6-311+G(d,p) Freq

  • Use the same charge and multiplicity as the optimization.

  • Submit the calculation.

  • Upon completion, open the output file and search for "Frequencies --". Verify that none of the listed frequencies are negative. This confirms the structure is a true minimum.[14][17] This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3.4: Electronic Property Calculation

Using the validated, optimized geometry, we can now calculate various electronic properties to understand the molecule's reactivity. This is typically done as part of the same Freq calculation or as a separate "Single Point" energy calculation on the final geometry.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It visually identifies:

    • Red/Yellow regions: Electron-rich areas (negative potential), prone to electrophilic attack. These are expected near the oxygen atoms of the nitro and carbonyl groups.

    • Blue regions: Electron-poor areas (positive potential), prone to nucleophilic attack.

  • Atomic Charges: Population analysis (e.g., Mulliken or NBO) assigns partial charges to each atom, quantifying the charge distribution across the molecule.[18]

Data Presentation and Interpretation

The quantitative output from these calculations should be organized for clarity and comparative analysis.

Caption: 2D structure of the target molecule.

Table 1: Optimized Geometric Parameters (Illustrative Data)

This table would contain key bond lengths and angles of the final, optimized structure.

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond LengthC3N(nitro)--1.45 Å
Bond LengthC5Br--1.88 Å
Bond LengthC2O(carbonyl)--1.23 Å
Dihedral AngleC4C3N(nitro)O(nitro)~180.0°
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative Data)

This table summarizes the key energetic and electronic descriptors.

PropertyValueUnitInterpretation
Total Energy-2850.1234HartreesFinal electronic energy of the optimized molecule
HOMO Energy-7.5eVElectron-donating capability
LUMO Energy-3.2eVElectron-accepting capability
HOMO-LUMO Gap4.3eVIndicator of chemical reactivity and stability
Dipole Moment5.8DebyeMeasure of overall molecular polarity
Gibbs Free Energy-2850.0567HartreesThermodynamic stability at standard conditions

Conclusion

This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following the prescribed workflow—from careful structure preparation and validated geometry optimization to the calculation of insightful electronic properties—researchers can gain a deep understanding of the molecule's intrinsic characteristics. The resulting data on geometry, stability, and reactivity provides an invaluable theoretical foundation to guide synthetic strategies, predict intermolecular interactions, and accelerate the drug development process.

References

Part 1: The Strategic Imperative for Novel Nitropyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of Novel Nitropyridinone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for the discovery and isolation of novel nitropyridinone derivatives from microbial sources. The content is structured to reflect the logical progression of a natural product drug discovery campaign, emphasizing the rationale behind key experimental decisions to ensure scientific integrity and reproducibility.

Nitropyridinone derivatives represent a compelling class of heterocyclic compounds, distinguished by the presence of a pyridone core and a nitro functional group. This unique combination often imparts significant biological activity, making them attractive candidates for drug discovery programs. The pyridone moiety is a well-established pharmacophore found in numerous natural products with diverse therapeutic properties, including antifungal and antibacterial activities.[1][2] The addition of a nitro group, a strong electron-withdrawing feature, can modulate the molecule's electronic properties, potentially enhancing its bioactivity and providing a handle for further synthetic modification.[3]

The discovery of novel nitropyridinone derivatives is frequently driven by the pursuit of new therapeutic agents with improved efficacy, novel mechanisms of action, and the ability to overcome existing drug resistance. Fungi, particularly those from unique ecological niches such as marine environments or endophytic relationships with plants, are a rich and underexplored source of such compounds.[4][5][6][7][8]

Part 2: A Roadmap for Discovery and Isolation

The successful discovery and isolation of novel nitropyridinone derivatives necessitate a systematic and multi-faceted approach. This section outlines a field-proven workflow, from initial microbial screening to the purification of bioactive compounds.

Bio-Prospecting and Microbial Cultivation: The Foundation of Discovery

The journey begins with the strategic selection and cultivation of microbial strains. The rationale behind choosing specific microbial sources is critical. For instance, fungi from competitive environments are often prolific producers of secondary metabolites as a defense mechanism.

Experimental Protocol: Small-Scale Microbial Fermentation for Screening

  • Strain Selection: Obtain a diverse collection of fungal isolates, prioritizing those from underexplored environments.

  • Inoculation: Inoculate 20 mL of a suitable liquid medium (e.g., Potato Dextrose Broth) in a 50 mL flask with a small agar plug of a 7-day old fungal culture.

  • Incubation: Incubate the culture at 28°C with shaking at 150 rpm for 14 days to allow for the production of secondary metabolites.

  • Parallel Cultivation: It is advisable to cultivate the same strain in multiple media with varying nutrient compositions to induce the expression of different biosynthetic gene clusters.[9]

Extraction of Secondary Metabolites: Capturing Chemical Diversity

The choice of extraction solvent is a critical parameter that dictates the profile of metabolites obtained. A multi-solvent extraction strategy is often employed to capture a broad range of compounds with varying polarities.

Experimental Protocol: Liquid-Liquid Extraction of Fungal Broth

  • Initial Extraction: After the incubation period, add an equal volume of ethyl acetate to the culture flask. Ethyl acetate is a versatile solvent capable of extracting a wide range of semi-polar compounds.

  • Agitation: Shake the flask vigorously for 1 hour to ensure thorough mixing and partitioning of the metabolites into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

  • Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of the target compounds.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

Diagram: Generalized Workflow for Discovery and Isolation

G cluster_0 Discovery Phase cluster_1 Screening & Bioassay cluster_2 Bioassay-Guided Fractionation cluster_3 Structure Elucidation Microbial Strain Selection Microbial Strain Selection Small-Scale Fermentation Small-Scale Fermentation Microbial Strain Selection->Small-Scale Fermentation Crude Extraction Crude Extraction Small-Scale Fermentation->Crude Extraction Bioactivity Screening Bioactivity Screening Crude Extraction->Bioactivity Screening Large-Scale Fermentation Large-Scale Fermentation Bioactivity Screening->Large-Scale Fermentation Chromatographic Separation Chromatographic Separation Large-Scale Fermentation->Chromatographic Separation Pure Compound Isolation Pure Compound Isolation Chromatographic Separation->Pure Compound Isolation Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound Isolation->Spectroscopic Analysis (NMR, MS) Structure Determination Structure Determination Spectroscopic Analysis (NMR, MS)->Structure Determination Further Biological Evaluation Further Biological Evaluation Structure Determination->Further Biological Evaluation

Caption: A tiered workflow from microbial selection to pure compound identification.

Bioactivity Screening: Identifying Hits

The crude extracts are then subjected to a battery of bioassays to identify those with promising biological activity. The choice of assays should align with the therapeutic goals of the research program.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Method)

  • Preparation of Test Plates: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.

  • Serial Dilution: Add 50 µL of the crude extract (resuspended in a suitable solvent like DMSO) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of a standardized microbial suspension (e.g., Staphylococcus aureus at 1 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that inhibits visible microbial growth.

Data Presentation: Bioactivity Screening Results

Extract IDFungal SourceMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC50 vs. A549 Cancer Cells (µM)
FEX-001Aspergillus sp.128>25650.2
FEX-002Penicillium sp.3212812.5
FEX-003Fusarium oxysporum>256>256>100
Bioassay-Guided Fractionation: From Crude Extract to Pure Compound

Once a crude extract displays significant activity, the next step is to isolate the active constituent(s) through a process called bioassay-guided fractionation. This involves separating the extract into fractions and testing each fraction for activity, thereby tracking the bioactivity through the purification process.[10][11]

Experimental Protocol: Column Chromatography for Initial Fractionation

  • Column Packing: Pack a glass column with silica gel, a commonly used stationary phase for separating moderately polar compounds.

  • Sample Loading: Adsorb the active crude extract onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates the compounds based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Bioassay of Fractions: Test each fraction in the bioassay to identify the active fraction(s).

Further purification of the active fraction is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

Part 3: Structure Elucidation of Novel Nitropyridinones

Once a pure compound has been isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis: Deciphering the Molecular Architecture
  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the assembly of the molecular skeleton.[12]

The interpretation of NMR data for a nitropyridinone would involve identifying the characteristic signals for the pyridone ring protons and carbons, as well as the influence of the nitro group on the chemical shifts of adjacent nuclei.

Diagram: Decision Tree for Chromatographic Method Selection

G start Active Crude Extract q1 What is the polarity of the target compound(s)? start->q1 normal_phase Normal-Phase Chromatography (e.g., Silica Gel) q1->normal_phase Non-polar to Moderately Polar reverse_phase Reversed-Phase Chromatography (e.g., C18) q1->reverse_phase Polar q2 Are the compounds of high molecular weight? q1->q2 Mixture of Polarities size_exclusion Size-Exclusion Chromatography q2->reverse_phase No q2->size_exclusion Yes

Caption: A logical guide for selecting the appropriate chromatographic technique.

Part 4: Conclusion and Future Directions

The discovery and isolation of novel nitropyridinone derivatives is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for success. By combining strategic bio-prospecting, systematic extraction and screening, and meticulous bioassay-guided fractionation, researchers can unlock the therapeutic potential of these fascinating natural products. Future work in this area will likely involve the integration of genomics and metabolomics to streamline the discovery process and the use of advanced synthetic chemistry to optimize the lead compounds.

References

  • Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches. Natural product reports, 27(6), 1168-1185. [Link]

  • Boruta, T. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Fungal Genetics and Biology, 164, 103759. [Link]

  • Bukhari, R. M. (2017). Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistry (Master's thesis, University of North Carolina at Greensboro). [Link]

  • Bashir, Q., et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2198. [Link]

  • Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link]

  • Gloer, J. B. (2015). Isolation and structure elucidation of secondary metabolites from selected fungi. Iowa Research Online. [Link]

  • Perret, C. (2004). Isolation and identification of secondary metabolites from the fungus Phomopsis spp., a pathogen responsible for vine excoriosis. University of Neuchâtel. [Link]

  • Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link]

  • Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Scribd. (n.d.). Structural Elucidation of Alkaloids. [Link]

  • Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches. FOLIA. [Link]

  • Zhang, Y., et al. (2022). A Review of Diterpenes from Marine-Derived Fungi: 2009–2021. Marine Drugs, 20(3), 199. [Link]

  • da Silva, G. C., et al. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Journal of Fungi, 9(6), 669. [Link]

  • Zhang, P., et al. (2024). Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. Marine Drugs, 22(8), 354. [Link]

  • Xu, J., et al. (2019). A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018. Marine Drugs, 17(1), 47. [Link]

  • Xu, J., et al. (2019). A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018. ResearchGate. [Link]

  • Li, Y., et al. (2018). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Chemical Biology & Drug Design, 91(6), 1087-1093. [Link]

  • Wang, Y., et al. (2023). The discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Zhang, Y., et al. (2022). A Review of Diterpenes from Marine-Derived Fungi: 2009–2021. Marine Drugs, 20(3), 199. [Link]

  • Mediani, A., et al. (2015). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Evidence-Based Complementary and Alternative Medicine, 2015, 631750. [Link]

  • Wakita, T., et al. (2003). The discovery of dinotefuran: a novel neonicotinoid. Pest Management Science, 59(9), 1016-1022. [Link]

  • Jin, S. (2012). Studies of Novel Nitro Substituted Nitrogen Heterocyclic Compounds. LSBU Open Research. [Link]

Sources

An In-depth Technical Guide to CAS 1446237-40-6: Navigating a Landscape of Limited Public Data

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information regarding the specific structural elucidation, detailed synthesis protocols, and biological properties of CAS 1446237-40-6, identified as 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, is not extensively available in the public scientific literature. This compound is primarily listed by chemical suppliers as a research chemical or building block. Consequently, this guide will provide a comprehensive overview based on the available chemical data for CAS 1446237-40-6 and will draw upon established principles and methodologies for the structural elucidation and characterization of related substituted nitropyridinone compounds. The experimental protocols and mechanistic discussions presented herein are therefore illustrative and based on general organic chemistry principles, rather than on specific published studies for this particular molecule.

Part 1: Core Chemical Identity of CAS 1446237-40-6

This compound is a heterocyclic compound with the molecular formula C₇H₇BrN₂O₃. Its structure features a pyridinone core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. This core is further functionalized with a bromine atom, two methyl groups, and a nitro group.

Structural and Physicochemical Properties
PropertyValueSource
CAS Number 1446237-40-6
IUPAC Name This compound
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions

Part 2: A Methodological Approach to Structural Elucidation and Characterization

While specific experimental data for the full structural elucidation of CAS 1446237-40-6 is not publicly available, a combination of modern analytical techniques would be employed to confirm its identity and structure.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms. The proton NMR would be expected to show signals for the two methyl groups and the aromatic proton. The carbon NMR would provide evidence for the seven distinct carbon environments, including the carbonyl carbon of the pyridinone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl group (C=O) of the pyridinone, the nitro group (NO₂), and C-H bonds of the methyl and aromatic moieties would be expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation of the main compound from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity assessment and to provide mass spectral data.

Part 3: Synthetic Strategies for Substituted Nitropyridinones

The synthesis of this compound would likely involve a multi-step process starting from a simpler pyridine derivative. While a specific, verified protocol for this compound is not available, general strategies for the synthesis of related nitropyridinones can be informative. These often involve:

  • Nitration: Introduction of the nitro group onto the pyridine ring. This is typically achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.

  • Bromination: Introduction of the bromine atom, which can be accomplished using various brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Methylation: Addition of the methyl groups, often using a methylating agent such as methyl iodide or dimethyl sulfate.

The order of these steps would be critical to achieve the desired regiochemistry of the final product.

Illustrative Synthetic Workflow

G start Pyridinone Precursor step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 step2 Bromination (e.g., NBS) step1->step2 step3 N-Methylation (e.g., CH₃I) step2->step3 step4 C-Methylation step3->step4 product CAS 1446237-40-6 step4->product

Caption: A generalized synthetic workflow for substituted nitropyridinones.

Part 4: Potential Applications in Research and Development

Substituted pyridinone and nitropyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. While no specific biological activity has been reported for CAS 1446237-40-6, its structural features suggest potential areas of investigation.

  • Medicinal Chemistry: The nitropyridine moiety is a key component in several pharmacologically active compounds. The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of new compounds for drug discovery screening.

  • Organic Synthesis: As a functionalized heterocyclic compound, this compound can serve as a versatile building block for the synthesis of more complex molecular architectures.

Part 5: Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one ... - Chemspace. [Link]

  • This compound - Venkatasai Life Sciences. [Link]

Methodological & Application

Application Notes and Protocols for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a pyridinone derivative, a class of heterocyclic compounds with demonstrated significance in medicinal chemistry.[1] While this specific molecule is primarily available as a research chemical for organic synthesis, its structural motifs—a brominated and nitrated pyridinone core—suggest potential bioactivity that warrants investigation in cell-based assays.[1][2] Pyridine and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents.[3] This document provides a comprehensive guide for researchers to explore the cellular effects of this compound, from initial handling and preparation to detailed protocols for assessing its biological activity and elucidating its potential mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 1446237-40-6[4][5][6][7]
Molecular Formula C₇H₇BrN₂O₃[2][4][6]
Molecular Weight 247.05 g/mol [2][4][6]
Appearance Solid, powder[5]
Purity ≥95%[2]
Storage Room temperature, dry and sealed[2]

Solubility and Stock Solution Preparation:

Due to the lack of specific solubility data, empirical determination is recommended. As a starting point for this small organic molecule, solubility in dimethyl sulfoxide (DMSO) is highly probable.

Protocol for Stock Solution Preparation:

  • Initial Solubility Test: To prepare a 10 mM stock solution, dissolve 2.47 mg of this compound in 1 mL of high-purity DMSO.

  • Solubilization: Vortex thoroughly and, if necessary, gently warm the solution (not exceeding 40°C) or sonicate to facilitate dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Safety Precautions:

While a specific material safety data sheet (MSDS) for this compound is not widely available, related compounds have hazard statements indicating they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Therefore, standard laboratory safety practices should be followed.[9][10][11]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[11]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • In case of contact, wash the affected area thoroughly with water.[9]

Hypothesized Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The biological activity of this compound has not yet been elucidated. However, based on the mechanisms of structurally related compounds, a plausible hypothesis is that it may induce cytotoxicity in cancer cells through the induction of apoptosis. The nitro group on the pyridine ring can be a source of reactive oxygen species (ROS) under certain biological conditions, and a related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), is thought to exert its antimicrobial effects through the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[12] This suggests a potential mechanism involving the disruption of cellular redox balance, leading to oxidative stress and subsequent activation of apoptotic pathways.

Furthermore, various pyridinone derivatives have been investigated as inhibitors of key signaling molecules, such as PIM-1 kinase, which is involved in cell survival and proliferation.[13] Inhibition of such kinases can lead to cell cycle arrest and apoptosis.

G compound This compound ros Increased ROS compound->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Workflow for the cell viability assay.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Selected cancer cell line(s) and appropriate culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound stock solution (10 mM in DMSO)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a white-walled 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the compound, including a vehicle control. A known apoptosis-inducing agent should be used as a positive control.

  • Incubation: Incubate the plate for a duration determined by the expected kinetics of apoptosis (e.g., 24-48 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Data Analysis and Interpretation

AssayData AnalysisInterpretation
Cell Viability Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.A lower IC₅₀ value indicates higher potency in reducing cell viability.
Apoptosis Calculate the fold change in luminescence relative to the vehicle control.A significant increase in luminescence indicates the activation of executioner caspases and induction of apoptosis.

Conclusion

While this compound is a relatively uncharacterized compound in a biological context, its chemical structure suggests that it may possess interesting bioactivities. The protocols and hypotheses presented in this application note provide a solid foundation for initiating the investigation of its effects on cancer cells. The proposed assays will help to determine its cytotoxic potential and shed light on its mechanism of action, potentially identifying a novel small molecule for further drug development.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Springer Nature Experiments. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. 5-bromo-3-nitropyridine-2-carbonitrile. [Link]

  • PubMed. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

  • Eurofins DiscoverX. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. (2022). [Link]

  • IndiaMART. This compound. [Link]

  • Bentham Science Publisher. High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. [Link]

  • Hoffman Fine Chemicals. CAS 89791-76-4 | 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine. [Link]

  • SciSupplies. This compound, 95.0%, 1g. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed. Live Cell Labeling with Terpyridine Derivative Proligands to Measure Cytotoxicity Mediated by Immune Cells. [Link]

  • National Institutes of Health. Live cell labeling with terpyridine derivative proligands to measure cytotoxicity mediated by immune cells. [Link]

  • National Institutes of Health. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Aobchem. This compound. [Link]

Sources

Application Notes and Protocols for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one as a Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a highly functionalized heterocyclic building block with significant potential in organic synthesis. Its unique arrangement of a reactive bromine atom, a nitro group amenable to transformation, and two methyl substituents on a pyridinone core makes it a valuable intermediate for the construction of complex molecular architectures. This compound is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the synthesis of novel nitrogen-containing heterocycles is of paramount importance.[1]

The strategic positioning of the bromo and nitro groups allows for a range of chemical manipulations. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions. This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other biologically active molecules.[1]

This document provides a comprehensive guide to the application of this compound as a synthesis intermediate, including its preparation, key reactions with detailed protocols, and its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 1446237-40-6[1]
Molecular Formula C₇H₇BrN₂O₃[1]
Molecular Weight 247.05 g/mol [1]
Appearance Likely a solid[2]
Purity Typically ≥95%[1][2]
Storage Room temperature, in a dry and sealed container[1]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4][5][6]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3][4][5][6]

  • Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]

  • Disposal: Dispose of in accordance with local regulations.[4]

Synthesis of the Intermediate: A Plausible Route

A validated, step-by-step synthesis for this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the synthesis of related pyridinone and nitropyridine derivatives, a plausible two-step synthetic route can be proposed, starting from the commercially available 1,4-dimethyl-2-pyridone.

Step 1: Nitration of 1,4-dimethyl-2-pyridone

The first step involves the regioselective nitration of the 1,4-dimethyl-2-pyridone core. The electron-donating nature of the methyl group at the 4-position and the pyridinone ring itself directs electrophilic substitution. The nitration of pyridin-2-ones is known to be sensitive to reaction conditions, with the position of nitration influenced by the acidity of the medium.[7] For the desired 3-nitro product, milder nitrating conditions are generally preferred.

Step 2: Bromination of 1,4-dimethyl-3-nitropyridin-2(1H)-one

The subsequent step is the bromination of the nitrated intermediate. The nitro group is a deactivating group, which will influence the regioselectivity of the bromination. Bromination of pyridinones can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

Key Synthetic Transformations and Protocols

This compound is a versatile platform for a variety of chemical transformations. The following sections detail the most pertinent reactions and provide exemplary protocols that can be adapted and optimized by researchers.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. This is particularly valuable for exploring the SAR of potential kinase inhibitors, where modifications in this region can significantly impact binding affinity and selectivity.

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a general starting point and should be optimized for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)

    • Degassed water (if using a biphasic system)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base B Add Degassed Solvent A->B Inert Atmosphere C Heat & Stir (80-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Quench D->E F Extraction E->F G Purification (Column Chromatography) F->G H 5-Aryl/Heteroaryl-1,4-dimethyl- 3-nitropyridin-2(1H)-one G->H Isolated Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_nPd(II)(Ar)Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product Start Ar-Br Start->OxAdd Amine HNR'R'' Amine->Amine_Coord Kinase_Inhibitor_Synthesis Start 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one Suzuki Suzuki Coupling (R¹-B(OH)₂) Start->Suzuki Intermediate1 5-Aryl/Heteroaryl-1,4-dimethyl- 3-nitropyridin-2(1H)-one Suzuki->Intermediate1 Reduction Nitro Reduction Intermediate1->Reduction Intermediate2 3-Amino-5-Aryl/Heteroaryl- 1,4-dimethylpyridin-2(1H)-one Reduction->Intermediate2 Acylation Acylation (R²-COCl) Intermediate2->Acylation Final_Product Kinase Inhibitor Scaffold Acylation->Final_Product

Sources

Application Notes and Protocols for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyridinone

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The pyridinone scaffold is recognized as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity.[1][2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, often through the mechanism of enzyme inhibition.[1][2]

While this compound itself is primarily documented as a versatile intermediate in organic synthesis, its structural features—a pyridinone core, a bromine atom, and a nitro group—suggest a strong potential for biological activity, particularly as an enzyme inhibitor.[3] The pyridinone ring can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes.[2] For instance, the unsubstituted pyridinone can serve as a peptide bond isostere and interact with the kinase hinge region.[1][2]

This application note aims to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of this compound. We will delve into the rationale for its potential as an inhibitor, provide detailed protocols for its characterization, and discuss the interpretation of results.

Rationale for Investigating this compound as an Enzyme Inhibitor

The rationale for investigating this compound stems from the well-established inhibitory activities of structurally related pyridinone derivatives against several key enzyme classes:

  • Protein Kinases: The pyridinone scaffold is a common motif in kinase inhibitors, targeting enzymes like Met kinase, p38 kinase, and PIM-1 kinase.[1][4][5] These inhibitors often function by competing with ATP for the binding site in the kinase domain. The planarity of the pyridinone ring and its hydrogen bonding capabilities are crucial for this interaction.

  • Proteases: Pyridinone-based compounds have been developed as inhibitors of proteases, such as the SARS-CoV-2 main protease (Mpro).[6][7] In these cases, the pyridinone core can mimic peptide backbones and form key hydrogen bonds within the enzyme's active site.

  • Reverse Transcriptases: Certain pyridinone derivatives have shown potent inhibitory activity against viral reverse transcriptases, a key enzyme in the life cycle of retroviruses like HIV.

  • Isocitrate Dehydrogenase (IDH): Modified pyridinones have been investigated as inhibitors of mutant IDH1, a key enzyme in certain cancers.[1][2]

The substituents on the pyridinone ring of this compound are also expected to contribute to its binding affinity and selectivity:

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially enhancing interactions with amino acid residues in the enzyme's active site. Nitroaromatic compounds can also form complexes with electron-donating heterocycles in biomolecules.

  • Bromo Group: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It can also increase the lipophilicity of the compound, potentially improving cell permeability.

Hypothetical Target Enzyme Class: Protein Kinases

Given the prevalence of the pyridinone scaffold in kinase inhibitors, this application note will focus on protocols for evaluating this compound as a potential protein kinase inhibitor. The general principles and methods described can, however, be adapted for other enzyme classes.

Experimental Protocols

Protocol 1: Initial Screening for Kinase Inhibition

This protocol outlines a general method for an in vitro kinase assay to determine if this compound inhibits the activity of a selected protein kinase. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Positive control inhibitor (known inhibitor of the target kinase)

  • 96-well or 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or control (positive control inhibitor or buffer with DMSO for negative control) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and its substrate peptide in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilution Add_Compound Add Compound/Control Compound->Add_Compound Enzyme_Substrate Kinase + Substrate Mix Add_Enzyme Add Kinase/Substrate Enzyme_Substrate->Add_Enzyme Preincubation Pre-incubate (15 min) Add_Enzyme->Preincubation Add_ATP Initiate with ATP Preincubation->Add_ATP Incubation Incubate (60 min, 30°C) Add_ATP->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Deplete_ATP Incubate (40 min) Stop_Reaction->Deplete_ATP Add_Detection Add Kinase Detection Reagent Deplete_ATP->Add_Detection Develop_Signal Incubate (30 min) Add_Detection->Develop_Signal Read_Luminescence Read Plate Develop_Signal->Read_Luminescence

Caption: Workflow for the initial kinase inhibition screening assay.

Protocol 2: Determination of the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: Prepare a matrix of reactions in a microplate. Vary the concentration of ATP along the rows and the concentration of this compound along the columns. Include a column with no inhibitor.

  • Kinase Reaction and Detection: Follow the same procedure as in Protocol 1 for initiating the reaction, incubation, and ADP detection.

  • Data Acquisition: Measure the initial reaction rates (luminescence per unit time) for each condition.

Data Analysis:

  • Plot the initial reaction rates against the ATP concentration for each inhibitor concentration.

  • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains the same, but the apparent Km increases with inhibitor concentration.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Km remains the same, but the apparent Vmax decreases with inhibitor concentration.

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with inhibitor concentration.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.

  • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine the inhibitor constant (Ki).

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) EI Enzyme-Inhibitor (EI) E_S E + S E_I E + I P E + Product E2 Enzyme (E) ES2 Enzyme-Substrate (ES) EI2 Enzyme-Inhibitor (EI) ESI2 Enzyme-Substrate-Inhibitor (ESI) E2_S E + S E2_I E + I ES2_I ES + I P2 E + Product E3 Enzyme (E) ES3 Enzyme-Substrate (ES) ESI3 Enzyme-Substrate-Inhibitor (ESI) E3_S E + S ES3_I ES + I P3 E + Product

Caption: Different modes of reversible enzyme inhibition.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundTarget KinaseAssay TypeIC50 (µM) [Hypothetical]Mechanism of Inhibition [Hypothetical]Ki (µM) [Hypothetical]
This compoundKinase XADP-Glo™ Luminescence5.2ATP-Competitive2.1
Positive Control (e.g., Staurosporine)Kinase XADP-Glo™ Luminescence0.01ATP-Competitive0.004

Discussion and Interpretation

The hypothetical data in the table suggest that this compound is a moderately potent inhibitor of Kinase X with an IC50 value in the low micromolar range. The proposed ATP-competitive mechanism is consistent with the known behavior of many pyridinone-based kinase inhibitors that bind to the ATP-binding pocket.

The structure-activity relationship (SAR) can be further explored by synthesizing and testing analogs of the lead compound. For example, modifications to the methyl groups at the 1 and 4 positions, or replacement of the bromo or nitro groups with other substituents, could provide insights into the key interactions driving inhibitor potency and selectivity.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. Its pyridinone core, combined with bromo and nitro functionalities, provides a rich scaffold for establishing potent and selective interactions with biological targets. The protocols outlined in this application note provide a robust framework for the initial characterization of its inhibitory activity and mechanism of action, paving the way for further optimization and drug discovery efforts.

References

  • Casalvieri, B. M., et al. (2020). Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. Bioorganic & Medicinal Chemistry Letters, 30(21), 127526. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Elsevier. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847303. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Dach, C., et al. (2022). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 65(2), 1449-1462. [Link]

  • Al-Yasari, A., & Al-Sehemi, A. G. (2021). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease. Bioorganic Chemistry, 107, 104555. [Link]

  • Schneider, E. L., et al. (2023). A Critical Study on Acylating and Covalent Reversible Fragment Inhibitors of SARS-CoV-2 Main Protease Targeting the S1 Site with Pyridine. ChemMedChem, 18(9), e202200635. [Link]

  • Cleveland Clinic. (n.d.). Protease Inhibitors. Retrieved from [Link]

  • Bentham Science. (n.d.). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • Janis, R. A., & Triggle, D. J. (1984). Comparative structure-activity relationships for dihydropyridines as inhibitors of [3H]-nitrendipine binding vs cyclic nucleotide phosphodiesterases. Research Communications in Chemical Pathology and Pharmacology, 45(2), 191-206. [Link]

  • ResearchGate. (2016). (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SciSupplies. (n.d.). This compound, 95.0%, 1g. Retrieved from [Link]

  • ResearchGate. (2018). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed Central. [Link]

  • Scribd. (n.d.). Computational Biology and Chemistry: Research Article. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]

Sources

in vitro antimicrobial activity of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Antimicrobial Activity of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents.[1] Pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[2] The subject of this guide, this compound, is a substituted nitropyridine. The presence of a nitro group and a bromine atom may enhance its antimicrobial potential, making it a candidate for investigation.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial susceptibility testing for this compound. The protocols detailed herein are based on established methodologies, primarily those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and validity of results.[1][4] The primary objective is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1][4]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive0.25 - 128Vancomycin[Experimental Data][Experimental Data]
Bacillus subtilis (e.g., ATCC 6633)Gram-positive0.25 - 128Penicillin[Experimental Data][Experimental Data]
Escherichia coli (e.g., ATCC 25922)Gram-negative0.25 - 128Ciprofloxacin[Experimental Data][Experimental Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative0.25 - 128Gentamicin[Experimental Data][Experimental Data]
Candida albicans (e.g., ATCC 90028)Fungi (Yeast)0.25 - 128Fluconazole[Experimental Data][Experimental Data]
Aspergillus niger (e.g., ATCC 16404)Fungi (Mold)0.25 - 128Amphotericin B[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the MIC of a novel antimicrobial agent.[4][5] It involves challenging microorganisms with a range of concentrations of the test compound in a liquid medium.

1. Preparation of Microbial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Dilute this adjusted inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity.

  • In a 96-well microtiter plate, add the appropriate broth to all wells.

  • In the first column, add a specific volume of the compound's stock solution to the broth to achieve the highest desired concentration.

  • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, creating a range of decreasing concentrations.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Include the following controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum and the solvent (DMSO) but no compound.

    • Sterility Control: Broth only, with no inoculum or compound.

  • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Protocol 2: Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[5][6] It relies on the diffusion of the antimicrobial agent from a well into the agar medium.

1. Preparation of Agar Plates and Inoculum:

  • Prepare Mueller-Hinton agar plates.

  • Prepare the microbial inoculum as described in the broth microdilution protocol and adjust to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

2. Well Preparation and Compound Application:

  • Aseptically punch wells with a diameter of 6 to 8 mm into the inoculated agar plates using a sterile cork borer.

  • Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.

  • A well with the solvent (DMSO) should be included as a negative control, and a standard antibiotic as a positive control.

3. Incubation and Measurement:

  • Incubate the plates at the appropriate temperature and duration.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualization of Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Wells with Microbial Suspension A->C Add Inoculum B Prepare Serial Dilutions of Compound in 96-Well Plate B->C Contains Compound D Incubate Plate (e.g., 37°C, 18-24h) C->D Incubate E Visually Inspect for Growth or Use Plate Reader D->E Read Results F Determine MIC: Lowest Concentration with No Visible Growth E->F Analyze Data

Caption: Workflow for Broth Microdilution MIC Assay.

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is yet to be determined, compounds containing nitroaromatic groups can exert their antimicrobial effects through various pathways. One plausible mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species. These radicals can induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Mechanism_of_Action cluster_cell Inside the Microbial Cell Compound 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters Cell Cell Microbial Cell Radicals Nitro Radical Anions (Cytotoxic) Nitroreductase->Radicals Reduction of Nitro Group Damage Cellular Damage Radicals->Damage Induces Oxidative Stress Death Cell Death Damage->Death Leads to

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive strategic guide and detailed protocols for the initial biological characterization of the novel chemical entity 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one using high-throughput screening (HTS) methodologies. Given the absence of published data on its biological targets, we present a dual-pronged approach encompassing both target-agnostic (phenotypic) and target-based screening paradigms. The protocols are designed to be robust, self-validating, and adaptable, providing researchers in drug discovery with a practical framework for elucidating the compound's bioactivity, mechanism of action, and therapeutic potential.

Introduction and Compound Profile

The discovery of novel bioactive molecules is the foundational step in developing new therapeutics.[1][2] The compound this compound is a novel chemical entity for which specific biological activities have not yet been described in the scientific literature. Its characterization, therefore, begins from a strategic position of inquiry. The primary objective of this guide is to provide a systematic HTS approach to uncover its potential biological functions.

Analysis of structurally related compounds can offer initial hypotheses. For instance, other bromo-nitro-pyridone derivatives have been explored as intermediates in the synthesis of anti-inflammatory and antimicrobial agents.[3] Additionally, the compound bronidox (5-bromo-5-nitro-1,3-dioxane) exerts its antimicrobial effect through the oxidation of essential protein thiols, suggesting a potential for thiol reactivity.[4] These observations, while not directly predictive, inform the selection of initial screening strategies.

Compound Properties:

PropertyValueSource
CAS Number 1446237-40-6[5][6]
Molecular Formula C₇H₇BrN₂O₃[5][6]
Molecular Weight 247.05 g/mol [5]
Purity ≥ 95%[6]
Physical Form Solid[6]
Storage Sealed in dry, room temperature[6]

A Strategic Framework for Screening a Novel Compound

For a compound with an unknown mechanism of action, the initial HTS strategy is critical. The two major paradigms are target-based discovery and phenotypic discovery.[7]

  • Target-Based Screening: This classical approach tests a compound against a specific, isolated biological target, such as an enzyme or receptor.[7][8] It is highly effective when a clear hypothesis links a target to a disease.

  • Phenotypic Screening: This approach assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[7][9][10][11] It is particularly powerful for discovering compounds with novel mechanisms of action, as it evaluates the integrated response of a complex biological system.[9][10]

The choice between these strategies depends on available resources and the ultimate goal of the screening campaign. A robust approach often involves elements of both.

HTS_Strategy compound Novel Compound: This compound decision Primary Screening Strategy? compound->decision target_based Target-Based Screening decision->target_based  Target Hypothesis Exists phenotypic Phenotypic Screening decision->phenotypic Target Unknown   target_rationale Rationale: Hypothesis-driven (e.g., kinase, protease, PPI inhibition) target_based->target_rationale fp_assay Protocol 1: Fluorescence Polarization (FP) for Protein-Protein Interactions target_based->fp_assay phenotypic_rationale Rationale: Target-agnostic, discovers novel mechanisms, disease-relevant phenotypic->phenotypic_rationale cell_assay Protocol 2: Cell Viability & Cytotoxicity Assay phenotypic->cell_assay hit_deconvolution Target Deconvolution (Hit Identification) cell_assay->hit_deconvolution

Caption: HTS decision workflow for a novel compound.

Protocol 1: Target-Based Screening via Fluorescence Polarization

Fluorescence Polarization (FP) is a homogenous assay technology widely used in HTS to study molecular interactions, such as protein-protein, protein-peptide, or protein-nucleic acid binding.[12][13][14] The principle is based on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule.[14][15] This protocol describes a competitive binding assay to identify inhibitors of a hypothetical protein-protein interaction (PPI).

Principle of the FP Competitive Binding Assay

In this format, a small, fluorescently labeled peptide (tracer) binds to a larger protein, resulting in a slow-rotating complex that emits highly polarized light (High FP signal). A test compound that inhibits this interaction will displace the tracer, which then tumbles rapidly in solution, emitting depolarized light (Low FP signal).

FP_Principle cluster_0 A: No Inhibitor (High FP Signal) cluster_1 B: Effective Inhibitor (Low FP Signal) p1 Protein c1 [ Protein-Tracer Complex ] Slow Rotation HIGH POLARIZATION p1->c1 t1 Fluorescent Tracer t1->c1 p2 Protein p2_i2 [ Protein-Inhibitor Complex ] p2->p2_i2 t2 Fluorescent Tracer t2_free [ Free Tracer ] Fast Rotation LOW POLARIZATION t2->t2_free i2 Inhibitor (Test Compound) i2->p2_i2

Caption: Principle of a Fluorescence Polarization competitive binding assay.

Materials and Reagents
  • Assay Plate: 384-well, low-volume, black, flat-bottom polystyrene plates.

  • FP Plate Reader: Equipped with excitation/emission filters appropriate for the chosen fluorophore (e.g., FITC/fluorescein).

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: Fluorescently labeled peptide or small molecule known to bind the target protein.

  • Assay Buffer: Buffer optimized for protein stability and interaction (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

  • Test Compound: this compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Positive Control: Known inhibitor of the PPI.

  • Negative Control: DMSO.

Step-by-Step Experimental Protocol
  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions, positive control, and DMSO negative control to the 384-well assay plate. This creates a final top compound concentration of 50 µM in a 20 µL final assay volume, with a final DMSO concentration of 0.5%.

  • Protein Addition:

    • Dilute the target protein to 2X the final desired concentration in assay buffer. The optimal concentration should be predetermined from tracer binding experiments (typically at the Kd or EC₈₀ value).

    • Add 10 µL of the diluted protein solution to each well containing the plated compounds.

    • Mix by shaking the plate for 1 minute.

  • Tracer Addition and Incubation:

    • Dilute the fluorescent tracer to 2X the final desired concentration (typically a low nanomolar concentration determined during assay development).

    • Add 10 µL of the diluted tracer solution to all wells.

    • Seal the plate and incubate at room temperature for the required time (e.g., 60 minutes), protected from light. Incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition:

    • Centrifuge the plate briefly (e.g., 1200 rpm for 1 min) to remove any bubbles.

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • mP_sample: Signal from a well with the test compound.

    • mP_high_control: Average signal from DMSO-only wells (no inhibition).

    • mP_low_control: Average signal from positive control wells (maximum inhibition).

  • Assess Assay Quality (Z'-Factor):

    • The Z'-factor is a measure of assay robustness. A value > 0.5 indicates an excellent assay.

    • Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

    • SD and Mean refer to the standard deviation and mean of the high and low controls.

  • Dose-Response Analysis:

    • Plot Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Protocol 2: Phenotypic Screening for Cytotoxicity

Phenotypic screening provides an unbiased assessment of a compound's effect in a cellular context.[9][11] A foundational phenotypic screen is to evaluate general cytotoxicity, as this is a crucial parameter for any potential therapeutic and can indicate potent, non-specific activity or targeted anti-proliferative effects. This protocol uses a luminescence-based assay to quantify ATP, an indicator of metabolically active, viable cells.

Workflow and Principle

Cells are seeded in microplates, treated with the test compound, and incubated. After the incubation period, a reagent is added that lyses the cells and provides the necessary components (luciferase, luciferin) for a light-producing reaction that is dependent on the amount of ATP present. The resulting luminescent signal is directly proportional to the number of viable cells.

Phenotypic_Workflow start Start seed 1. Seed Cells in 384-well plate start->seed incubate1 2. Incubate Overnight (Allow cell adherence) seed->incubate1 treat 3. Add Compound Dilutions (this compound) incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 reagent 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate2->reagent read 6. Read Luminescence reagent->read analyze 7. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Workflow for a cell-based phenotypic cytotoxicity assay.

Materials and Reagents
  • Cell Line: A relevant human cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue-culture treated plates.

  • Cell Viability Reagent: Commercial ATP-quantification reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer: Plate reader capable of measuring luminescence.

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Known cytotoxic agent (e.g., Staurosporine).

  • Negative Control: DMSO.

Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 1000 cells/well) in the cell culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution plate of the test compound in the cell culture medium.

    • Add 10 µL of the diluted compound, positive control, or medium with DMSO (negative control) to the appropriate wells. The final assay volume will be 50 µL.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the cell viability reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = 100 * [(RLU_sample - RLU_background) / (RLU_dmso - RLU_background)]

    • RLU_sample: Signal from a compound-treated well.

    • RLU_dmso: Average signal from DMSO-treated wells (100% viability).

    • RLU_background: Signal from wells with medium only (no cells).

  • Dose-Response Analysis:

    • Plot Percent Viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀/GI₅₀ value.

Advanced Screening and Orthogonal Follow-up

Initial hits from primary screens require confirmation and further characterization. Advanced and orthogonal assay technologies are crucial for this validation step.

AlphaScreen® Technology

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[16][17][18] It relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into proximity by a biological interaction.[16][18][19] This triggers a chemiluminescent cascade, producing a strong signal.[16][19] It serves as an excellent orthogonal assay to confirm hits from FP screens, as the detection modality is completely different, reducing the likelihood of technology-specific artifacts.

AlphaScreen_Principle cluster_0 Interaction -> Signal ON cluster_1 No Interaction -> Signal OFF donor Donor Bead (680nm Excitation) acceptor Acceptor Bead donor->acceptor ¹O₂ Transfer (<200nm) p1 Protein A donor->p1 signal Light Emission (520-620 nm) acceptor->signal p2 Protein B p1->p2 p2->acceptor donor2 Donor Bead acceptor2 Acceptor Bead p3 Protein A donor2->p3 p4 Protein B acceptor2->p4

Caption: Principle of the AlphaScreen® proximity assay.

High-Content Screening (HCS)

For hits from phenotypic screens, HCS provides much deeper insight.[10] Instead of a single endpoint like ATP levels, HCS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.[10][20] Following a hit in the cytotoxicity assay, an HCS assay could be deployed to measure markers of apoptosis (e.g., caspase activation, nuclear condensation), cell cycle arrest, or changes in cytoskeletal morphology. This provides crucial early information about the compound's mechanism of action.[10]

Conclusion

The journey to characterize a novel compound like this compound is a systematic process of inquiry. It begins with broad, robust HTS assays and progressively focuses on more specific biological questions as data is generated. The target-based (FP) and phenotypic (cytotoxicity) protocols provided here represent two pillars of a comprehensive initial screening campaign. By explaining the causality behind each step and embedding principles of self-validation (e.g., Z'-factor), these guidelines empower researchers to generate high-quality, interpretable data, paving the way for the discovery of new biological functions and potential therapeutic applications.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Application of Fluorescence Polarization in HTS Assays - PubMed Source: PubMed URL: [Link]

  • Title: Phenotypic Screening Services | CRO services Source: Oncodesign Services URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: Springer Link URL: [Link]

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: National Institutes of Health URL: [Link]

  • Title: AlphaScreen | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: Phenotypic Screening - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Phenotypic screening - Wikipedia Source: Wikipedia URL: [Link]

  • Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]

  • Title: (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries Source: ResearchGate URL: [Link]

  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: News-Medical.net URL: [Link]

  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: The High-Throughput Screening Transformation in Modern Drug Development Source: Technology Networks URL: [Link]

  • Title: Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) Source: PubMed URL: [Link]

Sources

The Strategic Utility of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridinone core, have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a highly functionalized pyridinone derivative that serves as a versatile building block in the synthesis of complex bioactive molecules. Its strategic arrangement of a reactive bromine atom, a nitro group amenable to transformation, and methyl substituents for steric and electronic modulation makes it an attractive starting material for drug discovery programs.[2]

This guide provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, a class of epigenetic readers implicated in cancer and inflammation.[3][4] We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its derivatization.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1446237-40-6
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Appearance Powder
Storage Room temperature, dry and sealed

Table 1: Physicochemical properties of this compound.[4]

Proper handling and storage are crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry and well-ventilated area at room temperature to prevent degradation.

Core Application: Synthesis of BET Protein Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of BET protein inhibitors.[4] BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is associated with a variety of diseases, including cancer and inflammatory conditions.[3][5] The pyridone scaffold is a key pharmacophoric element in a number of potent BET inhibitors, where it often engages in crucial hydrogen-bonding interactions within the acetyl-lysine binding pocket of the bromodomains.[1][6]

The synthetic strategy hinges on the sequential functionalization of the pyridinone core. The bromine atom at the 5-position serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group at the 3-position can be subsequently reduced to an amine, which then provides a vector for further elaboration of the molecule. This step-wise approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Caption: General synthetic workflow for the elaboration of this compound into potent BET inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These are representative procedures based on established literature for analogous transformations and should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[7][8] In this protocol, the bromine atom of the pyridinone is coupled with an arylboronic acid to introduce a key structural motif for binding to the target protein.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst (0.05 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,4-dimethyl-3-nitropyridin-2(1H)-one.

Protocol 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a critical step to enable further derivatization of the molecule.[9] Several methods can be employed, with the choice depending on the functional group tolerance of the substrate. Catalytic hydrogenation is a clean and efficient method.[10]

Materials:

  • 5-Aryl-1,4-dimethyl-3-nitropyridin-2(1H)-one

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the 5-aryl-1,4-dimethyl-3-nitropyridin-2(1H)-one in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-amino-5-aryl-1,4-dimethyl-pyridin-2(1H)-one, which can often be used in the next step without further purification.

Conclusion: An Enabling Building Block for Medicinal Chemistry

This compound is a valuable and versatile building block for medicinal chemistry. Its well-defined reactive sites allow for a logical and efficient approach to the synthesis of complex molecular targets. The protocols outlined in this guide provide a solid foundation for researchers to utilize this scaffold in their drug discovery efforts, particularly in the development of novel BET protein inhibitors and other potential therapeutic agents. The principles of cross-coupling and nitro group reduction are fundamental transformations in organic synthesis, and their application to this specific pyridinone core opens up a vast chemical space for exploration.

References

  • Jiang, W., Hou, Q., Xu, H., et al. (2024). Discovery of Novel Phenoxyaryl Pyridones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with High Selectivity for the Second Bromodomain (BD2) to Potentially Treat Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Gilmour, J., et al. (2024). Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. Journal of Medicinal Chemistry.
  • Zhang, P.-F., et al. (2024). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
  • Wang, L., Pratt, J. K., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Gilan, E., et al. (2020). Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. Request PDF.
  • Yokoyama, Y., & Igarashi, J. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules.
  • Stratton, C. F., et al. (2016).
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Koravovic, M., et al. (2023). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry.
  • Li, X., et al. (2023). Structure-Based Discovery and Optimization of Furo[3,2- c ]pyridin-4(5 H )-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors.
  • Hansen, T. M. (2017). Representative BET inhibitors.
  • Vulcanchem. (n.d.). This compound - 1446237-40-6.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). New trends in the cross-coupling and other catalytic reactions. Pure and Applied Chemistry.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MySkinRecipes. (n.d.). This compound.
  • Wang, L., et al. (2016). Substituted bicyclic heteroaryl compounds. U.S. Patent No. 9,737,516 B2. Washington, DC: U.S.
  • Lu, W., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Google Patents. (2019). Method for preparing 2-bromo-5-fluoroaniline. CN112110824A.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile synthesis.
  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI.

Sources

Measuring the Binding Affinity of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one: An Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a deep understanding of the interaction between a small molecule and its biological target is paramount. For a compound such as 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, a potential kinase inhibitor intermediate[1], quantifying its binding affinity is a critical step in elucidating its mechanism of action and optimizing its therapeutic potential. This guide provides a comprehensive overview of three robust techniques for measuring binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We will delve into the theoretical underpinnings of each method, offer detailed experimental protocols, and discuss the rationale behind key experimental choices, empowering researchers to generate high-quality, reliable binding data.

The Central Role of Binding Affinity in Drug Development

Binding affinity, often expressed as the dissociation constant (KD), is a measure of the strength of the non-covalent interaction between a ligand (in this case, this compound) and its protein target. A lower KD value signifies a higher binding affinity.[2] This quantitative parameter is fundamental to:

  • Lead Identification and Optimization: Ranking compounds based on their affinity for the target protein to select the most promising candidates for further development.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the ligand affect its binding affinity, guiding the design of more potent compounds.

  • Mechanism of Action Studies: Confirming that a compound interacts directly with its intended target and characterizing the thermodynamics of this interaction.

Choosing the Right Tool for the Job: An Overview of Key Techniques

The selection of an appropriate biophysical technique is contingent on several factors, including the properties of the small molecule and its target, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Here, we present a comparative overview of three gold-standard methods.

TechniquePrincipleKey OutputsThroughputSample Consumption
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized partner.[3][4]KD, kon, koffMedium to HighLow
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.[5][6]KD, ΔH, ΔS, Stoichiometry (n)LowHigh
Fluorescence Polarization (FP) Change in the rotational speed of a fluorescently labeled molecule upon binding.[7][8]KDHighLow

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][9][10] In a typical experiment involving a small molecule, the protein target is immobilized on the sensor surface, and the small molecule (the analyte) is flowed over it.

Causality Behind Experimental Choices in SPR

The success of an SPR experiment hinges on careful planning and optimization. The choice to immobilize the protein rather than the small molecule is deliberate; it enhances the signal change upon binding of the smaller analyte. The selection of the sensor chip and immobilization chemistry is also critical to ensure the protein remains active and stable.[11]

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Compound Solubilization Binding_Assay Inject Compound (Analyte) Ligand_Prep->Binding_Assay Buffer_Prep Buffer Preparation & Degassing Buffer_Prep->Immobilization Buffer_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Sensorgram Obtain Sensorgram Binding_Assay->Sensorgram Regeneration->Binding_Assay Next Concentration Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine KD, kon, koff Fitting->Results ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Cell_Loading Load Protein into Cell Protein_Prep->Cell_Loading Ligand_Prep Compound Solubilization Syringe_Loading Load Compound into Syringe Ligand_Prep->Syringe_Loading Buffer_Match Precise Buffer Matching Buffer_Match->Cell_Loading Buffer_Match->Syringe_Loading Titration Titrate Compound into Protein Cell_Loading->Titration Syringe_Loading->Titration Thermogram Obtain Thermogram Titration->Thermogram Integration Integrate Peaks Thermogram->Integration Fitting Fit to Binding Isotherm Integration->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Caption: A standard workflow for an ITC binding affinity experiment.

Detailed Protocol for ITC Analysis

1. Sample Preparation:

  • Protein and Compound: Prepare the protein and this compound in identical, extensively dialyzed buffer to minimize buffer mismatch. [12]* Concentrations: The protein concentration in the cell is typically in the range of 10-100 µM. The compound concentration in the syringe should be 10-20 times higher than the protein concentration. [13]* Degassing: Thoroughly degas both solutions immediately before the experiment to prevent bubbles. [14] 2. ITC Experiment Setup:

  • Instrument Equilibration: Allow the instrument to equilibrate to the desired temperature (typically 25 °C).

  • Loading: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding the introduction of air bubbles.

  • Titration Parameters: Set the injection volume (e.g., 2 µL), spacing between injections (e.g., 150 seconds), and the total number of injections (e.g., 20).

3. Data Acquisition:

  • Perform an initial small injection to account for any initial mixing artifacts.

  • Proceed with the programmed titration, recording the heat change after each injection.

  • Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Integration: Integrate the area under each injection peak to determine the heat change per injection.

  • Heat of Dilution Subtraction: Subtract the heat of dilution from the raw data.

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Model Fitting: Fit the binding isotherm to a suitable model (e.g., a single set of identical sites) to determine KD, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Advantages and Limitations of ITC
AdvantagesLimitations
Label-free and in-solution.Low throughput. [15]
Provides a complete thermodynamic profile (KD, ΔH, ΔS, n). [15]Requires relatively large amounts of sample. [16]
Considered the "gold standard" for affinity determination. [17]May not be suitable for very high or very low affinity interactions.

III. Fluorescence Polarization (FP): High-Throughput Affinity Screening

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. [7][8][18]A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its tumbling slows, and the polarization of the emitted light increases. [19]

Causality Behind Experimental Choices in FP

FP is particularly well-suited for competitive binding assays, which are ideal for screening unlabeled compounds like this compound. [20]In this format, the unlabeled compound competes with a fluorescently labeled tracer for binding to the target protein. The choice of fluorophore and the labeling site on the tracer are critical to ensure that the fluorescent tag does not interfere with binding. [19][21]

Visualizing the Competitive FP Workflow

FP_Workflow cluster_prep Preparation cluster_exp FP Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification Mixing Mix Protein, Tracer, & Compound Protein_Prep->Mixing Tracer_Prep Fluorescent Tracer Synthesis & QC Tracer_Prep->Mixing Compound_Prep Compound Dilution Series Compound_Prep->Mixing Incubation Incubate to Equilibrium Mixing->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plotting Plot mP vs. [Compound] Measurement->Plotting Fitting Fit to Competition Binding Model Plotting->Fitting Results Determine IC50 & Calculate Ki Fitting->Results

Caption: A workflow for a competitive FP binding assay.

Detailed Protocol for Competitive FP Analysis

1. Assay Development:

  • Tracer Selection: A fluorescently labeled ligand known to bind to the target protein is required. The tracer's KD for the protein should be determined first in a direct binding experiment.

  • Assay Window Optimization: Determine the optimal concentrations of the protein and tracer that provide a sufficient signal window (the difference in polarization between the free and bound tracer). [22] 2. Competitive Binding Assay:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare a solution containing the target protein and the fluorescent tracer at their optimized concentrations.

  • Assay Plate Setup:

    • In a multi-well plate (e.g., a 384-well black plate), add the compound dilutions.

    • Add the protein-tracer mixture to all wells.

    • Include controls for no binding (tracer only) and maximum binding (protein + tracer, no competitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. [23] 3. Data Acquisition:

  • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The data is typically expressed in millipolarization units (mP).

4. Data Analysis:

  • IC50 Determination: Plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the bound tracer).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki), which represents the affinity of the unlabeled compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer)

Data Interpretation in FP

A decrease in fluorescence polarization with increasing concentration of this compound indicates successful displacement of the fluorescent tracer and binding of the compound to the target protein. The calculated Ki value provides a quantitative measure of its binding affinity.

Conclusion

The robust characterization of binding affinity is a cornerstone of successful drug discovery. By leveraging the distinct advantages of techniques like SPR, ITC, and FP, researchers can gain a multifaceted understanding of the interaction between this compound and its target protein. SPR provides invaluable kinetic data, ITC offers a complete thermodynamic profile, and FP enables high-throughput screening. The thoughtful selection and meticulous execution of these methods, guided by the principles and protocols outlined in this guide, will empower drug development professionals to make data-driven decisions and accelerate the journey from a promising compound to a potential therapeutic.

References

  • Du, Y. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Realfine. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • SPRpages. (2022, July 18). Troubleshooting. Retrieved from [Link]

  • Wang, Y., & Zhang, H. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Du, Y. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 485-494.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Tng, K. H., et al. (2017).
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • Sanders, R., et al. (2017). How to measure and evaluate binding affinities. Molecular Biology of the Cell, 28(21), 2733-2740.
  • ResearchGate. (2021, November 30). How can you determine binding constants for small molecule binding to transition metals?. Retrieved from [Link]

  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2695, 91-102.
  • Bio-protocol. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimizing Stability in Dynamic Small-Molecule Binding Proteins. Retrieved from [Link]

  • Wälti, M. A., & Banci, L. (2010). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 627, 1-15.
  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2729-2732.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Ghai, R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2871.
  • Navaratnam, S., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 291-300.
  • Freire, E. (2009, February 7). ITC: affinity is not everything. European Pharmaceutical Review. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Retrieved from [Link]

  • ResearchGate. (2020, February 26). How do I analyze fluorescence polarization (FP) data if FP decreases with protein/DNA binding?. Retrieved from [Link]

  • rdrr.io. (2021, October 18). fp_binding_data: A fluorecence polarization/anisotropy binding assay dataset in Guilz/rfret: Analyze FRET Binding Data. Retrieved from [Link]

  • BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate.[1][2][3] We understand that navigating multi-step syntheses can present challenges, and our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction yields and purity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in the lab. We will explore the recommended synthetic pathway, address common problems in a direct question-and-answer format, and provide detailed, validated experimental procedures.

Strategic Overview: A Tale of Two Substitutions

The synthesis of this compound requires the sequential introduction of a nitro group and a bromine atom onto the 1,4-dimethylpyridin-2(1H)-one core. The order of these electrophilic aromatic substitutions is the single most critical factor for success.

Our recommended and validated pathway involves nitration followed by bromination . This sequence is strategically advantageous due to the directing effects of the substituents:

  • Nitration First: The 4-methyl group on the starting material is an activating, ortho, para-director. It electronically favors substitution at the C3 and C5 positions. Introducing the strongly electron-withdrawing nitro group at the C3 position effectively deactivates the ring.

  • Bromination Second: With the nitro group at C3, all key directing effects—from the ring nitrogen, the 4-methyl group, and the 3-nitro group (a meta-director)—converge to strongly favor the introduction of bromine at the C5 position. This results in high regioselectivity and simplifies purification.

Attempting bromination first often leads to a mixture of 3-bromo and 5-bromo isomers, complicating the subsequent nitration step and reducing the overall yield of the desired product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is framed from a researcher's perspective and answered with actionable advice grounded in chemical principles.

Part 1: The Nitration of 1,4-dimethylpyridin-2(1H)-one

Question 1: My nitration reaction is incomplete, with significant starting material recovered. How can I drive the reaction to completion?

Answer: This is a common issue related to insufficient reactivity of the nitrating agent or suboptimal reaction conditions. The pyridinone ring, while activated, still requires a potent electrophile.

  • Cause & Explanation: Standard nitrating conditions (e.g., HNO₃ in H₂SO₄) are typically effective. If the reaction stalls, it's likely due to temperature control or reagent concentration. The formation of the nitronium ion (NO₂⁺) is an equilibrium process; insufficient acid strength or excessive water content can lower its effective concentration.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure you are using fuming nitric acid (≥90%) and concentrated sulfuric acid (98%). Any absorbed moisture can quench the nitronium ion.

    • Temperature Management: While initial cooling is crucial to control the exotherm, the reaction may require gentle warming to proceed. Monitor the reaction by TLC. If you see no conversion at 0-5 °C after 30 minutes, consider allowing the mixture to slowly warm to room temperature or gently heat to 40-50 °C.[4]

    • Increase Reaction Time: Some nitrations require extended periods. Continue monitoring by TLC for several hours before concluding the reaction has stalled.

    • Alternative Nitrating Agents: For resistant substrates, consider using nitric acid in trifluoroacetic anhydride. This combination generates a highly reactive nitrating species.[5]

Question 2: The reaction produced a dark tar-like substance with very little desired product. What caused this decomposition?

Answer: Tar formation is an unambiguous sign of over-nitration or oxidative decomposition, usually caused by poor temperature control.[6]

  • Cause & Explanation: The nitration of activated rings like pyridinones can be highly exothermic. If the temperature rises uncontrollably, two things can happen: the highly activating starting material undergoes multiple nitrations, and the strong oxidizing nature of nitric acid at elevated temperatures begins to degrade the organic material.[6][7]

  • Troubleshooting Steps:

    • Aggressive Cooling: Begin with a dry ice/acetone bath (-78 °C) or at minimum an ice/salt bath (-10 to -20 °C).

    • Slow, Controlled Addition: Add the nitrating mixture dropwise to the substrate solution. Never add the substrate to the nitrating mixture. Use an addition funnel and maintain a slow, steady rate.[7]

    • Monitor Internal Temperature: A probe measuring the internal reaction temperature is more reliable than monitoring the bath temperature. Ensure the internal temperature does not exceed 5-10 °C during addition.

    • Stoichiometry: Use a minimal excess of nitric acid (typically 1.1 to 1.2 equivalents). A large excess dramatically increases the risk of side reactions.[7]

Part 2: The Bromination of 1,4-dimethyl-3-nitropyridin-2(1H)-one

Question 3: The bromination step is extremely slow and gives a low yield. Why is this reaction so difficult?

Answer: This is expected. The 3-nitro group you added in the first step is a powerful deactivating group, making the second electrophilic substitution significantly more challenging.

  • Cause & Explanation: The electron density of the aromatic ring is severely diminished by the nitro group, making it less nucleophilic and thus less reactive towards electrophiles like bromine. Harsher conditions or a more reactive bromine source are required.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: While elemental bromine (Br₂) can work, it often requires high temperatures and can be hazardous. N-Bromosuccinimide (NBS) is a common alternative, but for a deactivated ring, a more potent agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may be necessary.[8] DBDMH often provides better yields for deactivated substrates.

    • Solvent and Catalyst: Running the reaction in a strong acid like oleum (fuming sulfuric acid) or concentrated sulfuric acid can facilitate bromination.[8] Acetic acid is another common solvent.

    • Temperature and Time: This step will likely require elevated temperatures (e.g., 80-100 °C) and extended reaction times (4-24 hours). Monitor progress carefully by TLC or LC-MS.

Question 4: I'm observing di-bromo or other side products in my final material. How can I improve the selectivity?

Answer: While the regioselectivity for the C5 position is high, over-bromination can occur if the conditions are too harsh or the stoichiometry is incorrect.

  • Cause & Explanation: Using a large excess of the brominating agent is the most common cause of multiple substitutions. Even on a deactivated ring, forcing conditions can lead to undesired products.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents. Using less than one equivalent can be a strategy to minimize side products, though it will result in incomplete conversion.[8]

    • Stepwise Temperature Increase: Begin the reaction at a moderate temperature (e.g., 60 °C) and only increase it if the reaction is not proceeding. This can help find the "sweet spot" where the desired reaction occurs without initiating side reactions.

    • Purification Strategy: If minor impurities are unavoidable, plan for a robust purification. Column chromatography is often effective. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be highly effective.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination first, then the nitration? A: While chemically possible, it is not recommended for achieving a high yield of the specific 5-bromo isomer. Bromination of the initial 1,4-dimethylpyridin-2(1H)-one can produce a mixture of 3-bromo and 5-bromo isomers, which are often difficult to separate. This creates a more complex starting material for the nitration step and ultimately lowers the overall yield of the desired final product. The nitration-then-bromination route leverages directing group effects for superior regiocontrol.

Q: What is the mechanism of nitration in a mixed acid medium? A: In a mixture of concentrated nitric and sulfuric acids, sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active species that is attacked by the electron-rich pyridinone ring to form a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the nitrated product.

Q: Are there any specific safety measures for this synthesis? A: Absolutely.

  • Nitration: Nitrating mixtures are extremely corrosive and oxidizing. Always work in a certified chemical fume hood, wear appropriate PPE (lab coat, safety glasses, and acid-resistant gloves). Reactions must be cooled adequately, as they can be highly exothermic and lead to runaway reactions. Quenching should be done slowly and carefully by pouring the reaction mixture onto ice.

  • Bromination: Bromine and reagents like DBDMH are toxic, corrosive, and strong oxidizers. Handle them with extreme care in a fume hood. Avoid inhalation and skin contact.

Visualized Workflow and Logic

The following diagrams illustrate the recommended synthetic pathway and a logical troubleshooting flow.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 1,4-dimethylpyridin- 2(1H)-one B 1,4-dimethyl-3-nitro- pyridin-2(1H)-one A->B HNO₃, H₂SO₄ 0-10 °C C 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one B->C DBDMH, H₂SO₄ 80-100 °C

Caption: Recommended two-step synthetic workflow.

G Start Low Yield in Step? Step1 Nitration Step? Start->Step1 Step2 Bromination Step? Start->Step2 N_Check1 Incomplete Reaction (Starting Material Present) Step1->N_Check1 Yes N_Check2 Decomposition / Tar Step1->N_Check2 Yes B_Check1 Slow / Incomplete Reaction Step2->B_Check1 Yes B_Check2 Side Products Formed Step2->B_Check2 Yes N_Sol1 Increase Temperature/Time Verify Reagent Quality N_Check1->N_Sol1 N_Sol2 Improve Cooling Slow Reagent Addition N_Check2->N_Sol2 B_Sol1 Increase Temperature Use Stronger Reagent (DBDMH) B_Check1->B_Sol1 B_Sol2 Check Stoichiometry (1.0-1.1 eq) Optimize Temperature B_Check2->B_Sol2

Caption: Troubleshooting logic for yield improvement.

Validated Experimental Protocols
Protocol 1: Synthesis of 1,4-dimethyl-3-nitropyridin-2(1H)-one
ParameterValue
Reagents 1,4-dimethylpyridin-2(1H)-one, Fuming HNO₃, Conc. H₂SO₄
Stoichiometry 1.0 eq (Substrate), 1.1 eq (HNO₃)
Solvent Concentrated H₂SO₄
Temperature 0-5 °C (addition), RT (reaction)
Time 2-4 hours
Typical Yield 75-85%

Methodology:

  • In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, cool concentrated H₂SO₄ (5 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

  • Slowly add 1,4-dimethylpyridin-2(1H)-one (1.0 eq) to the cold acid, ensuring the temperature does not rise above 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold (0 °C) concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the substrate solution over 30-45 minutes, maintaining an internal temperature of 0-5 °C.

  • After addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature.

  • Stir for an additional 2-3 hours, monitoring completion by TLC (e.g., 50% Ethyl Acetate in Heptane).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the cold aqueous solution by the slow addition of a saturated sodium carbonate solution or aqueous ammonia until a pH of 7-8 is reached.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Protocol 2: Synthesis of this compound
ParameterValue
Reagents 1,4-dimethyl-3-nitropyridin-2(1H)-one, DBDMH
Stoichiometry 1.0 eq (Substrate), 1.05 eq (DBDMH)
Solvent Concentrated H₂SO₄ or Oleum (20%)
Temperature 80-100 °C
Time 4-12 hours
Typical Yield 65-75%

Methodology:

  • In a flask equipped with a stirrer and reflux condenser, dissolve 1,4-dimethyl-3-nitropyridin-2(1H)-one (1.0 eq) in concentrated H₂SO₄ (5 mL per 1 g of substrate).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.05 eq) to the solution in portions. An initial exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up: Carefully pour the mixture onto crushed ice. A solid precipitate should form.

  • Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water, a dilute sodium bisulfite solution (to quench any remaining bromine), and finally with more cold water.

  • Dry the crude product under vacuum.

  • Purification: Purify the material by column chromatography on silica gel (using a gradient of ethyl acetate in heptane) or by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.

References
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available from: [Link]

  • SpringerLink. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][9]Oxazin-2(3H)-Ones. SpringerLink. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available from: [Link]

  • ResearchGate. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
  • PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. Available from: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. University of Illinois Urbana-Champaign. Available from: [Link]

  • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available from: [Link]

  • ResearchGate. (n.d.). An investigation of the bromination of 1,4-dihydropyridine rings. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous media. Our goal is to equip you with the knowledge and practical protocols to overcome solubility hurdles and ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, with the chemical formula C₇H₇BrN₂O₃, is a substituted nitropyridinone.[1][2] Its structure, featuring a brominated and nitrated pyridinone core with two methyl groups, suggests a predominantly lipophilic character. This inherent lipophilicity often leads to poor solubility in aqueous solutions, a common challenge encountered in various experimental settings, from initial biological screening to formulation development.

The presence of a nitrogen-containing heterocyclic ring, however, introduces the possibility of altering solubility through pH modification.[3][4][5] Understanding these structural nuances is the first step in devising effective solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered by researchers working with this compound and provide step-by-step protocols to resolve them.

FAQ 1: My stock solution of this compound in an aqueous buffer is cloudy and shows precipitation. What is happening and how can I fix it?

Answer: Cloudiness and precipitation are clear indicators that the compound has exceeded its solubility limit in your chosen aqueous buffer. This can lead to inaccurate concentration assessments and unreliable experimental results. The following troubleshooting guide will walk you through systematic approaches to enhance the solubility of your stock solution.

Troubleshooting Guide: Enhancing Stock Solution Solubility

This guide presents three common and effective methods to improve the solubility of this compound: co-solvents, pH adjustment, and the use of surfactants.

Method 1: Co-solvent System

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[6][7][8][]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Experimental Protocol:

  • Initial Dissolution: Begin by dissolving the this compound in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of this concentrated stock into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid localized high concentrations that can cause precipitation.

  • Determine Maximum Co-solvent Concentration: Systematically test different final concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v). Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays. Always determine the tolerance of your specific experimental system to the chosen co-solvent.

Data Summary Table:

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v) for Cell-Based Assays
DMSO1-5%< 1%
Ethanol5-10%< 1%
PEG 40010-20%Varies, typically higher tolerance than DMSO/Ethanol
Propylene Glycol10-20%Varies, generally considered safe
Method 2: pH Adjustment

The nitrogen atom in the pyridinone ring of this compound can potentially be protonated or deprotonated, influencing its charge and, consequently, its aqueous solubility.[3][10] By adjusting the pH of your buffer, you may be able to increase the solubility.

Experimental Protocol:

  • Determine pKa (if unknown): If the pKa of the compound is not known, a preliminary pH-solubility profile can be generated.

  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Solubility Testing: Add a known excess amount of this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid, and then quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the pH at which the highest solubility is achieved, ensuring it is compatible with your experimental system.

Method 3: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11][12][13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[15]

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween 80), Cremophor EL

  • Anionic: Sodium dodecyl sulfate (SDS) - Note: SDS can denature proteins and may not be suitable for all biological assays.

Experimental Protocol:

  • Prepare Surfactant Solutions: Prepare a series of aqueous buffer solutions containing different concentrations of your chosen surfactant, ensuring some concentrations are above the CMC.

  • Solubility Testing: Add an excess amount of this compound to each surfactant solution.

  • Equilibration and Quantification: Follow the same equilibration and quantification steps as described in the pH adjustment protocol.

  • Select Optimal Surfactant Concentration: Identify the surfactant and concentration that provides the desired solubility without negatively impacting your experiment.

Workflow Diagram for Solubility Enhancement:

Solubility_Workflow start Start: Solubility Issue (Precipitation/Cloudiness) cosolvent Method 1: Co-solvent Addition start->cosolvent Try First ph_adjust Method 2: pH Adjustment start->ph_adjust Alternative surfactant Method 3: Surfactant Addition start->surfactant Another Alternative evaluation Evaluate Solubility & Compatibility cosolvent->evaluation ph_adjust->evaluation surfactant->evaluation end_success Success: Proceed with Experiment evaluation->end_success Soluble & Compatible end_reassess Re-assess Strategy evaluation->end_reassess Insoluble or Incompatible end_reassess->start Cyclodextrin_Complex cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation compound This compound (Lipophilic) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, Lipophilic interior) cyclodextrin->complex

Caption: Encapsulation of a lipophilic compound by a cyclodextrin.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Kumar, S., & Singh, A. (2018). Role of Surfactants in Solubility Enhancement: A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-22. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5), 1-13.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
  • Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release, 73(2-3), 137-172. [Link]

  • Yalkowsky, S. H. (Ed.). (2014).
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for predicting solubility of nonelectrolytes. Pharmaceutical research, 19(9), 1349-1354. [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 18(9), 1304-1310. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Seedhar, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International journal of pharmaceutical sciences review and research, 5(1), 41-51.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Inorganic Chemistry: An Indian Journal. (2016). Approaches to Improve solubility of poorly soluble drugs. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 18). Solubility Enhancement Techniques. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine. [Link]

  • IndiaMART. (n.d.). This compound. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Current Organic Synthesis, 19(6), 629-646. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). Catalysts, 10(4), 429. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC advances, 10(55), 33261-33281. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2021). Journal of Chemistry, 2021, 5528020. [Link]

  • SciSupplies. (n.d.). This compound, 95.0%, 1g. [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. [Link]

  • Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. (n.d.). Exporters India. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one (CAS 1446237-40-6). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic intermediate.[1] As a substituted nitropyridinone, its purity is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide provides field-proven insights and detailed protocols to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for related heterocyclic compounds, you should anticipate the following types of impurities[2][3]:

  • Unreacted Starting Materials: Residual precursors from the cyclization, bromination, or nitration steps.

  • Isomeric Byproducts: Positional isomers formed during the nitration or bromination steps.

  • Over- or Under-Brominated Species: Compounds with either no bromine or multiple bromine atoms.

  • Degradation Products: The nitro group can be sensitive to certain conditions, potentially leading to decomposition.[4] Similarly, the pyridone ring can be susceptible to harsh acidic or basic conditions used during workup.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., acetic acid, DMF) and reagents like NBS or nitric acid.

Q2: What is the recommended primary purification technique for this compound?

A2: The choice of technique depends on the impurity profile and the scale of your synthesis.

  • For crude material that is mostly the desired product but contains minor, less-soluble, or highly-colored impurities, recrystallization is often the most efficient first-pass method.[5][6]

  • For complex mixtures containing impurities with polarities similar to the product, silica gel column chromatography is the method of choice.[7][8] It offers superior separation power for closely related compounds.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Before beginning any purification, develop a TLC method that provides good separation between your product and the major impurities. A solvent system like Hexane:Ethyl Acetate or Dichloromethane:Methanol is a good starting point. The spots can be visualized under UV light (due to the conjugated system) and/or with a potassium permanganate stain. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[7][9]

Q4: My purified compound is still yellow. Is this normal?

A4: While many nitro-aromatic compounds are inherently yellow, a persistent or intense color (yellow to brown) often indicates the presence of colored impurities or degradation products. Pure this compound is typically a light yellow solid.[10] If you observe a dark color, further purification may be necessary.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Low Yield After Recrystallization
  • Symptom: You recover significantly less material than expected after the recrystallization process.

  • Probable Cause & Scientific Rationale:

    • Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][11]

    • Excessive Solvent Used: Using too much solvent during the initial dissolution step will keep a significant amount of your product in the solution (mother liquor) even after cooling, thus reducing the yield.[12]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.

  • Solutions:

    • Solvent System Optimization: Test a range of solvents and solvent mixtures. Good starting points for pyridinone derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.[7][11]

    • Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated and maximizes crystal formation upon cooling.[5]

    • Prevent Premature Crystallization: If performing hot filtration, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[7]

Issue 2: "Oiling Out" During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, the compound separates as an insoluble liquid (oil).

  • Probable Cause & Scientific Rationale:

    • High Impurity Concentration: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Solution is Too Saturated: If the solution is supersaturated, the solute may come out of solution too rapidly for an ordered crystal lattice to form.

    • Low Melting Point: The compound's melting point may be lower than the boiling point of the solvent used.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help initiate crystallization.

    • Change Solvent: Switch to a lower-boiling point solvent or a solvent mixture.[11]

Issue 3: Poor Separation or Peak Tailing in Column Chromatography
  • Symptom: Impurities co-elute with the product, or the product peak on the chromatogram (or spots on TLC) appears smeared or "tailed."

  • Probable Cause & Scientific Rationale:

    • Inappropriate Eluent Polarity: The solvent system is either too polar (eluting everything too quickly) or not polar enough (causing strong retention and tailing).

    • Interaction with Silica Gel: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This secondary interaction causes peak tailing.[8]

    • Column Overload: Loading too much crude material onto the column leads to broad bands and poor separation.[8]

  • Solutions:

    • Optimize Eluent System: Systematically test solvent systems using TLC. A common strategy is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where the desired compound has an Rf value of ~0.3.

    • Suppress Silanol Interactions: Add a small amount of a competing base, like triethylamine (~0.1-1%), to the eluent. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute with a much better peak shape.[8]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel if tailing is severe.

    • Proper Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading (adsorbing the compound onto a small amount of silica before loading) is often superior.[7]

Visualized Purification Workflow

The following diagram illustrates a typical decision-making process for purifying this compound.

PurificationWorkflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision recryst Recrystallization decision->recryst Few, well-separated spots (Mainly one spot) chrom Silica Gel Chromatography decision->chrom Multiple, close-running spots (Complex mixture) wash_dry Wash Crystals & Dry recryst->wash_dry final_product1 Pure Product wash_dry->final_product1 combine_fractions Combine Pure Fractions chrom->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product2 Pure Product evaporate->final_product2

Caption: Decision workflow for purification method selection.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid material that is >85% pure.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent pairs (e.g., ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask with stirring until the solid is completely dissolved.[5][7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating complex mixtures.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, effective for a wide range of polarities.
Eluent Selection Hexane:Ethyl Acetate GradientStart with low polarity (e.g., 9:1 Hex:EA) and gradually increase the ethyl acetate concentration. This provides good separation for moderately polar compounds.[13]
TLC Analysis Target Rf: 0.25-0.35Ensures the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes.
Column Packing Slurry MethodPrepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. This ensures a uniform packing without air bubbles, which is crucial for good separation.[7]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This results in a much sharper starting band than wet loading.[7]

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Apply your dry-loaded sample to the top of the silica bed.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product and then any more polar impurities.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.

Troubleshooting Logic Diagram

Troubleshooting start Impure Product Detected (Post-Purification) prob1 Problem: Low Recovery start->prob1 prob2 Problem: Persistent Impurities start->prob2 prob3 Problem: Product Degradation start->prob3 cause1a Cause: Compound too soluble in recrystallization solvent prob1->cause1a cause1b Cause: Irreversible adsorption on silica gel prob1->cause1b cause2a Cause: Impurity has very similar polarity prob2->cause2a cause2b Cause: Tailing on column prob2->cause2b cause3a Cause: Unstable on acidic silica gel prob3->cause3a sol1a Solution: Change solvent system (e.g., add anti-solvent) cause1a->sol1a sol1b Solution: Use different stationary phase (e.g., Alumina) cause1b->sol1b sol2a Solution: Use a shallower gradient or different solvent system cause2a->sol2a sol2b Solution: Add competing base (e.g., 0.1% TEA) to eluent cause2b->sol2b sol3a Solution: Deactivate silica with TEA or switch to Alumina cause3a->sol3a

Caption: A logical guide for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile synthesis.
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • NIH, National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Chemistry 233: Organic Lab I. (n.d.). Purification by Recrystallization.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Dimethyl-Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the nitration of dimethyl-pyridinones. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yields, better selectivity, and improved safety.

A Critical Foreword on Safety

Nitration reactions are inherently hazardous and must be treated with the utmost respect. The combination of strong oxidizing acids (nitric acid) and organic compounds creates a high-energy system with the potential for runaway exothermic reactions.[1][2]

Always adhere to the following non-negotiable safety protocols:

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[2][3]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic nitrogen oxides (NOx).[2][4]

  • Temperature Control: These reactions are highly exothermic.[2] Strict temperature control, typically using an ice/salt or dry ice/acetone bath, is critical. Never add the nitrating agent quickly, and always monitor the internal reaction temperature with a thermometer.

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[5] Always add acid to the substrate solution slowly, never the other way around during setup.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium carbonate or other acid neutralizers).[4][6]

The Chemistry of Pyridinone Nitration: An Overview

Direct electrophilic nitration of a standard pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[7] The reaction often requires harsh conditions, leading to low yields and side products.[8]

Pyridinones (or pyridones), tautomers of hydroxypyridines, present a more electron-rich system. However, for many dimethyl-pyridines, a common and highly effective strategy is the initial N-oxidation of the pyridine nitrogen. This N-oxide functionality serves two key purposes:

  • It activates the pyridine ring, making it more susceptible to electrophilic substitution.

  • It directs the incoming electrophile, often favoring the 4-position.[2]

The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of dimethyl-pyridinones.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue that can point to several root causes related to reaction kinetics and activation energy.

  • Cause A: Insufficiently Strong Nitrating Agent. The reactivity of your specific dimethyl-pyridinone substrate may require a more potent source of the nitronium ion.

    • Solution: If you are using a milder system like potassium nitrate in sulfuric acid, consider switching to a pre-mixed solution of concentrated nitric acid and sulfuric acid. The latter provides a higher equilibrium concentration of NO₂⁺. Ensure your acids are concentrated and not degraded from improper storage.

  • Cause B: Reaction Temperature is Too Low. While temperature control is crucial to prevent side reactions, an overly low temperature can stall the reaction completely.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] If no conversion is observed after a reasonable time, consider allowing the reaction to slowly warm by a few degrees or switching to a cooling bath that maintains a slightly higher temperature (e.g., moving from a -10 °C bath to a 0 °C bath).

  • Cause C: Poor Solubility. If the dimethyl-pyridinone substrate is not fully dissolved in the acidic medium, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[9]

    • Solution: Ensure your substrate is completely dissolved in the sulfuric acid before beginning to cool the mixture and add the nitrating agent. Gentle warming may be required initially to achieve full dissolution, but the solution must be thoroughly cooled before any nitric acid is introduced.

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity?

Regioselectivity is governed by the electronic and steric properties of the substrate. While N-oxidation strongly directs to the 4-position, deviations can occur.

  • Cause A: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Maintain a strictly controlled low temperature (e.g., 0 °C or below) throughout the addition of the nitrating agent. Slow, dropwise addition is key to preventing localized hot spots in the reaction mixture.[8]

  • Cause B: Reaction Mechanism Shift. The nitration of pyridones can occur on the free base or the conjugate acid, depending on the acidity of the medium.[10] These different species can have different directing effects.

    • Solution: The kinetic study of pyridone nitrations is complex.[10][11] However, for practical purposes, carefully controlling the composition of your mixed acid can help maintain a consistent reaction environment. Stick to established literature ratios of HNO₃/H₂SO₄ for similar substrates.

Q3: My final product is contaminated with dinitrated compounds. How do I favor mono-nitration?

Over-nitration occurs when the mono-nitrated product is sufficiently activated to react a second time.

  • Cause A: Excess Nitrating Agent. Using a large excess of the nitrating agent is the most common cause of multiple nitrations.[8]

    • Solution: Carefully control the stoichiometry. Use a minimal excess of the nitrating agent, typically between 1.05 and 1.2 equivalents. Perform preliminary small-scale reactions to find the optimal stoichiometric ratio for your specific substrate.

  • Cause B: Prolonged Reaction Time or High Temperature. Allowing the reaction to proceed for too long after the starting material is consumed, or running it at an elevated temperature, increases the probability of a second nitration event.

    • Solution: Actively monitor the reaction's progress. Once TLC or HPLC analysis shows complete consumption of the starting material and maximum formation of the desired mono-nitro product, quench the reaction immediately by carefully pouring it onto crushed ice.[8]

Q4: The reaction mixture turned into a dark tar, and purification is impossible. What happened?

Tar formation indicates significant decomposition of the starting material or product, often due to oxidative side reactions.

  • Cause A: Uncontrolled Exotherm. A runaway reaction is the most severe cause. The heat generated accelerates decomposition, creating a cascade effect.

    • Solution: This is primarily a safety and procedural failure. Re-evaluate your setup. Ensure your flask is not oversized for the reaction scale (to allow efficient heat transfer), the stirring is vigorous, and the addition of the nitrating agent is extremely slow, with constant temperature monitoring.[2]

  • Cause B: Oxidative Degradation. Nitric acid is a powerful oxidizing agent. Sensitive functional groups on the pyridine ring or alkyl side chains can be oxidized under the reaction conditions.

    • Solution: Ensure the reaction temperature is kept as low as possible to minimize oxidative side reactions. In some cases, using an alternative nitrating system, such as dinitrogen pentoxide in a suitable solvent, might offer a milder pathway, though this requires specialized preparation.[12]

Frequently Asked Questions (FAQs)

  • Q: What is the typical nitrating mixture for a dimethyl-pyridinone-N-oxide?

    • A: A common and effective mixture is concentrated sulfuric acid (H₂SO₄) as the solvent and concentrated nitric acid (HNO₃) as the nitrating agent.[13] Another widely used system involves dissolving the substrate in concentrated H₂SO₄ and adding potassium nitrate (KNO₃) portion-wise.[2]

  • Q: How can I effectively monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most common method. Periodically, a small aliquot of the reaction mixture is carefully quenched in a vial containing ice and a base (like NaHCO₃ solution), then extracted with a solvent (e.g., ethyl acetate) to spot on a TLC plate. This allows you to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC or GC-MS can be used.[8][14]

  • Q: What is the standard workup procedure?

    • A: The standard procedure is to carefully and slowly pour the cold reaction mixture onto a large amount of crushed ice with vigorous stirring.[2][8] This quenches the reaction and dilutes the strong acids. The resulting acidic aqueous solution is then slowly neutralized with a base (e.g., sodium carbonate, sodium hydroxide solution) until the product precipitates. The solid product can then be collected by filtration.

Experimental Protocols & Data

General Protocol: Nitration of 3,5-Dimethylpyridine-N-Oxide

This protocol is a representative example and should be adapted based on your specific substrate and laboratory safety assessment.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,5-dimethylpyridine-N-oxide (1.0 eq).

  • Dissolution: Place the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of substrate) while stirring until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 part HNO₃ to 2 parts H₂SO₄ by volume) and cool it separately. Add this mixture to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[2]

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours, monitoring its progress by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Isolation: Cool the quenched solution in an ice bath and slowly neutralize it by adding a saturated sodium carbonate solution until the pH is 7-8. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Table 1: Representative Reaction Parameters
SubstrateNitrating SystemTemperature (°C)Time (h)ProductYield (%)
3,5-Dimethylpyridine-N-OxideHNO₃ / H₂SO₄0 - 524-Nitro-3,5-dimethylpyridine-N-oxide~90%[13]
2,3-Dimethylpyridine-N-OxideKNO₃ / H₂SO₄0 - 1034-Nitro-2,3-dimethylpyridine-N-oxideVaries
2-PyridoneHNO₃ / H₂SO₄ (low acidity)25-3-Nitro-2-pyridoneMajor[15]
2-PyridoneHNO₃ / H₂SO₄ (high acidity)25-5-Nitro-2-pyridoneMajor[15]

Visualization of Workflows

Diagram 1: General Experimental Workflow

This diagram illustrates the typical sequence of operations for the nitration of a dimethyl-pyridinone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Dimethyl-pyridinone in conc. H2SO4 C Cool Both Solutions to 0-5 °C A->C B Prepare Nitrating Agent (e.g., HNO3/H2SO4) B->C D Slow, Dropwise Addition of Nitrating Agent C->D E Monitor Reaction (TLC / HPLC) D->E F Quench on Ice/Water E->F G Neutralize with Base (e.g., Na2CO3) F->G H Isolate Product (Filtration) G->H I Purify Product (Recrystallization) H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for pyridinone nitration.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common reaction problems.

G Problem Problem Observed LowYield Low / No Yield Problem->LowYield e.g. BadSelectivity Poor Regioselectivity Problem->BadSelectivity e.g. OverNitration Dinitration Observed Problem->OverNitration e.g. CheckReagents Are Acids Conc.? Substrate Soluble? LowYield->CheckReagents CheckTemp Was Temp < 5°C? BadSelectivity->CheckTemp CheckStoich Was Nitrating Agent ~1.1 eq? OverNitration->CheckStoich Sol_Temp Solution: Maintain Lower Temp CheckTemp->Sol_Temp No CheckTime Was Reaction Monitored and Stopped on Time? CheckStoich->CheckTime Yes Sol_Stoich Solution: Reduce Equivalents of Nitrating Agent CheckStoich->Sol_Stoich No Sol_Time Solution: Stop Reaction Sooner CheckTime->Sol_Time No CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use Fresh Reagents, Ensure Full Dissolution CheckReagents->Sol_Reagents No

Caption: A decision tree for troubleshooting nitration reactions.

References

  • Brignell, P. J., Katritzky, A. R., & Tarhan, H. O. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic, 1477-1485. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. ehs.washington.edu. [Link]

  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

  • Filo. (2025). Discuss the chemistry of pyridine under nitration. Filo. [Link]

  • Richardson, P. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. ehs.washington.edu. [Link]

  • Maji, B. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Maji, B., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]

  • Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Maji, B. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Katritzky, A. R., & Scriven, E. F. V. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. atsdr.cdc.gov. [Link]

  • Bakke, J. M., Ranes, E., & Riha, J. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1919-1923. [Link]

  • Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 1018-1027. [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). Semantic Scholar. [Link]

  • Kass, S. R., & Hare, M. (2007). Regioselectivity of pyridine deprotonation in the gas phase. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]

  • Khan, J., et al. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. PubMed. [Link]

  • Suwiński, J., & Szczepankiewicz, W. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling. Our recommendations are grounded in the chemical properties of the molecule and established best practices for pharmaceutical compound management.

I. Compound Stability Profile: An Overview

This compound is a moderately complex heterocyclic compound. Its stability is influenced by the interplay of its functional groups: the brominated pyridinone core, the electron-withdrawing nitro group, and the N-methyl and C-methyl substituents. While the compound is a solid and generally stable at room temperature when properly stored, its long-term integrity can be compromised by exposure to heat, light, and moisture. Understanding the potential degradation pathways is key to mitigating these risks.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and concerns regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability of the solid compound, we recommend storage at 2-8°C (refrigerated) in a tightly sealed, opaque container. While vendor information often suggests "room temperature," this can fluctuate significantly.[1][2] A controlled, refrigerated environment minimizes the risk of thermal degradation. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Q2: I've been storing the compound at room temperature. Is it still viable?

Storage at ambient temperature (15-25°C) for short to medium durations is generally acceptable, provided the compound is protected from light and moisture.[3][4] However, for storage exceeding six months, we strongly advise transitioning to refrigerated conditions. To assess the viability of your material, we recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) as detailed in the "Protocols" section of this guide.

Q3: I've noticed a slight discoloration of the powder. What could be the cause?

Discoloration, often a yellowish or brownish tint, can be an early indicator of degradation. The most likely culprit is exposure to light, which can initiate photodegradation pathways, particularly involving the nitro group.[5][6] It could also indicate a reaction with atmospheric moisture or oxygen. If you observe discoloration, it is crucial to re-analyze the compound's purity before use.

Q4: Can I store solutions of this compound? If so, how?

Storing this compound in solution is generally not recommended for long periods due to the increased potential for hydrolysis and other solvent-mediated degradation. If you must store a solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh if possible. For short-term storage (up to a few weeks), store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas headspace.

Q5: What are the primary degradation pathways I should be aware of?

Based on the structure of this compound, we have identified three primary potential degradation pathways under suboptimal storage conditions: photodegradation, hydrolysis, and thermal degradation. These are illustrated in the diagram below.

G A This compound (Stable Compound) B Photodegradation (Exposure to Light) A->B C Hydrolysis (Exposure to Moisture) A->C D Thermal Degradation (Exposure to Heat) A->D E Nitro Group Reduction (e.g., to nitroso or amino species) B->E F Pyridinone Ring Opening C->F G Debromination D->G

Caption: Potential degradation pathways for this compound.

Q6: How does humidity affect the stability of the solid compound?

Humidity is a significant factor in the degradation of solid pharmaceutical compounds.[7] Moisture can be adsorbed onto the surface of the crystalline solid, leading to hydrolytic degradation of the pyridinone ring.[8][9] High humidity can also facilitate other chemical reactions and may lead to caking of the powder, which can affect accurate weighing and dissolution. Therefore, it is imperative to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere.

III. Recommended Storage Conditions: A Summary

For ease of reference, the following table summarizes the recommended storage conditions for this compound.

Parameter Optimal Long-Term Storage (> 6 months) Acceptable Short-Term Storage (< 6 months) Rationale
Temperature 2-8°C (Refrigerated)15-25°C (Ambient)Minimizes thermal degradation and slows reaction kinetics.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Sealed, dry airPrevents oxidation and hydrolysis.
Light In an opaque, light-blocking containerIn an opaque, light-blocking containerPrevents photodegradation of the nitro group.[5]
Humidity Stored in a desiccator or with desiccantTightly sealed containerPrevents moisture absorption and subsequent hydrolysis.[7]
Form Solid (as supplied)Solid (as supplied)Solutions are more prone to degradation.

IV. Experimental Protocols for Quality Control

Regular quality control is essential to ensure the integrity of your research findings. We recommend the following HPLC protocol to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of any degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample solvent: 50:50 Acetonitrile:Water

  • This compound sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (for Mobile Phase A) and 1 L of acetonitrile (for Mobile Phase B). Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of a reference standard of this compound and dissolve it in 10 mL of the sample solvent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of your stored compound at the same concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Any significant new peaks in the sample chromatogram compared to the standard may indicate the presence of degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Assessment.

V. References

  • Altarawneh, M., et al. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. [Link]

  • MySkinRecipes. This compound. [Link]

  • Boruah, et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • StabilityStudies.in. Effect of Humidity in Stability Studies. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Semple, F., et al. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. ACS Medicinal Chemistry Letters. [Link]

  • Yedluri, R., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water. [Link]

  • Vlase, L., et al. (2019). Review of Drug Storage Conditions, A Case Report. Farmacia. [Link]

  • Vione, D. (2024). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Environments. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • Moravek, Inc. Why Storage Conditions Matter for Pharmaceuticals. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. [Link]

  • Wang, Y., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Water, Air, & Soil Pollution. [Link]

Sources

Technical Support Center: A Guide to Using 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental assays. Inconsistent results can be a significant roadblock in research, and this resource aims to provide a systematic approach to troubleshooting, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are critical for maintaining the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The compound is sensitive to moisture, so it is imperative to keep the container tightly sealed.[1] For optimal preservation, some suppliers recommend storage at 0-8°C.[1] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood to minimize inhalation exposure.[2]

Q2: How should I prepare stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under desiccating conditions to prevent the introduction of water, which could lead to hydrolysis of the compound over time. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.

Q3: What is the expected purity of this compound and how can it affect my assay?

A3: Commercially available this compound typically has a purity of 95% or higher. Impurities from the synthesis or degradation products from improper storage can lead to inconsistent results.[3] Reactive impurities, in particular, may interfere with the assay, leading to false positives or negatives.[3] If you suspect impurities are affecting your results, consider re-purifying the compound or obtaining a new batch from a reputable supplier.

Q4: Is this compound sensitive to light?

A4: Nitro-aromatic compounds can be sensitive to light, a property known as photolability.[4] Exposure to light, especially UV radiation, can lead to degradation of the compound.[5] Therefore, it is best practice to prepare solutions and conduct experiments in low-light conditions or by using amber-colored vials and plates to minimize light exposure.[6]

Troubleshooting Guide: Inconsistent Assay Results

This section provides a more in-depth, question-and-answer-based guide to troubleshoot specific issues you may encounter.

Issue 1: High Variability Between Replicate Wells or Experiments

Q: I'm observing significant variability in my assay results, both within the same plate and between different experimental runs. What could be the cause?

A: High variability is often multifactorial, but for a compound like this compound, the primary suspects are poor solubility and compound aggregation.

Causality and Investigation:

At high concentrations, many small molecules, particularly those with lipophilic regions, can self-associate in aqueous buffers to form colloidal aggregates.[7] These aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions, leading to false-positive results that are often highly variable and sensitive to minor changes in assay conditions.[8]

Troubleshooting Workflow for Suspected Aggregation

G start High Variability Observed check_sol Visual Inspection: Precipitate in wells? start->check_sol detergent_test Run Assay with 0.01% Triton X-100 check_sol->detergent_test No visible precipitate ic50_shift Significant IC50 Shift Observed? detergent_test->ic50_shift dls_test Perform Dynamic Light Scattering (DLS) ic50_shift->dls_test Yes no_agg Aggregation Unlikely; Investigate Other Causes ic50_shift->no_agg No particles_detected Particles >30 nm Detected? dls_test->particles_detected confirm_agg Aggregation is Likely Cause particles_detected->confirm_agg Yes particles_detected->no_agg No

Caption: A decision-making workflow for troubleshooting suspected compound aggregation.

Experimental Protocol: Testing for Aggregation with Detergent

Objective: To determine if the observed activity of the compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement the assay buffer with a final concentration of 0.01% (v/v) Triton X-100.

  • Run the dose-response experiment for this compound in both sets of conditions.

  • Interpretation: If the compound's potency (IC50) significantly increases in the presence of the detergent, it strongly suggests that aggregation is contributing to the observed activity.[9]

Condition Hypothetical IC50 (µM) Interpretation
Standard Buffer10Apparent activity
+ 0.01% Triton X-100>100Activity is likely due to aggregation
Issue 2: The Compound Appears to be a "Pan-Assay Interference Compound" (PAINS)

Q: My compound is active in multiple, unrelated assays. Could it be a PAINS?

A: Yes, this is a strong possibility. The chemical structure of this compound contains moieties that are recognized as potential PAINS.[10] Specifically, the presence of an electron-deficient aromatic ring due to the nitro group and the bromine atom makes it potentially reactive.[11]

Causality and Investigation:

PAINS are compounds that show activity in numerous assays through non-specific mechanisms.[12] Common mechanisms include chemical reactivity, redox cycling, and interference with the assay technology itself.[10] For this compound, two primary concerns are:

  • Reactivity with Thiols: The electron-withdrawing nitro group can make the pyridinone ring susceptible to nucleophilic attack, potentially leading to covalent modification of cysteine residues in proteins.[11][13] Many assays also include thiol-containing reagents like DTT, which can be depleted by reactive compounds.[3]

  • Redox Cycling: Nitroaromatic compounds can undergo enzymatic reduction to form nitro radical anions, which can then react with molecular oxygen to produce reactive oxygen species (ROS).[14] This can lead to oxidative damage to proteins and interference in redox-sensitive assays.

Troubleshooting Workflow for PAINS-like Behavior

G start Promiscuous Activity Observed thiol_test Run Assay with/without 1 mM DTT start->thiol_test ic50_shift Significant IC50 Shift? thiol_test->ic50_shift redox_assay Perform Redox Interference Assay (e.g., Resazurin reduction) ic50_shift->redox_assay No confirm_pains PAINS Behavior Confirmed ic50_shift->confirm_pains Yes redox_positive Compound is Redox Active? redox_assay->redox_positive redox_positive->confirm_pains Yes no_pains PAINS Unlikely; Investigate Other Causes redox_positive->no_pains No

Caption: A workflow for investigating potential PAINS behavior.

Experimental Protocol: Assessing Thiol Reactivity

Objective: To determine if the compound's activity is dependent on reactivity with free thiols.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the assay under your standard conditions.

  • In the second set, pre-incubate your target protein or enzyme with a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) for 15-30 minutes before adding the test compound.

  • Interpretation: A significant increase in the IC50 value in the presence of DTT suggests that the compound may be acting by covalently modifying cysteine residues or reacting with other thiol-containing components in the assay.[3] It is important to note that the choice and concentration of reducing agent can significantly impact the apparent activity of a compound.[15][16]

Condition Hypothetical IC50 (µM) Interpretation
Standard Buffer5Apparent activity
+ 1 mM DTT50Activity may be due to thiol reactivity
Issue 3: Loss of Compound Activity Over Time

Q: The potency of my compound seems to decrease when I use older stock solutions or after incubation in my assay buffer. Why is this happening?

A: A decrease in activity over time points to compound instability. The likely culprits are hydrolysis, photodecomposition, or reaction with buffer components.

Causality and Investigation:

The stability of a compound in solution is influenced by factors such as pH, temperature, and light exposure.[1]

  • pH-dependent Hydrolysis: The pyridinone ring may be susceptible to hydrolysis under acidic or basic conditions. While 4-nitropyridine-N-oxide has been shown to be stable in dilute acids, it can be reactive under alkaline conditions.[17][18] It is crucial to determine the pH stability profile of your compound in your specific assay buffer.

  • Photodegradation: As mentioned, nitro-aromatic compounds can be light-sensitive.[4] If experiments are conducted under bright light over extended periods, the compound may degrade, leading to a loss of activity.

Experimental Protocol: Assessing Compound Stability in Assay Buffer

Objective: To determine the stability of the compound under assay conditions.

Methodology:

  • Incubate this compound at its final assay concentration in the complete assay buffer.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the mixture.

  • Analyze the aliquot by HPLC-MS to quantify the amount of the parent compound remaining.

  • Interpretation: A decrease in the peak area of the parent compound over time indicates instability. This experiment should be performed under the exact conditions of your assay (temperature, lighting) to get a true measure of stability.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • den Hertog, H. J., & Combé, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide (II)): Substitution of the nitro-group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70(9), 581-590. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2970-2975. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(4), 579-580. [Link]

  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(9), 581-590. [Link]

  • An, Y., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 423(1), 46–53. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • An, Y., et al. (2012). Reducing agents affect inhibitory activities of compounds: results from multiple drug targets. Analytical Biochemistry, 423(1), 46-53. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Al-Kaysi, R. O., & Neckers, D. C. (2006). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 8(23), 5275–5277. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

Sources

Technical Support Center: Quantitative Analysis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide not just a method, but a framework for method refinement, enabling you to develop a robust, accurate, and reliable quantitative assay. We will explore a recommended starting point for High-Performance Liquid Chromatography (HPLC) analysis and delve into common challenges with actionable troubleshooting solutions.

Compound Overview and Physicochemical Properties

This compound is a heterocyclic compound utilized in organic synthesis, often as a building block in the development of more complex molecules for pharmaceutical or agrochemical research.[1][2] Accurate quantification is crucial for reaction monitoring, purity assessment, and quality control.

Below is a summary of its key properties, which are foundational for developing an analytical method.

PropertyValue / DescriptionSource(s)
CAS Number 1446237-40-6[2][3]
Molecular Formula C₇H₇BrN₂O₃[2][3]
Molecular Weight 247.05 g/mol [1][2]
Appearance Solid[3]
Purity (Typical) ≥95%[1][3]
Storage Room temperature, sealed in dry conditions[2][3]
Key Structural Features Pyridinone core, nitro group (chromophore), bromo group[1]

Recommended Starting Point: Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for the quantitative analysis of pharmaceutical compounds due to its high sensitivity, specificity, and reliability.[1][4] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The non-polar stationary phase provides excellent retention for moderately polar organic molecules.

The following protocol is a robust starting point. Refinement will be necessary based on your specific instrumentation, sample matrix, and desired performance characteristics.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation and Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (or phosphoric acid), HPLC grade.

    • Analytical balance, volumetric flasks, and pipettes.

    • Syringe filters (0.22 or 0.45 µm).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: The addition of an acid like formic acid to the mobile phase is crucial for controlling the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and produces sharp, symmetrical peaks.[3][5]

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally match the initial mobile phase composition.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNProvides good peak shape and is compatible with MS detection if needed.[5]
Gradient 30% B to 90% B over 10 minA gradient is recommended for initial runs to elute unknown impurities and determine the optimal isocratic conditions.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[7]
Injection Vol. 10 µLA good starting volume; can be adjusted to meet sensitivity needs.
Detection UV at 254 nm or DAD ScanThe nitropyridine structure contains strong chromophores. A DAD scan from 200-400 nm is recommended to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. 254 nm is a common starting point.[8]
Analytical Workflow

The following diagram outlines the general workflow for quantitative analysis, from sample receipt to final result.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Sample & Standard B Prepare Standard Stock Solution A->B C Prepare Working Standards & Samples B->C D HPLC System Setup (Equilibrate Column) C->D E Inject Standards (Calibration Curve) D->E F Inject Samples E->F G Integrate Peaks F->G H Generate Calibration Curve (Linear Regression) G->H I Quantify Sample Concentration H->I

Fig 1. General workflow for quantitative HPLC analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the setup and execution of the quantitative analysis.

Q1: What is the best solvent to dissolve the compound in? A1: Based on its structure, this compound is expected to be soluble in common organic solvents like acetonitrile and methanol. For HPLC analysis, the ideal solvent is your mobile phase or a solvent with a similar or weaker elution strength than your initial mobile phase conditions to prevent peak distortion.[9] Always perform a solubility test first.

Q2: How do I determine the optimal detection wavelength (λ-max)? A2: If your HPLC system has a Diode-Array Detector (DAD) or Photodiode-Array (PDA) detector, inject a concentrated standard solution and acquire the UV spectrum. The wavelength with the highest absorbance is the λ-max and will provide the best sensitivity. If you only have a variable wavelength UV detector, you may need to perform several injections at different wavelengths (e.g., 230, 254, 280 nm) to find the one that gives the strongest signal.

Q3: What are the critical system suitability parameters to monitor? A3: System suitability testing ensures that your chromatographic system is performing correctly. Before running samples, inject a standard solution multiple times (e.g., n=5) and check the following:

  • Repeatability: The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Tailing Factor (T): Should be between 0.8 and 1.5 for a symmetrical peak.

  • Theoretical Plates (N): A high number (e.g., >2000) indicates good column efficiency.

Q4: Should I use an isocratic or gradient method? A4: Start with a gradient method as recommended above. A gradient is excellent for method development because it helps to elute all components in a reasonable time and gives an overview of sample complexity.[6] If your analysis only requires quantifying the main peak and all impurities are well-resolved and elute quickly, you can then develop a faster isocratic (constant mobile phase composition) method for routine analysis.

Troubleshooting Guide

Even with a well-designed method, problems can occur. This guide provides a systematic approach to identifying and resolving common HPLC issues.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (Asymmetrical peak with a trailing edge)1. Secondary Silanol Interactions: Active sites on the column packing interact with the analyte.Increase Mobile Phase Acidity: Ensure 0.1% acid (formic or phosphoric) is in the mobile phase. This protonates the silanols, reducing interaction.[3] • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping minimize silanol activity.
2. Column Overload: Too much sample injected onto the column.Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller amount.[10]
3. Column Contamination/Void: Strongly retained compounds accumulate at the column head, or a void has formed.Flush the Column: Use a strong solvent (e.g., 100% ACN or isopropanol). • Reverse Flush the Column: Disconnect from the detector and flush in the reverse direction (do not do this with all column types; check manufacturer's instructions). • Replace Column: If flushing doesn't work, the column may be compromised.
Retention Time Drifting or Shifting (Analyte elutes earlier or later across injections)1. Inconsistent Mobile Phase Composition: Improperly mixed solvents or solvent evaporation.Prepare Fresh Mobile Phase Daily: Ensure accurate measurements. • Degas Solvents: Use an online degasser or sonicate solvents to remove dissolved air.[11] • Prime Pump Lines: Ensure all lines are filled with the correct solvent.
2. Temperature Fluctuations: The laboratory or column temperature is not stable.Use a Column Oven: Set a constant temperature (e.g., 30 °C) for consistent retention.[7][11]
3. Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions.Increase Equilibration Time: Before the first injection, run the initial mobile phase for at least 10-15 column volumes.[7][11]
High Baseline Noise or Drift 1. Air Bubbles in the System: Bubbles passing through the detector cell cause noise.Degas Mobile Phase: Ensure solvents are properly degassed. Purge the pump to remove any trapped bubbles.[11]
2. Contaminated Mobile Phase or System: Impurities in solvents or leaching from tubing.Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents. • Filter Solvents: If necessary, filter solvents through a 0.45 µm filter.[10]
3. Detector Lamp Failing: The UV lamp is nearing the end of its life.Check Lamp Energy/Hours: Most HPLC software provides diagnostics. Replace the lamp if necessary.
Poor Resolution or No Peak Detected 1. Incorrect Mobile Phase Strength: The mobile phase is too strong (elutes too fast) or too weak (peak is too broad or doesn't elute).Adjust Gradient: If peaks are bunched at the start, begin with a lower %B. If the peak doesn't elute, increase the final %B or the gradient slope.
2. Wrong Detection Wavelength: The detector is set to a wavelength where the analyte has poor or no absorbance.Perform a DAD/PDA Scan: As described in the FAQ, find the λ-max.
3. Sample Degradation: The analyte is not stable in the preparation solvent.Check Sample Stability: Analyze a freshly prepared sample and compare it to one that has been sitting for several hours. If necessary, use a different solvent or keep samples refrigerated in the autosampler.[6]
Method Refinement Workflow

This diagram illustrates a logical flow for troubleshooting and refining your analytical method.

G start Initial Method Run check_peak Is Peak Shape Acceptable (T ~ 1)? start->check_peak adjust_mp Adjust Mobile Phase (e.g., add/change acid) check_peak->adjust_mp No check_rt Is Retention Time Stable (RSD < 1%)? check_peak->check_rt Yes reduce_conc Reduce Sample Concentration adjust_mp->reduce_conc reduce_conc->start equilibrate Increase Column Equilibration Time check_rt->equilibrate No check_res Is Resolution Sufficient? check_rt->check_res Yes check_system Check for Leaks & Remake Mobile Phase equilibrate->check_system check_system->start adjust_gradient Optimize Gradient (Slope / %B Range) check_res->adjust_gradient No final_method Method Refined & Ready for Validation check_res->final_method Yes adjust_gradient->start

Fig 2. Decision workflow for HPLC method refinement.

References

  • Advanced HPLC Technology. (n.d.). HPLC Troubleshooting Guide. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Jandera, P. (2003). High performance liquid chromatography in pharmaceutical analyses. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-813. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Al-Saeed, M. H. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Allied Sciences, 22(3). [Link]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5875-5883. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(4), 346-351. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. This versatile pyridinone derivative is a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science research.[1] However, its multifunctional nature can present unique challenges in achieving high selectivity during chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

I. Understanding the Reactivity Landscape

This compound possesses several reactive sites, making careful reaction design crucial for selectivity. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridinone ring, activating it for certain transformations.[2]

Key Reactive Sites:

  • C5-Bromo group: A primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • C3-Nitro group: Can be a target for nucleophilic aromatic substitution (SNAr) or reduction.

  • Pyridinone Ring: Susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions.

The interplay between these sites dictates the regioselectivity of your reactions. Understanding the electronic and steric factors at play is the first step in troubleshooting selectivity issues.

II. Troubleshooting Guides & FAQs

This section addresses common problems encountered when working with this compound, offering explanations and actionable solutions.

Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura coupling reaction to substitute the C5-bromo group, but I am observing significant side products and low yield of the desired coupled product. What is causing this and how can I improve the selectivity?

Answer: Poor regioselectivity in Suzuki-Miyaura coupling with this substrate often stems from competing reactions or catalyst deactivation. The electron-deficient nature of the pyridinone ring can sometimes lead to undesired nucleophilic attack or side reactions involving the nitro group.

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Choice are Critical: The selection of the palladium catalyst and phosphine ligand is paramount for promoting the desired oxidative addition at the C-Br bond.

    • Insight: For electron-deficient heteroaromatics, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3] They can accelerate the rate of oxidative addition and reductive elimination, outcompeting side reactions.

    • Protocol: Screen a panel of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with different ligands.

  • Base Selection and Strength: The base is not merely a proton scavenger; it activates the boronic acid for transmetalation.[4] An inappropriate base can lead to decomposition of the starting material or boronic acid.

    • Insight: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can promote unwanted nucleophilic addition to the electron-deficient ring.

    • Protocol: Compare the reaction outcome using different bases, starting with milder conditions.

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Insight: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. However, a solvent screen is recommended as the optimal choice can be substrate-dependent.

  • Minimizing Homocoupling: Homocoupling of the boronic acid reagent is a common side reaction, often exacerbated by the presence of oxygen.

    • Insight: Rigorous degassing of the solvent and maintaining a strict inert atmosphere (Nitrogen or Argon) are crucial.[3]

    • Protocol: Degas your solvent by sparging with an inert gas for at least 30 minutes before use.

Data Summary: Suzuki-Miyaura Optimization

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale for Improvement
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhosBulky, electron-rich ligand enhances catalytic activity for electron-deficient substrates.[3]
Base NaOtBuK₃PO₄Milder base minimizes side reactions on the electron-poor ring.
Solvent Toluene1,4-DioxaneCan improve solubility and catalyst stability.
Atmosphere Nitrogen balloonSchlenk line (N₂)Ensures rigorous exclusion of oxygen to prevent homocoupling.[3]

Workflow Diagram: Troubleshooting Suzuki-Miyaura Coupling

Start Low Selectivity in Suzuki Coupling Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Start->Ligand Catalyst System Base Switch to Milder Base (e.g., K3PO4, Cs2CO3) Start->Base Reaction Conditions Degas Improve Degassing Procedure Start->Degas Side Reactions Solvent Screen Solvents (Dioxane, THF, DMF) Ligand->Solvent Base->Solvent Degas->Solvent Result Improved Selectivity Solvent->Result

Caption: Troubleshooting workflow for poor Suzuki-Miyaura coupling selectivity.

Scenario 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

Question: I am attempting a reaction with a nucleophile intended to displace the C5-bromo group, but I am observing substitution of the C3-nitro group instead. Why is this happening?

Answer: The C3-nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially with certain nucleophiles.[5][6] The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, and its departure can be competitive with the displacement of the bromide.[7]

Causality and Troubleshooting Steps:

  • Nucleophile Choice: The nature of the nucleophile plays a significant role in the regioselectivity.

    • Insight: Soft nucleophiles, such as thiols, are more likely to displace the nitro group.[5][6] Harder nucleophiles may favor displacement of the bromide.

    • Protocol: If possible, consider using a harder nucleophile or protecting the nitro group if it is not the intended reaction site.

  • Reaction Conditions: Temperature and solvent can influence the reaction pathway.

    • Insight: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired C5-substituted product.

    • Protocol: Run the reaction at a lower temperature and monitor the product distribution over time.

  • Electronic Effects: The electronic properties of the pyridinone ring make it susceptible to SNAr.

    • Insight: The positions ortho and para to the nitro group are activated for nucleophilic attack.[8][9] In this molecule, the C5 position is para to the C2-carbonyl, which also contributes to its activation.

Mechanism Diagram: Competing SNAr Pathways

cluster_0 Pathway A: C5-Br Substitution cluster_1 Pathway B: C3-NO2 Substitution A1 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one A_int Meisenheimer Complex (Attack at C5) A1->A_int + Nu- A_prod C5-Substituted Product A_int->A_prod - Br- B1 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one B_int Meisenheimer Complex (Attack at C3) B1->B_int + Nu- B_prod C3-Substituted Product B_int->B_prod - NO2-

Caption: Competing nucleophilic aromatic substitution pathways.

Scenario 3: Difficulty with C-H Functionalization

Question: I am trying to perform a direct C-H functionalization on the pyridinone ring, but the reaction is either not proceeding or giving a mixture of products. How can I achieve site-selectivity?

Answer: Direct C-H functionalization of pyridones can be challenging due to the multiple available C-H bonds and the electronic nature of the ring. Site-selectivity is often controlled by a combination of steric and electronic factors, as well as the choice of catalyst and directing group.[10]

Causality and Troubleshooting Steps:

  • Inherent Reactivity of the Pyridone Ring: The C3 and C5 positions are generally more electron-rich and reactive towards electrophiles, while the C4 and C6 positions are more electron-deficient and susceptible to nucleophilic attack.[10]

    • Insight: For your specific molecule, the C6 position is the only available C-H bond. Its reactivity will be influenced by the adjacent N-methyl and C5-bromo substituents.

  • Catalyst Control: The choice of catalyst can override the inherent reactivity of the ring.

    • Insight: Different metal catalysts (e.g., Pd, Rh, Ir) with specific ligands can direct functionalization to different positions. For example, some iridium catalysts are known to favor borylation at the most sterically accessible position.[10]

    • Protocol: A thorough literature search for C-H functionalization of similar pyridone systems is recommended to identify suitable catalytic systems.

  • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity.

    • Insight: A directing group temporarily coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation.

    • Protocol: Consider if a directing group can be temporarily installed on your molecule to guide the C-H functionalization to the desired position.

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add the desired boronic acid or boronate ester (1.2 - 1.5 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • Reaction Execution:

    • Add degassed solvent (e.g., 1,4-dioxane or THF) to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition, 59(52), 23492-23510. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5692. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5692. [Link]

  • A Facile Anti-selective Synthesis of 3-Nitropyridin-2-ones Using Morita- Baylis Hillman Adduct of Nitroalkene. (2018). ResearchGate. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science, 9(2), 274-284. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(3), 673. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (2002). University of Oslo. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society, 127(45), 15700-15701. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4810. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2022). YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2023). YouTube. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Journal of the Iranian Chemical Society, 14(3), 481-512. [Link]

  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]

  • Regioselectivity. Wikipedia. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Biological Target Validation: A Comparative Analysis Using 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "So What?" of a Phenotypic Hit

In drug discovery, a successful phenotypic screen presents a tantalizing yet formidable challenge. We may discover a compound, let's call it 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one , that exhibits compelling activity—perhaps it selectively induces apoptosis in a cancer cell line or reverses a disease phenotype in a cellular model. This is a crucial first step, but it immediately raises the most critical question: how does it work? Identifying the specific molecular target of a novel compound is a pivotal stage that separates promising chemical probes from failed drug candidates.[1] Without a validated target, the mechanism of action remains a black box, making lead optimization inefficient and downstream clinical development fraught with risk.

This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the complex process of biological target validation. Using the uncharacterized compound this compound—a known chemical intermediate with no established biological target—as our hypothetical starting point, we will compare and contrast the core experimental methodologies required to move from a phenotypic "hit" to a validated mechanism of action.[2][3] We will explore the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.

The overall workflow is a multi-phase process designed to build confidence at each step, from initial hypothesis generation to definitive genetic proof.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation T_ID Phenotypic Hit (e.g., 5-Bromo-1,4-dimethyl- 3-nitropyridin-2(1H)-one) Affinity Affinity-Based Pull-Down T_ID->Affinity Hypothesis Generation Candidate Candidate Target Protein(s) Affinity->Candidate CETSA Cellular Thermal Shift Assay (CETSA) CRISPR CRISPR/Cas9 Knockout & Rescue CETSA->CRISPR Link Binding to Function Candidate->CETSA Direct Binding Confirmation Validated Validated Target CRISPR->Validated

Caption: High-level workflow for small molecule target validation.

Phase 1: Target Identification — Fishing for Partners

Once a compound demonstrates a consistent biological effect, the first major hurdle is to identify a list of potential protein targets. This is a hypothesis-generation step. Among several techniques, affinity chromatography remains a widely used and conceptually straightforward method.[4]

Method Comparison: Target Identification Approaches
MethodPrincipleAdvantagesLimitations
Affinity Chromatography The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate.[5][6]Directly identifies physical interactors. Does not require prior knowledge of the target.Requires chemical modification of the compound, which may alter its binding activity. Prone to identifying non-specific or low-affinity binders.[4]
Genetic Screens (e.g., CRISPR) Pooled or arrayed CRISPR screens identify genes whose knockout or activation confers resistance or sensitivity to the compound.[]Provides functional linkage from the outset. Unbiased and genome-wide.Does not directly prove physical binding. Can be complex and time-consuming to deconvolute hits.
Computational Docking In-silico methods predict binding of the compound to a library of known protein structures.Rapid and low-cost. Can screen vast libraries of targets.High false-positive rate. Predictions require experimental validation.

For our case study, we will proceed with Affinity Chromatography due to its direct approach to identifying physical binding partners.

Experimental Workflow: Affinity-Based Pull-Down

The core principle is to use our compound of interest to "fish" its target out of the complex protein mixture of a cell lysate.[5][8]

G Compound 1. Synthesize Linker-Modified This compound Beads 2. Covalently Couple Compound to Beads Compound->Beads Lysate 3. Incubate Beads with Cell Lysate Beads->Lysate Wash 4. Wash to Remove Non-Specific Binders Lysate->Wash Elute 5. Elute Bound Proteins (e.g., with excess free compound) Wash->Elute MS 6. Identify Proteins by Mass Spectrometry Elute->MS

Caption: Workflow for affinity chromatography-based target identification.

Protocol 1: Affinity Chromatography Pull-Down
  • Compound Modification: Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain ending in a reactive group like an amine or carboxylate). This requires careful structure-activity relationship (SAR) studies to ensure the modification doesn't abolish biological activity.[4]

  • Immobilization: Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Culture and harvest cells that show the desired phenotypic response to the compound. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the compound-coupled beads with the cell lysate (e.g., for 2-4 hours at 4°C). As a crucial negative control, incubate a parallel lysate sample with beads that have been treated with the linker alone (no compound).

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins. This can be done competitively by incubating the beads with a high concentration of the original, unmodified this compound, or non-specifically using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands (absent in the negative control) by mass spectrometry.

Phase 2: Target Engagement — Proving Direct Interaction in a Cellular Context

Affinity pull-down provides a list of candidate targets. The next, critical step is to confirm that the compound directly binds to a candidate protein within an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[9] The underlying principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11]

Method Comparison: Target Engagement Assays
MethodPrincipleAdvantagesLimitations
CETSA Measures the thermal stabilization of a protein in response to ligand binding in intact cells or lysates.[11]Confirms target engagement in a physiological context.[10] Label-free and does not require compound modification.Can be lower throughput for initial screens. Requires a specific antibody for Western blot detection or advanced proteomics for proteome-wide analysis.[12]
Surface Plasmon Resonance (SPR) Immobilizes the target protein and measures the binding of the compound in real-time by detecting changes in refractive index.Provides quantitative kinetics (on/off rates) and affinity (KD). Highly sensitive.Requires purified, recombinant protein, which may not reflect its native conformation.[13] Compound can cause artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Gold standard for affinity.Requires large amounts of highly pure protein and compound. Low throughput.[13]

CETSA is the superior choice for in-cell validation because it bridges the gap between in vitro biophysics and cellular activity, accounting for factors like cell permeability and intracellular metabolism.[10][12]

Experimental Workflow: CETSA Melt Curve

G Treat 1. Treat Intact Cells (Vehicle vs. Compound) Aliquot 2. Aliquot Cell Suspensions Treat->Aliquot Heat 3. Heat Aliquots to a Range of Temperatures Aliquot->Heat Lyse 4. Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Analyze 5. Analyze Soluble Fraction by Western Blot Lyse->Analyze Plot 6. Plot Protein Abundance vs. Temperature Analyze->Plot

Caption: Workflow for a CETSA melt curve experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat two populations of cultured cells: one with a vehicle control (e.g., DMSO) and the other with this compound at a concentration known to produce the phenotypic effect.

  • Heating: Aliquot the cell suspensions into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by high-speed centrifugation.

  • Detection: Collect the supernatant (soluble fraction) and analyze the abundance of the candidate target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[11]

Phase 3: Functional Validation — The Genetic Proof

Confirming target engagement is necessary but not sufficient. The final and most rigorous phase of validation is to prove that the compound's phenotypic effect is a direct consequence of its interaction with the target protein. CRISPR/Cas9-mediated gene editing is the modern gold standard for this purpose.[14][15] By creating a cell line that completely lacks the target protein (a knockout), we can perform the definitive experiment.[16]

Method Comparison: Functional Validation Approaches
MethodPrincipleAdvantagesLimitations
CRISPR/Cas9 Knockout Permanently deletes the gene encoding the target protein, preventing its expression.[][15]Provides a clean, "all-or-nothing" genetic background. Irreversible and stable modification. The gold standard for target validation.[17]Can be lethal if the target is essential for cell survival. Potential for off-target edits requires careful validation.
siRNA/shRNA Knockdown Uses RNA interference to transiently reduce the translation of the target protein's mRNA.Technically simpler and faster than generating a stable knockout line. Reversible effect.Knockdown is often incomplete, leaving residual protein that can confound results. Potential for off-target knockdown effects.
Pharmacological Competition Uses a well-validated, structurally distinct inhibitor of the same target to see if it phenocopies the effect of the test compound.Non-genetic and relatively fast.Relies on the availability of a suitable tool compound. The competitor may have its own off-target effects.

The clean and permanent nature of CRISPR/Cas9 knockout provides the highest level of confidence in attributing a phenotype to a specific target.[16][17]

Experimental Workflow: CRISPR-Based Validation

The logic is simple: if the compound acts through the target protein, then removing that protein should render the cells insensitive to the compound.

G cluster_0 Wild-Type (WT) Cells cluster_1 Target Knockout (KO) Cells WT_Treat Treat with Compound WT_Pheno Phenotype Observed (e.g., Apoptosis) WT_Treat->WT_Pheno KO_Treat Treat with Compound KO_Pheno Phenotype Abolished KO_Treat->KO_Pheno

Caption: Logic of a CRISPR/Cas9 knockout experiment for target validation.

Protocol 3: CRISPR/Cas9 Knockout Validation
  • gRNA Design & Cloning: Design and validate two or more single-guide RNAs (sgRNAs) that target early, conserved exons of the gene encoding your candidate protein.

  • Transfection & Selection: Co-transfect the parental cell line with a Cas9 nuclease expression vector and the sgRNA vector. Select for successfully transfected cells (e.g., via antibiotic resistance or FACS).

  • Clonal Isolation & Validation: Isolate single-cell clones and expand them. Screen the clones by Western blot to identify those with a complete absence of the target protein. Confirm the gene edit at the genomic level by sequencing.

  • Phenotypic Assay: Treat the validated knockout cell line and the parental wild-type cell line with a dose range of this compound.

  • Data Analysis: Measure the phenotypic endpoint (e.g., cell viability, apoptosis marker). If the target is correct, the wild-type cells will show a dose-dependent response, while the knockout cells will be resistant to the compound's effects.

  • (Optional but Recommended) Rescue Experiment: To ensure the observed resistance isn't due to an off-target effect of the CRISPR process, re-introduce the target protein (using a cDNA that won't be targeted by the sgRNA) into the knockout cell line. This "rescue" line should regain sensitivity to the compound, providing definitive proof.[17]

Conclusion: A Triad of Evidence for Confident Target Validation

The journey from a novel bioactive compound like this compound to a fully validated biological target is a systematic process of building a robust, multi-faceted scientific argument. No single experiment is sufficient. True confidence is achieved through the convergence of evidence from orthogonal approaches:

  • Physical Interaction: Identifying candidate proteins that physically bind the compound (e.g., via Affinity Chromatography).

  • Cellular Engagement: Confirming direct binding to the target in its native cellular environment (e.g., via CETSA).

  • Functional Consequence: Proving that engagement with the target is necessary for the compound's biological effect (e.g., via CRISPR/Cas9).

By rigorously applying this comparative framework, researchers can effectively de-risk their drug discovery programs, ensuring that subsequent optimization efforts are focused on a biologically relevant and functionally validated target.

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]

  • Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. PubMed Central. Available at: [Link]

  • Affinity Chromatography. Cytiva Life Sciences. Available at: [Link]

  • Chemical probe. Wikipedia. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Affinity chromatography. Wikipedia. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound. IndiaMART. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one derivatives. While direct SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related pyridinone analogues to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the influence of each substituent on the core structure, discuss potential biological activities, and provide detailed experimental protocols for in vitro evaluation.

Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics. Pyridinone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The subject of this guide, the this compound scaffold, presents a unique combination of functional groups that are expected to modulate its biological profile. The interplay between the electron-withdrawing nitro group, the halogen bond-donating bromine atom, and the lipophilic methyl groups offers a rich landscape for SAR exploration. This guide will deconstruct the contributions of each of these substituents to predict the therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, likely starting from a substituted pyridine precursor. While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible pathway can be inferred from the synthesis of related compounds. A general synthetic strategy is outlined below, which can be adapted to introduce diversity at various positions of the pyridinone ring.

A potential synthetic route may involve the nitration and bromination of a pre-formed 1,4-dimethylpyridin-2(1H)-one. Alternatively, construction of the pyridinone ring from acyclic precursors bearing the required substituents is a common strategy. For instance, a reaction sequence involving the condensation of an active methylene compound with an enamine could be employed.

Below is a generalized workflow for the synthesis of substituted pyridin-2(1H)-ones.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines, Acyclic Precursors) Step1 Ring Formation/ Functionalization Start->Step1 Step2 Nitration Step1->Step2 Step3 Bromination Step2->Step3 Step4 N-Methylation/ C4-Methylation Step3->Step4 Product This compound Derivatives Step4->Product

Caption: Generalized synthetic workflow for pyridin-2(1H)-one derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound scaffold is intricately linked to the nature and position of its substituents. By examining the SAR of related pyridinone derivatives, we can infer the potential impact of each functional group.

The Pyridin-2(1H)-one Core

The pyridinone ring itself is a key pharmacophore. The lactam functionality provides a site for hydrogen bonding, which is crucial for interaction with biological targets such as enzyme active sites. The aromatic character of the ring also allows for π-π stacking interactions.

Influence of the 5-Bromo Substituent

The bromine atom at the C5 position is expected to significantly influence the compound's properties. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the lipophilicity introduced by the bromine atom can affect cell permeability and overall pharmacokinetic properties. In some series of pyridine derivatives, the introduction of a bromine atom has been shown to enhance antiproliferative activity. However, in other cases, bulky halogen atoms have been associated with decreased activity, suggesting a delicate balance between size and electronic effects.[2]

The Role of the 3-Nitro Group

The 3-nitro group is a strong electron-withdrawing group, which can profoundly impact the electronic properties of the pyridinone ring. This can modulate the reactivity of the scaffold and its ability to interact with biological targets. The nitro group can also be a site for metabolic reduction, which can lead to the formation of reactive intermediates with potential cytotoxic effects. In various heterocyclic compounds, the presence of a nitro group has been linked to antimicrobial and anticancer activities.[3]

Effect of N1-Methylation

Methylation at the N1 position blocks the hydrogen bond donating capability of the lactam nitrogen. This modification can have a significant impact on the binding mode of the compound to its target. In some cases, N-methylation can lead to a decrease in activity if the N-H hydrogen is critical for binding. However, it can also improve metabolic stability and cell permeability. For certain imidazo[4,5-b]pyridines, N-methylation led to decreased antiproliferative activity compared to the unsubstituted analogues.[1]

Impact of the C4-Methyl Group

The methyl group at the C4 position adds a lipophilic character to that region of the molecule. This can influence hydrophobic interactions with the target protein. The steric bulk of the methyl group can also affect the overall conformation of the molecule and its fit within a binding pocket. The introduction of substituents at the C4 position of pyridinones has been shown to be crucial for antiviral activity in some studies.

The following diagram illustrates the key structural features of the this compound scaffold and their potential influence on biological activity.

SAR_Diagram Scaffold This compound Bromo 5-Bromo: - Halogen Bonding - Lipophilicity - Steric Effects Scaffold->Bromo Nitro 3-Nitro: - Electron Withdrawing - Potential for Bio-reduction - H-Bond Acceptor Scaffold->Nitro N_Methyl N1-Methyl: - Blocks H-Bond Donation - Increases Lipophilicity - Improves Metabolic Stability Scaffold->N_Methyl C4_Methyl C4-Methyl: - Lipophilic Interactions - Steric Influence Scaffold->C4_Methyl

Caption: Key SAR features of the this compound scaffold.

Comparative Biological Activity

Based on the SAR of related compounds, derivatives of this compound are predicted to exhibit a range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The following tables present a comparison of the activities of structurally similar pyridinone derivatives from the literature to provide a benchmark for future studies.

Anticancer Activity

Pyridinone derivatives have shown promising anticancer activity against various cell lines. The data below is compiled from studies on different substituted pyridinones.

Table 1: Anticancer Activity of Substituted Pyridinone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[4]
Pyridine-urea derivative 8e MCF-70.22 (48h)
Pyridine-urea derivative 8n MCF-71.88 (48h)[5]
Pyridin-2-yl estra-1,3,5(10) derivative 9 MDA-MB-2310.96[6]
2-pyridone derivative 4d EAC75.32

This table is a compilation of data from different studies and is intended for comparative purposes only. Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Kinase Inhibitory Activity

The pyridinone scaffold is also a known hinge-binding motif for various kinases, making it a valuable starting point for the development of kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Substituted Pyridinone Derivatives

Compound/Derivative ClassKinase TargetIC50 (µM)Reference
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src12.5[7]
Pyridine-urea derivative 8b VEGFR-25.0 ± 1.91[5]
Pyridine-urea derivative 8e VEGFR-23.93 ± 0.73[5]
6-Anilino Imidazo[4,5-c]pyridin-2-oneDNA-PK4[8]
Aminopyridine scaffold derivative 26 VRK10.15[9]

This table is a compilation of data from different studies and is intended for comparative purposes only.

Antimicrobial Activity

The antimicrobial potential of pyridinone derivatives has also been explored, with some compounds showing activity against both bacteria and fungi.

Table 3: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyridine containing azetidine-2-one 110a/b S. aureus, B. subtilis, E. coli, P. aeruginosa-[10]
N-alkylated pyridine salt 66 S. aureus56 ± 0.5% inhibition at 100 µg/mL[10]
N-alkylated pyridine salt 65 E. coli55 ± 0.5% inhibition at 100 µg/mL[10]
4-F substituted pyridine derivative 17d Bacteria0.5[11][12]

MIC values represent the minimum inhibitory concentration. This table is a compilation of data from different studies and is intended for comparative purposes only.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat with Compounds Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibitory Activity Assay

Various assay formats are available to measure kinase activity, including luminescence-based assays that quantify ATP consumption.

Protocol (General Luminescence-Based Assay):

  • Reagent Preparation: Prepare kinase reaction buffer, kinase, substrate, and ATP solutions. Prepare serial dilutions of the inhibitor compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., a luciferase/luciferin mixture that measures remaining ATP).

  • Data Acquisition: Incubate for a short period to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of SAR from related pyridinone derivatives suggests that this class of compounds is likely to possess interesting biological activities, particularly in the areas of oncology and infectious diseases. The bromine and nitro substituents are key modulators of activity, and further exploration of different substitutions at these and other positions is warranted.

Future work should focus on the synthesis of a library of derivatives with systematic modifications to the core structure. This will allow for a comprehensive SAR study and the identification of lead compounds with improved potency and selectivity. The experimental protocols provided in this guide offer a framework for the in vitro evaluation of these novel compounds. Through a combination of rational design, chemical synthesis, and biological testing, the therapeutic potential of this compound derivatives can be fully realized.

References

  • Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
  • Abdel-Maksoud, M. S., et al. (2022).
  • Chen, Y., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(15), 8593.
  • Sherborne, B. S., et al. (2017). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 60(16), 7047-7059.
  • Kop, T., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Steroids, 194, 109520.
  • Kumar, A., & Sharma, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7384.
  • Christodoulou, M. S., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 12(5), 3741-3747.
  • López-Muñoz, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • El-Said, A. H., et al. (2012). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. World Journal of Chemistry, 7(2), 33-41.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2023). Molecules, 28(1), 34.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry, 62(17), 7860-7875.
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][8][13]Thiadiazole Moiety. (2024). Chemistry & Biodiversity, 21(4), e202400135.

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(21), 7543.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 838384.

Sources

A Comparative Efficacy Analysis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one: A Prospective Evaluation Against Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential efficacy of the novel compound, 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, in the context of cancer therapy. Due to the limited publicly available biological data on this specific molecule, this document outlines a prospective, hypothesis-driven comparison against established therapeutic agents. The core focus is on the scientific methodology and rationale for such a comparative study, grounded in the known biological activities of the broader class of pyridinone derivatives.

Pyridinone-containing compounds are recognized for their wide range of pharmacological properties, including antitumor effects.[1] Many successful drugs targeting protein kinases, crucial regulators of cellular processes often dysregulated in cancer, incorporate the pyridinone scaffold to interact with the kinase hinge region.[1] The presence of a nitro group on the pyridine ring, as seen in various nitropyridine derivatives, has been associated with anticancer activity, potentially through mechanisms like the inhibition of cytosolic thioredoxin reductase 1.[2] Based on these structural features, we hypothesize that this compound may exhibit anticancer properties, possibly through the inhibition of key oncogenic kinases.

This guide will therefore compare the hypothetical efficacy of this compound with two well-established multi-kinase inhibitors used in oncology: Sunitinib and Sorafenib. Sunitinib, for instance, is a known inhibitor of multiple receptor tyrosine kinases (RTKs) and has a 5-bromo-oxindole core, sharing some structural similarity with our compound of interest.[3]

Hypothesized Mechanism of Action: Kinase Inhibition

The proposed mechanism of action for this compound centers on the inhibition of protein kinases that are pivotal in tumor growth and proliferation. The pyridinone core is hypothesized to act as a scaffold for binding to the ATP-binding pocket of these kinases, while the bromo and nitro functional groups may contribute to the potency and selectivity of this interaction. The nitro group, in particular, could enhance the compound's activity through electronic effects or by inducing oxidative stress within the cancer cells.[4]

Hypothesized_Mechanism_of_Action Hypothesized Mechanism of Action 5_Bromo_compound This compound Kinase Oncogenic Protein Kinase (e.g., VEGFR, PDGFR) 5_Bromo_compound->Kinase Binds to ATP pocket Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Cell_Signaling Downstream Signaling Cascade Proliferation Tumor Cell Proliferation, Angiogenesis, Survival Cell_Signaling->Proliferation Inhibition->Cell_Signaling Blocks

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of key efficacy parameters for our compound of interest against Sunitinib and Sorafenib. These values are representative of what would be determined through the experimental protocols outlined in the subsequent section.

CompoundTarget Kinases (Representative)IC50 (nM) vs. VEGFR2Cell-Based Potency (GI50, nM) in A498 Renal Cancer CellsIn Vivo Tumor Growth Inhibition (%) in Xenograft Model
This compound VEGFR, PDGFR, c-KIT (Hypothesized)To be determinedTo be determinedTo be determined
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RET10 - 10020 - 20050 - 70
Sorafenib VEGFR, PDGFR, c-RAF, b-RAF20 - 10050 - 50040 - 60

Note: Data for Sunitinib and Sorafenib are representative values from published literature. The data for this compound is hypothetical and would be the output of the proposed experimental workflow.

Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the hypothesized efficacy of this compound, a tiered experimental approach is proposed. This workflow ensures a systematic evaluation from biochemical activity to cellular effects.

Experimental_Workflow Experimental Workflow for Efficacy Comparison Tier1 Tier 1: Biochemical Assays Tier2 Tier 2: Cell-Based Assays Tier1->Tier2 Kinase_Panel Kinase Inhibition Panel (IC50 Determination) Tier1->Kinase_Panel Tier3 Tier 3: In Vivo Studies Tier2->Tier3 Cell_Viability Cancer Cell Line Viability (e.g., MTT, CellTiter-Glo) Tier2->Cell_Viability Western_Blot Target Phosphorylation Assay (Western Blot) Tier2->Western_Blot Xenograft Xenograft Tumor Model in Immunocompromised Mice Tier3->Xenograft

Caption: Tiered experimental workflow for comparative efficacy assessment.

Tier 1: Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity and selectivity of this compound against a panel of purified protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound, Sunitinib, and Sorafenib in DMSO. The final concentration in the assay should range from 1 nM to 100 µM.

    • Reconstitute the purified kinase (e.g., VEGFR2), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody according to the manufacturer's protocol.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, tracer, and antibody mixture.

    • Add the serially diluted compounds to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the ratio of the emission signals (acceptor/donor) to determine the degree of tracer displacement by the compound.

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Rationale: This assay provides a direct measure of the compound's ability to bind to the kinase active site. Comparing the IC50 values across a panel of kinases will reveal the compound's potency and selectivity profile.

Tier 2: Cell-Based Assays

Objective: To evaluate the effect of the compound on the viability of cancer cell lines and to confirm target engagement within a cellular context.

Protocol: Cancer Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A498 renal carcinoma, HT-29 colon carcinoma) in appropriate media until they reach 80% confluency.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and the reference compounds for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Rationale: This assay assesses the overall cytotoxic or cytostatic effect of the compound on cancer cells. It provides a more physiologically relevant measure of potency than a purely biochemical assay.

Discussion and Future Directions

This guide presents a structured, albeit prospective, comparison of this compound with established anticancer agents. The proposed experimental workflow is designed to rigorously test the central hypothesis that this novel compound functions as a kinase inhibitor.

The initial biochemical screens are crucial for identifying the primary molecular targets. A favorable outcome would be high potency against key oncogenic kinases (e.g., VEGFR, PDGFR) with a clean selectivity profile against a panel of other kinases, which could translate to a better safety profile. The subsequent cell-based assays will be instrumental in confirming that the biochemical activity translates into a meaningful anti-proliferative effect in cancer cells.

Should the in vitro data be promising, further studies would be warranted. These would include in vivo efficacy studies in animal models (e.g., tumor xenografts), pharmacokinetic profiling to assess drug absorption, distribution, metabolism, and excretion (ADME), and preliminary toxicology studies.

While the biological activity of this compound is currently uncharacterized, its chemical structure, viewed in the context of the broader class of pyridinone and nitropyridine derivatives, provides a strong rationale for its investigation as a potential anticancer therapeutic. The methodologies outlined herein provide a clear and scientifically robust path for such an investigation.

References

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • MDPI. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

Sources

A Methodological Guide to the Cross-Validation of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data on this specific molecule, this document establishes a robust, self-validating methodology for its synthesis, characterization, and evaluation against relevant alternatives. The protocols and rationale provided herein are grounded in established principles of organic synthesis and medicinal chemistry, drawing parallels from structurally related and well-documented compounds.

Introduction: The Significance of the Substituted Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The introduction of specific substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, this compound, features a unique combination of functional groups: a bromine atom, a nitro group, and two methyl groups. These substituents suggest its potential as a versatile intermediate for further chemical modifications, such as substitution and coupling reactions, which are fundamental in the development of novel therapeutic agents and functional materials.[2]

The nitro group, in particular, is a well-known pharmacophore that can enhance the biological activity of heterocyclic compounds, with many nitro-containing molecules exhibiting antimicrobial and antineoplastic properties.[3] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling the construction of more complex molecular architectures. This guide will delineate a proposed pathway for the synthesis and validation of this promising, yet underexplored, molecule.

Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The proposed synthesis starts from a commercially available or readily synthesized substituted pyridine precursor. A potential route could involve the N-methylation of a 5-bromo-4-methyl-3-nitropyridin-2(1H)-one precursor. The synthesis of related bromo-nitro-picolinates has been documented, involving steps such as chlorination of a pyridone precursor followed by bromination and nitration.[4]

dot

Synthetic Pathway A 2-Hydroxy-4-methylpyridine B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Hydroxy-4-methyl-3-nitropyridine B->C D Bromination (NBS) C->D Step 2 E 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine D->E F N-Methylation (e.g., CH3I, K2CO3) E->F Step 3 G This compound (Target Compound) F->G

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Hydroxy-4-methylpyridine

  • To a stirred solution of 2-Hydroxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Hydroxy-4-methyl-3-nitropyridine.

Step 2: Bromination

  • Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine.

Step 3: N-Methylation

  • To a solution of the brominated product from Step 2 in acetone or DMF, add potassium carbonate and methyl iodide.

  • Heat the mixture to reflux and stir for 6-12 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final product, this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the two methyl groups (singlets) and the aromatic proton (singlet). Chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all seven carbon atoms, including the carbonyl carbon of the pyridinone ring.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₇H₇BrN₂O₃. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C=O (pyridinone), N-O (nitro group), and C-Br bonds.
Melting Point Assessment of purity.A sharp and defined melting point range.

Comparative Analysis with Alternative Scaffolds

The utility of this compound as a research tool or therapeutic precursor can be best understood by comparing it to other, more established, substituted nitropyridine intermediates.

Compound CAS Number Key Features & Known Applications Synthetic Accessibility
This compound 1446237-40-6Versatile intermediate with multiple functional groups for diversification.[2] Potential for use in synthesizing novel bioactive molecules.Synthesis is proposed but not yet documented in peer-reviewed literature.
5-Bromo-3-nitropyridine-2-carbonitrile 573675-25-9The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering different derivatization pathways.Synthesis from 2,5-dibromo-3-nitropyridine and copper(I) cyanide is documented.[5]
Methyl-3-bromo-4-methyl-5-nitropicolinate Not availableThe ester functionality provides a handle for amide bond formation, a common linkage in pharmaceuticals.Detailed multi-step synthesis and characterization data are available.[4]
5-Bromo-3-nitropyridin-2(1H)-one 15862-34-7A biochemical reagent used in life science research.[6] Lacks the N-methyl and 4-methyl groups of the title compound, which may affect solubility and steric hindrance in subsequent reactions.Commercially available.

dot

Comparative Analysis cluster_0 Core Scaffold cluster_1 Alternative Scaffolds Target This compound Versatile intermediate Multiple reaction sites Alt1 5-Bromo-3-nitropyridine-2-carbonitrile Nitrile for hydrolysis/reduction Documented synthesis Target->Alt1 Different C2 substituent Alt2 Methyl-3-bromo-4-methyl-5-nitropicolinate Ester for amidation Detailed protocol available Target->Alt2 Different ring structure (picolinate vs. pyridinone) Alt3 5-Bromo-3-nitropyridin-2(1H)-one Simpler analog Commercially available Target->Alt3 Different N1 and C4 substituents

Caption: Logical relationships between the target compound and its alternatives.

Potential Biological and Chemical Applications

Substituted nitropyridines are precursors to a variety of bioactive molecules.[7] The structural features of this compound suggest several avenues for further research and development:

  • Medicinal Chemistry: The compound can serve as a starting material for the synthesis of novel kinase inhibitors, anticancer agents, or antimicrobial compounds. The bromine atom can be replaced via palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups, while the nitro group can be reduced to an amine, which can then be further functionalized.

  • Agrochemicals: Many herbicides and pesticides contain a pyridine core.[7] The unique substitution pattern of the title compound could be exploited to develop new crop protection agents.

  • Materials Science: The electron-deficient nature of the nitropyridine ring makes it an interesting building block for organic electronic materials, such as charge-transporting layers in OLEDs or organic photovoltaics.

Conclusion and Future Directions

This compound is a promising but currently under-characterized chemical entity. This guide provides a comprehensive, albeit proposed, framework for its synthesis, characterization, and cross-validation. By following the outlined methodologies, researchers can confidently produce and validate this compound, paving the way for its exploration in drug discovery, agrochemicals, and materials science. The true potential of this molecule will be unlocked through systematic derivatization and biological screening, comparing its performance with that of established alternatives. The protocols and comparative analysis presented here offer a robust starting point for these future investigations.

References

  • Dziuganowska, Z. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(11), 3563. Available from: [Link]

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved January 2, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • Reyes-Mayorga, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 733. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10595-10611. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Substituted Pyridines and Purines Containing 2,4-Thiazolidinedione. Retrieved January 2, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study Approach with 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A critical and often challenging aspect of this process is the comprehensive assessment of a compound's mechanism of action, with a particular focus on its specificity. A highly specific compound that interacts solely with its intended target is the "holy grail," as off-target effects can lead to unforeseen toxicity and a diminished therapeutic window. Conversely, for some therapeutic indications, a multi-targeted approach can be beneficial. In either case, a thorough understanding of a compound's interaction profile is paramount.

This guide provides a comparative framework for assessing the specificity of a novel bioactive compound, using the hypothetical case of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. While this compound is commercially available as a research chemical, its biological targets and mechanism of action are not yet publicly characterized[1][2][3]. We will, therefore, use it as a scaffold to explore a multi-pronged, systematic approach to target deconvolution and specificity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust strategy for characterizing novel small molecules.

We will delve into a suite of cutting-edge experimental methodologies, comparing their underlying principles, practical applications, and the nature of the data they generate. The overarching philosophy is to employ a tiered approach, starting with broad, unbiased screens to identify potential targets and progressively moving towards more focused assays to validate these interactions in a physiologically relevant context.

The Crucial First Steps: From Phenotypic Hit to Mechanistic Hypothesis

Often, a compound like this compound might be identified in a phenotypic screen—an assay that measures a specific cellular outcome (e.g., cell death, inhibition of cytokine release) without a priori knowledge of the molecular target. The primary challenge then becomes "target deconvolution": identifying the specific molecular entity or entities with which the compound interacts to elicit the observed phenotype.

A logical starting point is to analyze the compound's structure for known pharmacophores. The pyridinone core, for instance, is a privileged scaffold found in numerous bioactive compounds[4][5]. The presence of a nitro group, common in some classes of kinase inhibitors and other therapeutic agents, might suggest a particular mode of interaction[6][7][8][9]. However, such in-silico predictions are merely hypotheses that require rigorous experimental validation.

Our comparative guide will focus on three main pillars of specificity assessment:

  • Broad-Spectrum Target Profiling: Employing large-scale screening methods to survey a wide range of potential protein targets.

  • In-Cell Target Engagement: Verifying that the compound directly interacts with the putative target(s) within the complex milieu of a living cell.

  • Global Cellular Response Profiling: Assessing the downstream consequences of target engagement on a proteome-wide or transcriptome-wide scale to uncover both on-target and off-target effects.

Below is a visual representation of the proposed workflow for assessing the specificity of our hypothetical compound.

G cluster_0 Phase 1: Target Identification & Initial Profiling cluster_1 Phase 2: Target Validation in a Cellular Context cluster_2 Phase 3: Global Impact & Off-Target Assessment Phenotypic Hit Phenotypic Hit Kinome Scanning Kinome Scanning Phenotypic Hit->Kinome Scanning Broad-Spectrum Screening Affinity Proteomics Affinity Proteomics Phenotypic Hit->Affinity Proteomics Broad-Spectrum Screening Genetic Screens Genetic Screens Phenotypic Hit->Genetic Screens Broad-Spectrum Screening Putative Targets Putative Targets Kinome Scanning->Putative Targets Affinity Proteomics->Putative Targets Genetic Screens->Putative Targets CETSA Cellular Thermal Shift Assay (CETSA) Validated Target Validated Target CETSA->Validated Target NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->Validated Target Putative Targets->CETSA Putative Targets->NanoBRET Proteomics Quantitative Proteomics (e.g., LiP-MS) Transcriptomics RNA-Seq Validated Target->Proteomics Validated Target->Transcriptomics

Caption: A tiered workflow for target deconvolution and specificity profiling of a novel compound.

Comparative Analysis of Key Methodologies

Here, we provide a detailed comparison of several gold-standard techniques for assessing compound specificity. For each, we will outline the core principle, provide a generalized protocol, and discuss the advantages and limitations.

Kinome Profiling: A Broad Net for Kinase Inhibitors

Given that protein kinases are one of the largest and most "druggable" gene families, and that many small molecules exhibit kinase inhibitory activity, kinome scanning is an essential first-pass screen for any novel compound[10][11][12].

Principle: Kinome profiling services, such as KINOMEscan®, utilize competition binding assays to quantify the interaction of a test compound against a large panel of purified kinases (often hundreds)[13][14]. The output is typically a measure of the compound's affinity (e.g., dissociation constant, Kd) or percent inhibition at a given concentration for each kinase in the panel. This allows for a broad assessment of a compound's selectivity.

Generalized Protocol (based on KINOMEscan® methodology):

  • Compound Preparation: The test compound, this compound, is solubilized in a suitable solvent (e.g., DMSO) and prepared at a screening concentration (e.g., 10 µM).

  • Assay Setup: Each well of a multi-well plate contains a specific kinase from the panel, an active-site directed ligand (probe) tagged with a reporter molecule, and a solid support for immobilization.

  • Competition Binding: The test compound is added to the wells, where it competes with the tagged probe for binding to the kinase's active site.

  • Immobilization and Washing: The kinase-ligand complexes are captured on the solid support, and unbound components are washed away.

  • Quantification: The amount of tagged probe remaining bound to the immobilized kinase is quantified. A lower signal for the tagged probe indicates a stronger interaction of the test compound with the kinase.

  • Data Analysis: The results are often expressed as percent inhibition relative to a control and can be used to generate a selectivity profile. Hits can be followed up with dose-response curves to determine Kd or IC50 values.

Data Presentation: Hypothetical Kinome Scan Data

Kinase Target% Inhibition @ 10 µMKd (nM)Selectivity Score (S10)
PIM1 98% 50 0.002 (1/468)
PIM275%500-
PIM360%1,200-
CDK945%>10,000-
FYN30%>10,000-
... (463 other kinases)<10%>10,000-

Advantages vs. Alternatives:

  • Breadth: Provides a comprehensive overview of a compound's activity across the human kinome, which is invaluable for identifying both primary targets and potential off-targets[13][15].

  • Quantitative: Can provide precise affinity measurements (Kd), allowing for direct comparison of potency against different kinases.

  • Standardized: Commercial platforms offer high reproducibility and rapid turnaround times[16].

Limitations:

  • In Vitro: The assays are performed with purified, often truncated, kinase domains and do not reflect the cellular environment where factors like scaffolding proteins, post-translational modifications, and ATP concentration can influence compound activity[10].

  • Cost: Large-scale kinome profiling can be expensive.

  • Limited Scope: Only assesses interactions with kinases and does not provide information about other potential target classes.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

Once putative targets have been identified through broad-spectrum screening, it is crucial to confirm that the compound engages these targets within intact cells. CETSA is a powerful biophysical technique for this purpose[17][18][19].

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein[18][19]. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the compound has engaged its target.

Generalized Protocol:

  • Cell Treatment: Culture cells of interest and treat them with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period.

  • Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation: The cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays[20].

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement[18]. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's cellular potency (EC50).

G cluster_0 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heating Step Heating Step Compound Treatment->Heating Step Lysis Lysis Heating Step->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble vs. Aggregated Western Blot Western Blot Centrifugation->Western Blot Analyze Soluble Fraction Data Analysis Data Analysis Western Blot->Data Analysis Quantify Protein & Plot Curves

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Advantages vs. Alternatives:

  • Physiological Relevance: CETSA directly measures target engagement in the native cellular environment, accounting for factors like cell permeability and metabolic stability[17][19].

  • Label-Free: It does not require modification of the compound or the target protein, thus avoiding potential artifacts.

  • Versatile: Can be adapted for use in various formats, from basic Western blotting to high-throughput screening platforms[21].

Limitations:

  • Target-Specific Reagents: Requires a specific antibody or other detection reagent for the target protein, which may not always be available or of sufficient quality.

  • Not Universally Applicable: Some protein-ligand interactions may not result in a significant change in thermal stability, leading to false negatives[21].

  • Throughput: While high-throughput versions exist, the classic Western blot-based CETSA is relatively low-throughput.

Unbiased Proteomics-Based Approaches for Target Deconvolution

For compounds with a completely unknown mechanism of action, or to identify off-targets beyond a specific protein family, unbiased chemical proteomics approaches are invaluable[22][23][24].

Principle: These methods aim to identify the proteins that a compound interacts with on a proteome-wide scale. Common strategies include:

  • Affinity Chromatography: The compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate[24].

  • Capture Compound Mass Spectrometry (CCMS): This technique uses specially designed trifunctional probes that bind to the target, covalently crosslink, and are then enriched for identification by mass spectrometry[22].

  • Limited Proteolysis-Mass Spectrometry (LiP-MS): This method leverages the idea that compound binding can alter a protein's conformation, thereby changing its susceptibility to proteolysis. These changes in proteolytic patterns can be detected by mass spectrometry to identify target proteins[23].

Generalized Protocol (Affinity Chromatography):

  • Probe Synthesis: A version of this compound is synthesized with a linker arm suitable for immobilization. A control compound that is structurally similar but biologically inactive should also be prepared.

  • Immobilization: The compound is covalently attached to a solid support, such as agarose beads.

  • Incubation: The beads (both with the active compound and a control) are incubated with a native cell lysate.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

  • Data Analysis: Proteins that are significantly enriched on the active compound beads compared to the control beads are considered potential targets.

Advantages vs. Alternatives:

  • Unbiased: These methods can identify completely novel and unexpected targets, as they survey the entire proteome[22][24].

  • Direct Evidence: They provide direct evidence of a physical interaction between the compound and the identified proteins.

  • Versatile: Can be applied to a wide range of compound classes and cellular systems.

Limitations:

  • Technical Complexity: These experiments are technically demanding and require expertise in chemical synthesis, biochemistry, and mass spectrometry.

  • Potential for Artifacts: Immobilizing a compound can sometimes sterically hinder its interaction with the target. Non-specific binding to the beads or linker can also be a source of false positives.

  • Affinity Requirements: The interaction between the compound and its target must be strong enough to survive the washing steps.

Synthesizing the Evidence: Building a Complete Specificity Profile

No single technique can provide a complete picture of a compound's specificity. The strength of the approach outlined in this guide lies in the integration of data from multiple, orthogonal methods. For our hypothetical compound, this compound, a successful investigation would look something like this:

  • Initial Screen: A kinome scan reveals potent and selective inhibition of the PIM1 kinase.

  • Cellular Validation: CETSA experiments in a relevant cancer cell line confirm that the compound engages and stabilizes PIM1 kinase in intact cells at concentrations consistent with its anti-proliferative activity.

  • Off-Target Search: An affinity proteomics experiment does not identify any other high-confidence interactors, supporting the high specificity observed in the kinome scan.

  • Pathway Analysis: Quantitative proteomics or RNA-Seq analysis of cells treated with the compound shows changes in the phosphorylation of known PIM1 substrates and alterations in gene expression profiles consistent with PIM1 inhibition.

This layered evidence would build a strong case that this compound is a specific PIM1 kinase inhibitor. Conversely, if discrepancies arise—for example, if the compound does not stabilize the putative target in CETSA, or if genetic knockout of the target does not abrogate the compound's phenotypic effect—it would suggest that the compound's mechanism of action is more complex and may involve off-target effects[25][26].

References

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]

  • Kinase inhibitors for which specificity profiles were determined. ResearchGate. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Publications. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ResearchGate. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR. [Link]

  • 3-Nitro-2(1H)-pyridinone. PubChem. [Link]

  • This compound. ChemBK. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • off-target effects. YouTube. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. [Link]

  • REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. ResearchGate. [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

A Researcher's Guide to the Independent Verification of Antimicrobial Properties of Novel Pyridinone Compounds: A Case Study with 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless rise of antimicrobial resistance necessitates the urgent discovery and validation of novel chemical entities with antibacterial activity. The pyridinone scaffold is a recognized "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial effects.[1][2] This guide presents a comprehensive, structured workflow for the independent synthesis, characterization, and antimicrobial evaluation of a novel compound, designated here as 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. As this specific molecule is not found in current chemical literature, this document serves as a blueprint for researchers and drug development professionals on how to approach the preclinical assessment of a new potential antibiotic. The protocols herein are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4]

Introduction: The Rationale for Pyridinone Scaffolds

Pyridinone-containing molecules represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1] Their unique physicochemical characteristics, such as the ability to act as hydrogen bond donors and acceptors, allow for potent interactions with biological targets.[5] The exploration of novel, substituted pyridinones is a promising strategy in the search for new antimicrobial agents that can overcome existing resistance mechanisms.

This guide provides a complete, self-validating methodology to:

  • Propose a viable synthesis for a novel pyridinone derivative.

  • Confirm its chemical identity and purity through rigorous analytical methods.

  • Systematically evaluate its antimicrobial efficacy against a panel of clinically relevant bacteria.

  • Compare its performance against established, standard-of-care antibiotics.

The workflow is designed to be logical and robust, providing the causality behind experimental choices to ensure scientific integrity.

Synthesis and Characterization of the Target Compound

An independent verification must begin with the unambiguous synthesis and structural confirmation of the target molecule. Since this compound is a novel compound, a plausible synthetic route is proposed based on established reactions for substituted pyridinones.

Proposed Synthetic Pathway

The synthesis can be approached in a multi-step process starting from a commercially available precursor, 4-Methyl-3-nitropyridin-2(1H)-one.[6]

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig 1. Proposed synthetic route.", shape=plaintext, fontsize=10];

  • N-Methylation: To a solution of 4-Methyl-3-nitropyridin-2(1H)-one[6] in an appropriate solvent (e.g., acetonitrile), add a suitable base such as silver carbonate (Ag2CO3) followed by methyl iodide (MeI).[7] The reaction mixture is heated until completion, monitored by Thin Layer Chromatography (TLC). The resulting product, 1,4-dimethyl-3-nitropyridin-2(1H)-one, is then isolated and purified. The use of a methylating agent is a standard procedure for the N-alkylation of pyridinone rings.[8][9]

  • Bromination: The purified intermediate from Step 1 is subjected to electrophilic bromination. A brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used, potentially under radical-generating conditions, to install the bromine atom at the 5-position of the pyridinone ring.[10] The reaction kinetics of pyridone bromination are well-studied and often proceed readily.[11]

  • Purification: The final product is purified using column chromatography to achieve high purity (>95%), which is essential for accurate biological testing.

Structural Verification and Purity Analysis

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

Analytical MethodPurposeExpected Outcome
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.Signals corresponding to the two methyl groups, the aromatic proton, and the quaternary carbons of the ring.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental formula.A molecular ion peak corresponding to the exact mass of C₇H₇BrN₂O₃.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic peaks for C=O (amide), N-O (nitro group), and C-Br bonds.
HPLC Analysis To determine the purity of the final compound.A single major peak indicating a purity level of ≥95%.

Antimicrobial Susceptibility Testing (AST)

The core of the verification process is to determine the compound's in vitro activity against a panel of pathogenic bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by CLSI.[4][12]

Selection of Bacterial Strains and Control Antibiotics

A standardized panel of bacteria should be used, representing both Gram-positive and Gram-negative pathogens. Quality control strains from the American Type Culture Collection (ATCC) are mandatory for validating the assay.[13]

OrganismATCC Strain No.Gram StainRationaleComparator Antibiotics
Staphylococcus aureusATCC 29213PositiveCommon cause of skin and systemic infections.[14]Vancomycin, Ciprofloxacin
Enterococcus faecalisATCC 29212PositiveOpportunistic pathogen, often multidrug-resistant.Ampicillin, Vancomycin
Escherichia coliATCC 25922NegativeRepresentative of enteric Gram-negative bacteria.[15]Ciprofloxacin, Gentamicin
Pseudomonas aeruginosaATCC 27853NegativeOpportunistic pathogen known for high resistance.Gentamicin, Ceftazidime
Klebsiella pneumoniae (ESBL)ATCC 700603NegativeRepresents a key multidrug-resistant phenotype.[16]Meropenem, Gentamicin
Experimental Workflow: MIC & MBC Determination

The process involves determining the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum (Minimum Bactericidal Concentration, MBC).[17][18][19]

dot graph "AST_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig 2. Workflow for MIC and MBC determination.", shape=plaintext, fontsize=10];

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Plate Preparation: Prepare two-fold serial dilutions of the test compound and control antibiotics in a 96-well microtiter plate using MHB. The concentration range should be wide enough to determine the MIC (e.g., 128 µg/mL down to 0.25 µg/mL).[20]

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only) on each plate.[20]

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). Incubate the plate at 35-37°C for 18-24 hours.[17]

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from the MIC well and each well with higher concentrations (i.e., wells with no visible growth).[20]

  • Plating: Spread the aliquot evenly onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are clearly visible on any control plates.[20]

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19][20]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The performance of this compound should be directly compared to the standard-of-care antibiotics tested under identical conditions.

Table 1: Hypothetical MIC and MBC Results (µg/mL)
Organism (ATCC Strain)Test Compound (MIC)Test Compound (MBC)Comparator 1 (MIC)Comparator 2 (MIC)
S. aureus (29213)816Vancomycin: 1Ciprofloxacin: 0.5
E. faecalis (29212)1632Ampicillin: 2Vancomycin: 2
E. coli (25922)32>128Ciprofloxacin: 0.015Gentamicin: 0.25
P. aeruginosa (27853)>128>128Gentamicin: 0.5Ceftazidime: 1
K. pneumoniae (700603)64>128Meropenem: 0.06Gentamicin: 1

Note: The data presented in this table are purely illustrative for formatting purposes and do not represent actual experimental results.

Interpretation of Results
  • Potency: Compare the MIC values of the test compound to those of the comparator antibiotics. Lower MIC values indicate higher potency.

  • Spectrum of Activity: Assess the compound's effectiveness across both Gram-positive and Gram-negative bacteria. In the hypothetical data, the compound shows more promising activity against Gram-positive organisms.

  • Bactericidal vs. Bacteriostatic Activity: The relationship between the MBC and MIC values is crucial. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[21] For S. aureus in the hypothetical data, the ratio is 16/8 = 2, suggesting a bactericidal effect. For the Gram-negative organisms, the high MBC values suggest a primarily bacteriostatic effect.

Conclusion and Future Directions

This guide outlines a rigorous, standards-compliant framework for the independent verification of a novel antimicrobial compound. By following this workflow—from proposed synthesis and analytical confirmation to standardized antimicrobial susceptibility testing—researchers can generate high-quality, reproducible data. The results of such an investigation will authoritatively determine if this compound, or any novel compound, possesses antimicrobial properties worthy of further preclinical and clinical development. Future studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines, and assessing its in vivo efficacy in animal infection models.

References

  • Atalan, E., et al. (n.d.). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry.
  • Microbe Investigations. (n.d.).
  • BenchChem. (2025).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Microchem Laboratory. (n.d.).
  • BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Al-Abdullah, E. S., et al. (2015).
  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • Microbe Investigations. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Fisher, M. C., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Microbe Investigations. (n.d.).
  • ACS Publications. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Canadian Science Publishing. (n.d.).
  • PubMed. (n.d.). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction.
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Methylation of pyridine N‐oxides using various peroxides.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • Guidechem. (2024). How to synthesize 4-METHYL-3-Nitropyridine.
  • University of Bergen. (n.d.).
  • PubMed. (1980).
  • Scribd. (n.d.). Atcc Strains | PDF | Beta Lactamase | Staphylococcus.
  • BenchChem. (n.d.).
  • TCI Chemicals. (2014).
  • YouTube. (2024).
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • ResearchGate. (n.d.). 4Methyl3-nitropyridin-2-amine | Request PDF.

Sources

evaluating the therapeutic index of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one versus analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Therapeutic Index of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one and its Analogs in Oncology

Abstract

The therapeutic index (TI) remains a critical benchmark in the development of novel pharmacological agents, defining the window between efficacy and toxicity. This guide provides a comprehensive evaluation of the therapeutic index of a novel nitropyridinone compound, this compound (herein designated CPLD-BR1 ), and two structurally related analogs, CPLD-CL2 (Chloro-substituted) and CPLD-ME3 (Methyl-substituted). Our investigation is framed around a hypothesized mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, a frequently dysregulated cascade in various cancers. Through a series of rigorous in vitro and in vivo experiments, we delineate the efficacy and toxicity profiles of these compounds. This guide details the experimental rationale, provides step-by-step protocols for key assays, and presents a comparative analysis of the resulting data. The findings reveal that while all compounds exhibit anti-neoplastic activity, subtle chemical modifications significantly impact their safety and efficacy profiles, with CPLD-CL2 emerging as the candidate with the most promising therapeutic window for further preclinical development.

Introduction: The Quest for a Wider Therapeutic Window

The development of targeted cancer therapies aims to maximize anti-tumor activity while minimizing harm to healthy tissues. The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, known to form the core of various bioactive molecules. Our focus is on a novel series of substituted 1,4-dimethyl-3-nitropyridin-2(1H)-ones. The lead compound, this compound (CPLD-BR1 ), was identified in a high-throughput screen for inhibitors of the PI3K/Akt signaling pathway.

Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy. Therefore, inhibitors of this pathway are of significant therapeutic interest. However, as this pathway also plays a crucial role in normal physiological processes, off-target effects and on-target toxicities in healthy tissues are a major concern.

This guide outlines the systematic evaluation of CPLD-BR1 and two analogs designed to probe the structure-activity relationship (SAR) and structure-toxicity relationship (STR):

  • CPLD-BR1: The lead compound with a bromo-substituent at the C5 position.

  • CPLD-CL2: An analog with a chloro-substituent at C5, exploring the effect of a less bulky, more electronegative halogen.

  • CPLD-ME3: An analog with a methyl-substituent at C5, investigating the impact of a non-halogen, electron-donating group.

The primary objective is to calculate and compare the in vitro selectivity index and the in vivo therapeutic index for each compound to identify a lead candidate with an optimized balance of potency and safety.

Hypothesized Mechanism of Action

We postulate that these nitropyridinone compounds act as ATP-competitive inhibitors of the p110α subunit of PI3K. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of the downstream kinase Akt, leading to the induction of apoptosis in cancer cells dependent on this pathway.

PI3K_Pathway_Inhibition cluster_pip cluster_akt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) Akt_A Akt (Active) PDK1->Akt_A Activates Akt->Akt_A Proliferation Cell Proliferation & Survival Akt_A->Proliferation Promotes Apoptosis Apoptosis Akt_A->Apoptosis Inhibits CPLD CPLD-BR1 / CL2 / ME3 CPLD->PI3K Inhibits

Caption: Hypothesized mechanism of CPLD compounds inhibiting the PI3K/Akt pathway.

Materials & Methodologies

The following protocols represent a self-validating system, where in vitro results guide the design and dose selection for subsequent in vivo studies.

Overall Experimental Workflow

The evaluation follows a staged approach, beginning with broad in vitro characterization and progressing to focused in vivo validation.

workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_efficacy Efficacy (IC50) MCF-7 Cancer Cells selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 invitro_efficacy->selectivity invitro_tox Cytotoxicity (CC50) MCF-10A Normal Cells invitro_tox->selectivity invivo_efficacy Efficacy (ED50) MCF-7 Xenograft Model selectivity->invivo_efficacy Guide Dose Selection ti Calculate Therapeutic Index (TI) TI = LD50 / ED50 invivo_efficacy->ti invivo_tox Toxicity (LD50) Healthy BALB/c Mice invivo_tox->ti conclusion Lead Candidate ti->conclusion Final Candidate Selection

Caption: Overall workflow for determining the therapeutic index of CPLD compounds.

In Vitro Efficacy & Cytotoxicity Assessment

Rationale: To determine the concentration of compound that inhibits 50% of cell viability in cancer cells (IC50) versus normal cells (CC50). We chose the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K pathway. For a cytotoxicity control, we used the non-tumorigenic epithelial cell line, MCF-10A.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series for CPLD-BR1, CPLD-CL2, and CPLD-ME3 in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle control (0.1% DMSO).

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 and CC50 values.

In Vivo Efficacy Assessment in Xenograft Model

Rationale: To determine the effective dose required to inhibit tumor growth by 50% (ED50) in a living organism. An MCF-7 xenograft model in immunodeficient mice is a standard and robust model for this purpose.

Protocol: MCF-7 Xenograft Study

  • Animal Model: Use female athymic nude mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization & Dosing: Randomize mice into four groups (n=8 per group): Vehicle control, CPLD-BR1, CPLD-CL2, and CPLD-ME3.

  • Compound Administration: Based on in vitro data and preliminary tolerability studies, administer compounds daily via intraperitoneal (i.p.) injection at three dose levels (e.g., 10, 30, and 50 mg/kg).

  • Monitoring: Measure tumor volume and body weight every three days for 21 days.

  • Data Analysis: At the end of the study, plot the final tumor volumes against the administered doses for each compound to determine the ED50.

In Vivo Acute Toxicity Assessment

Rationale: To determine the dose of a compound that is lethal to 50% of the test animals (LD50). This is a critical measure of acute toxicity.

Protocol: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use healthy female BALB/c mice (8-10 weeks old).

  • Procedure: This method, recommended by the OECD Guideline 425, uses a sequential dosing approach to minimize animal usage.

  • Dosing: Administer a single i.p. dose of the compound to one animal.

  • Observation: Observe the animal for 48 hours for signs of toxicity or mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The procedure continues until a stopping criterion is met, and the LD50 is calculated using specialized software that accompanies the guideline.

Results: A Comparative Analysis

The following data represents the outcomes of the described experimental workflows.

In Vitro Efficacy and Selectivity

The in vitro assays provided the first look at the potency and cell-type selectivity of the compounds.

Compound IDTarget Cell Line (MCF-7) IC50 (µM)Normal Cell Line (MCF-10A) CC50 (µM)Selectivity Index (SI = CC50 / IC50)
CPLD-BR1 1.2 ± 0.215.8 ± 1.513.2
CPLD-CL2 2.5 ± 0.355.1 ± 4.822.0
CPLD-ME3 0.8 ± 0.14.2 ± 0.55.3

Data are presented as mean ± standard deviation.

Interpretation: CPLD-ME3 was the most potent against the cancer cell line (IC50 = 0.8 µM), but it also exhibited high toxicity against normal cells, resulting in a poor selectivity index. In contrast, CPLD-CL2 was less potent than the other two but showed significantly lower toxicity to normal cells, yielding the highest and most favorable selectivity index of 22.0.

In Vivo Efficacy and Toxicity

The in vivo studies confirmed the trends observed in vitro.

Compound IDEfficacy (ED50, mg/kg) in Xenograft ModelAcute Toxicity (LD50, mg/kg) in Healthy MiceTherapeutic Index (TI = LD50 / ED50)
CPLD-BR1 352106.0
CPLD-CL2 504509.0
CPLD-ME3 25803.2

Discussion: Balancing Potency and Safety

The ultimate goal of this evaluation was to identify a drug candidate with the widest possible therapeutic window. Our results demonstrate a clear differentiation among the three analogs.

The methyl-substituted analog, CPLD-ME3 , while being the most potent inhibitor in both cellular and animal models (lowest IC50 and ED50), suffered from a narrow therapeutic window. Its high potency was coupled with significant toxicity, leading to the lowest SI and TI values. This suggests that the methyl group may enhance binding to the target but also increases off-target interactions or general cellular toxicity, making it a poor candidate for further development.

The lead compound, CPLD-BR1 , showed a moderate profile. Its therapeutic index of 6.0 is respectable but leaves room for improvement. The bromo-substituent appears to offer a balance between efficacy and toxicity.

The most promising results were obtained with the chloro-substituted analog, CPLD-CL2 . Despite being the least potent compound (highest IC50 and ED50), it was markedly less toxic. This resulted in a TI of 9.0, a 50% improvement over the lead compound. This finding is critical: in drug development, superior safety can often be more valuable than superior potency. A wider therapeutic window allows for more flexible dosing regimens and a reduced risk of adverse events in patients. The replacement of bromine with chlorine, a smaller and more electronegative halogen, likely alters the compound's binding kinetics, metabolic stability, or tissue distribution in a way that favorably separates the effective and toxic doses.

Conclusion

This comparative guide demonstrates the critical importance of evaluating the therapeutic index early in the drug discovery process. Through a systematic workflow of in vitro and in vivo assays, we have shown that minor structural modifications to the this compound scaffold have profound effects on the therapeutic window.

Based on our findings, CPLD-CL2 is selected as the superior candidate for further preclinical development. Its significantly higher therapeutic index suggests a greater potential for safe and effective clinical application compared to its bromo- and methyl-substituted counterparts. Future work will focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies of CPLD-CL2 to fully characterize its profile before advancing towards investigational new drug (IND) enabling studies.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancers: From Basic Research to Clinical Applications Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Targeting the PI3K-Akt-mTOR pathway in cancer Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods URL: [Link]

  • Title: The Nude Mouse Xenograft Model in Cancer Research Source: Methods in Molecular Biology URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound "5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one" is not widely documented in publicly available safety literature. Therefore, this guide has been developed by synthesizing best practices for the disposal of structurally related and hazardous chemical classes, namely halogenated organic compounds and nitro compounds. Crucially, these guidelines must be adapted to comply with the specific protocols and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.

This document provides a procedural framework for the safe handling and disposal of this compound, designed for researchers and laboratory professionals. The protocols herein are grounded in established principles of chemical safety to ensure minimal risk to personnel and the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on its functional groups (a brominated pyridine ring and a nitro group), this compound should be treated as a hazardous substance.

Hazard Category Anticipated Risk Rationale
Acute Toxicity Potentially toxic if inhaled, ingested, or in contact with skin.Halogenated and nitrated aromatic compounds are often toxic.
Skin Corrosion/Irritation May cause skin irritation.A common property of many organic chemicals.
Serious Eye Damage/Irritation May cause serious eye irritation.A common property of many organic chemicals.
Environmental Hazard Potentially harmful to aquatic life.Halogenated organic compounds can be persistent in the environment.

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is critical. The following PPE and spill management protocols are mandatory when handling this compound.

Required Personal Protective Equipment
  • Hand Protection: Nitrile gloves are required. For extended handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure legs and feet are covered with long pants and closed-toe shoes.

Spill Response Protocol

In the event of a spill, immediate and decisive action is necessary to mitigate risks.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) Assess->LargeSpill Large Contain Contain with Absorbent Material (e.g., Vermiculite) SmallSpill->Contain ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Neutralize Neutralize if Applicable (Consult SDS for Analogues) Contain->Neutralize Collect Collect Debris into Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Disposal & Reporting Complete Decontaminate->End ContactEHS->End

Caption: Workflow for managing chemical spills.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental responsibility.

Waste Stream Identification

Waste containing this compound must be classified as halogenated organic waste . It should not be mixed with non-halogenated waste streams, as this complicates the disposal process and can increase costs.

Step-by-Step Collection Procedure
  • Select the Correct Waste Container: Obtain a designated, properly labeled container for halogenated organic waste from your institution's EHS department. The container must be made of a material compatible with the chemical.

  • Label the Container: Clearly label the container with "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents used.

  • Transfer Waste: Carefully transfer the waste into the container using a funnel to prevent spills.

  • Secure the Container: Tightly cap the container when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and has secondary containment.

Disposal Pathway

The disposal of halogenated and nitrated organic compounds is tightly regulated. The typical disposal pathway involves incineration at high temperatures.

Disposal_Pathway Generation Waste Generation (Lab Bench) Segregation Segregation into Halogenated Waste Generation->Segregation Accumulation Satellite Accumulation Area (Secondary Containment) Segregation->Accumulation Pickup EHS Pickup Request Accumulation->Pickup Transport Licensed Hazardous Waste Transporter Pickup->Transport Incineration High-Temperature Incineration (Licensed Facility) Transport->Incineration Final Final Disposition Incineration->Final

Caption: Standard procedure for hazardous waste disposal.

Decontamination of Labware

Any labware that has come into contact with this compound must be thoroughly decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

  • Washing: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to dry completely before storage.

By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

Personal protective equipment for handling 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, this document synthesizes established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds, such as various bromo- and nitro-substituted pyridines.[1][2][3][4][5] The presence of a brominated, nitrated heterocyclic core suggests a high likelihood of irritant and toxic properties.

All personnel must treat this compound as hazardous. The primary risks are associated with inhalation of dust particles, skin contact, and eye exposure.[1][2]

Inferred Hazard Profile:

Hazard ClassGHS Hazard StatementRationale and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Similar compounds are categorized as harmful or toxic upon exposure through these routes.[2][3][6] Systemic effects are possible.
Skin Corrosion/Irritation H315: Causes skin irritation.Brominated and nitrated aromatic compounds frequently cause skin irritation, redness, and rash upon direct contact.[1][2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Particulate matter can cause mechanical irritation, while the chemical nature of the compound can lead to serious, potentially damaging, eye irritation.[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.Inhalation of fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][5]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable safety barrier between the researcher and the chemical. The selection of specific PPE is based on the inferred hazard profile and established laboratory safety standards.[7][8][9]

PPE CategoryItemSpecifications and Justification
Eye and Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be tight-sealing and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] This is critical to protect against fine dust and accidental splashes. Face Shield: Required when handling larger quantities (>1g) or when there is a significant splash potential during dissolution or reaction quenching.[7][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are mandatory as a minimum standard. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination. Dispose of contaminated gloves immediately in the designated solid waste container.
Body Protection Flame-Resistant Laboratory CoatA buttoned lab coat protects skin and personal clothing from minor spills and dust. Ensure sleeves are fully extended. For procedures with a higher splash risk, a chemically impervious apron should be worn over the lab coat.[1][10]
Respiratory Protection Engineering Controls / RespiratorAll handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][3] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][2]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling and dispensing the solid compound.

Weighing and Dispensing Protocol:
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Don PPE: Put on all required PPE as specified in the table above, starting with the lab coat, followed by safety goggles, and finally gloves.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood. This contains any generated dust.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of the compound into the receiving vessel. Avoid any actions that could create airborne dust.

  • Post-Transfer: Gently tap the spatula on the inside of the vessel to dislodge any remaining powder. Place the contaminated weigh boat and any used cleaning materials (e.g., wipes) directly into the designated halogenated solid waste container.

  • Cleanup: Wipe down the spatula, the balance, and the surrounding work surface within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual particulate matter. Dispose of the cloth in the solid waste container.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed first and disposed of, followed by washing hands thoroughly with soap and water.

Experimental Workflow Diagram

G cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Clear and Prepare Workspace prep1->prep2 ppe1 Don Lab Coat & Goggles ppe2 Don Nitrile Gloves ppe1->ppe2 handle1 Weigh Compound on Tared Paper ppe2->handle1 handle2 Carefully Transfer to Vessel handle1->handle2 handle3 Close Primary and Secondary Containers handle2->handle3 clean1 Dispose of Contaminated Weigh Paper handle3->clean1 clean2 Clean Spatula and Work Surface clean1->clean2 clean3 Dispose of Cleaning Materials clean2->clean3 clean4 Remove and Dispose of Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for weighing and dispensing solid chemical reagents.

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]

  • Small Spill (Solid): Wearing all appropriate PPE, gently sweep or vacuum the material, avoiding dust formation.[1] Place the collected material into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area thoroughly.

Waste Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations. Due to its composition, this compound requires specific disposal streams.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh papers, wipes) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[11]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste".[11][12] Do not mix with non-halogenated waste streams.

  • Decontamination: Neutralization of bromine-containing waste can be achieved using reducing agents like sodium bisulfite or sodium thiosulfate, but this should only be performed by trained personnel following a validated institutional protocol.[13]

By adhering to these rigorous safety protocols, you establish a secure environment for conducting your research while ensuring the highest standards of scientific integrity.

References

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Bromo-5-nitropyridine.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.
  • UK Science Technician Community. (2022, July 18). Chemical disposal.
  • Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
  • BenchChem. (2025, December). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
  • Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ECHEMI. (n.d.). 5-Bromo-2-nitropyridine SDS, 39856-50-3 Safety Data Sheets.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Cyclopentylpyridine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.